Product packaging for Epiquinine(Cat. No.:CAS No. 572-60-1)

Epiquinine

Numéro de catalogue: B123177
Numéro CAS: 572-60-1
Poids moléculaire: 324.4 g/mol
Clé InChI: LOUPRKONTZGTKE-FEBSWUBLSA-N
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Description

Quinidine is an alkaloid extracted from the bark of the Cinchona tree with class 1A antiarrhythmic and antimalarial effects. Quinidine stabilizes the neuronal membrane by binding to and inhibiting voltage-gated sodium channels, thereby inhibiting the sodium influx required for the initiation and conduction of impulses resulting in an increase of the threshold for excitation and decreased depolarization during phase 0 of the action potential. In addition, the effective refractory period (ERP), action potential duration (APD), and ERP/APD ratios are increased, resulting in decreased conduction velocity of nerve impulses. Quinidine exerts its antimalarial activity by acting primarily as an intra-erythrocytic schizonticide through association with the heme polymer (hemazoin) in the acidic food vacuole of the parasite thereby preventing further polymerization by heme polymerase enzyme. This results in accumulation of toxic heme and death of the parasite.
Quinidine is a natural cinchona alkaloid which has potent antiarrhythmic activity and has been used for decades in the treatment of atrial and ventricular arrhythmias. Quinidine has been associated with fever, mild jaundice and clinically apparent liver injury in up to 2% of treated patients.
Crystals or white powder. (NTP, 1992)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24N2O2 B123177 Epiquinine CAS No. 572-60-1

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUPRKONTZGTKE-FEBSWUBLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601269906
Record name Cinchonan-9-ol, 6′-methoxy-, (8α,9S)-(±)-
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Molecular Weight

324.4 g/mol
Source PubChem
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CAS No.

72402-51-8, 572-60-1
Record name Cinchonan-9-ol, 6′-methoxy-, (8α,9S)-(±)-
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Record name Epiquinine
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Record name Cinchonan-9-ol, 6′-methoxy-, (8α,9S)-(±)-
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Record name (8α,9S)-6'-methoxycinchonan-9-ol
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Record name EPIQUININE
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Foundational & Exploratory

Epiquinine and Quinine: A Comprehensive Guide to C9 Stereoisomerism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the stereoisomeric relationship between epiquinine and quinine, two diastereomers that, despite their structural similarity, exhibit distinct physicochemical and pharmacological properties. This document will serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development by detailing their structural differences, comparative properties, and the experimental methodologies used for their differentiation and analysis.

Introduction to Quinine and its Diastereomers

Quinine, a natural alkaloid isolated from the bark of the Cinchona tree, has been a cornerstone in the treatment of malaria for centuries. Its complex molecular structure features five stereocenters, giving rise to 16 possible stereoisomers. Among these, this compound is a key diastereomer that differs from quinine only in the configuration at the C9 hydroxyl group. This subtle change in stereochemistry leads to significant alterations in the molecule's three-dimensional shape and, consequently, its biological activity and physical properties. Understanding the nuances of this stereoisomeric relationship is critical for the development of synthetic antimalarial drugs and for exploring the broader pharmacological potential of these compounds.

The Core of Stereoisomerism: Quinine vs. This compound

The fundamental difference between quinine and this compound lies in the spatial arrangement of the hydroxyl group attached to the C9 carbon. In quinine, the C9 hydroxyl group is in the (R)-configuration, while in this compound, it is in the (S)-configuration. This inversion of a single stereocenter classifies them as diastereomers.

G cluster_quinine Quinine (C9-R) cluster_this compound This compound (C9-S) quinine_img epiquinine_img quinine_img->epiquinine_img C9 Epimerization

Figure 1: Stereoisomeric relationship between Quinine and this compound, highlighting the epimerization at the C9 position.

This structural divergence impacts the overall conformation of the molecules, influencing how they interact with biological targets such as enzymes and receptors. The different orientations of the C9 hydroxyl group can lead to varied hydrogen bonding capabilities and steric hindrance, which are crucial for molecular recognition.

Comparative Physicochemical and Pharmacological Properties

The difference in stereochemistry at C9 results in measurable differences in the physicochemical and pharmacological properties of quinine and this compound. While extensive quantitative data from a single comparative source is scarce, the following table summarizes key reported differences.

PropertyQuinineThis compoundSignificance
Stereochemistry at C9 (R)(S)Defines the diastereomeric relationship.
Melting Point (°C) ~177 (anhydrous)~195Differences in crystal lattice energy.
Specific Rotation -169° (in ethanol)+103° (in ethanol)Opposite chiroptical properties are a key identifier.
Antimalarial Activity HighLow to negligibleThe C9-R configuration is crucial for potent antimalarial action.
Biological Target Interaction Forms a key hydrogen bond with the heme moiety, inhibiting its polymerization.The altered orientation of the C9-OH group hinders effective binding to the target.Explains the disparity in antimalarial efficacy.

Table 1: Comparative Properties of Quinine and this compound.

Experimental Protocols

The separation and characterization of quinine and this compound are fundamental for their study. Below are generalized methodologies for key experiments.

Separation of Diastereomers by High-Performance Liquid Chromatography (HPLC)

Objective: To separate quinine and this compound from a mixture.

Methodology:

  • Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives, is typically used. Alternatively, reversed-phase columns (e.g., C18) can be employed with a chiral mobile phase additive.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly used for normal-phase chromatography. The exact ratio is optimized to achieve baseline separation.

  • Detection: UV detection at a wavelength where both compounds have strong absorbance (e.g., 254 nm or 330 nm) is standard.

  • Sample Preparation: The sample mixture is dissolved in the mobile phase or a compatible solvent.

  • Analysis: The retention times for quinine and this compound will differ due to their different interactions with the chiral stationary phase, allowing for their separation and quantification.

G cluster_workflow HPLC Separation Workflow A Sample Mixture (Quinine + this compound) B Injection into HPLC System A->B C Separation on Chiral Column B->C D UV Detection C->D E Data Analysis (Chromatogram) D->E

Figure 2: Generalized workflow for the HPLC separation of quinine and this compound.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To structurally differentiate between quinine and this compound.

Methodology:

  • Sample Preparation: A pure sample of the isomer is dissolved in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR: The proton NMR spectra of quinine and this compound will show distinct chemical shifts for the proton at the C9 position (H-9). The coupling constants between H-9 and the adjacent protons on the quinuclidine ring will also differ due to their different dihedral angles, a consequence of the altered stereochemistry.

  • ¹³C NMR: The carbon NMR spectra will also exhibit differences in chemical shifts, particularly for the C9 carbon and neighboring carbons.

  • 2D NMR: Techniques like COSY and HSQC can be used to confirm the proton and carbon assignments and further elucidate the conformational differences between the two molecules.

In Vitro Antimalarial Activity Assay

Objective: To quantify and compare the antimalarial efficacy of quinine and this compound.

Methodology:

  • Parasite Culture: Plasmodium falciparum is cultured in human erythrocytes in a suitable culture medium.

  • Drug Preparation: Serial dilutions of quinine and this compound are prepared.

  • Assay: The parasite cultures are incubated with the different drug concentrations for a defined period (e.g., 48-72 hours).

  • Growth Inhibition Measurement: Parasite growth can be quantified using various methods, such as microscopic counting of parasitemia, measurement of parasite-specific lactate dehydrogenase (pLDH) activity, or using fluorometric dyes that bind to parasite DNA (e.g., SYBR Green I).

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated for each compound by plotting the percentage of growth inhibition against the drug concentration. A lower IC₅₀ value indicates higher potency.

Biological Significance and Signaling Pathways

The profound difference in antimalarial activity between quinine and this compound underscores the high degree of stereospecificity required for biological action. The primary mechanism of action for quinine is the inhibition of hemozoin biocrystallization in the malaria parasite.

G cluster_pathway Inhibition of Hemozoin Biocrystallization Heme Heme Heme_Polymerase Heme Polymerase (Target) Heme->Heme_Polymerase Detoxification Parasite_Death Parasite Death Heme->Parasite_Death Toxicity Hemozoin Hemozoin (Non-toxic crystal) Heme_Polymerase->Hemozoin Quinine Quinine (C9-R) Quinine->Heme_Polymerase Strong Inhibition This compound This compound (C9-S) This compound->Heme_Polymerase Weak/No Inhibition

Figure 3: Proposed mechanism of action for Quinine and this compound, highlighting the differential inhibition of heme polymerization.

Quinine, with its C9-(R) configuration, is thought to cap the growing hemozoin crystal, preventing further polymerization of toxic free heme. The C9-(S) configuration of this compound results in a conformation that is sterically or electronically unfavorable for this interaction, leading to its significantly reduced antimalarial potency. This highlights a critical structure-activity relationship (SAR) where the specific orientation of the C9 hydroxyl group is a primary determinant of biological function.

Conclusion

The case of quinine and this compound serves as a classic and compelling example of the importance of stereochemistry in drug design and action. The inversion of a single stereocenter at the C9 position transforms a potent antimalarial drug into a significantly less active compound. For researchers in the pharmaceutical sciences, this underscores the necessity of precise stereochemical control in synthesis and the detailed characterization of all stereoisomers to fully understand the pharmacological profile of a drug candidate. The methodologies and comparative data presented in this guide provide a foundational framework for the continued study and development of quinine-based compounds and other chiral drugs.

A Technical Guide to the Discovery and History of Cinchona Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and history of cinchona alkaloids. It covers the pivotal moments in their discovery, the evolution of their extraction and synthesis, and their enduring impact on medicine.

Historical Background and Discovery

The story of cinchona alkaloids begins with the indigenous peoples of the Andes, who were the first to recognize the medicinal properties of the bark of the Cinchona tree. The bark was traditionally used to treat fevers. The legend of the Countess of Chinchón, wife of the Spanish viceroy of Peru, being cured of malaria in the 1630s is a popular, though likely apocryphal, tale that illustrates the early European encounter with this remedy.

The introduction of "Jesuit's bark," as it came to be known, to Europe in the 17th century marked a turning point in the treatment of malaria. However, the variable potency of the bark and the lack of understanding of its active principles presented significant challenges.

A major breakthrough came in 1820 when French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active compounds from the bark. They successfully extracted and purified two key alkaloids: quinine and cinchonine. This achievement laid the foundation for the rational use of these compounds in medicine and paved the way for further chemical and pharmacological investigations.

Physicochemical Properties of Major Cinchona Alkaloids

The four principal alkaloids found in cinchona bark are quinine, quinidine, cinchonine, and cinchonidine. These are diastereomers and exhibit distinct physicochemical properties that influence their biological activity.

AlkaloidChemical FormulaMolar Mass ( g/mol )Melting Point (°C)Specific Rotation ([α]D)Solubility in Water
QuinineC₂₀H₂₄N₂O₂324.42177-169° (in ethanol)Sparingly soluble
QuinidineC₂₀H₂₄N₂O₂324.42174-175+262° (in ethanol)Sparingly soluble
CinchonineC₁₉H₂₂N₂O294.39265+229° (in ethanol)Very slightly soluble
CinchonidineC₁₉H₂₂N₂O294.39210-109° (in ethanol)Very slightly soluble

Alkaloid Content in Different Cinchona Species

The concentration of these alkaloids varies significantly between different species of the Cinchona genus. This variability was a major factor in the historical inconsistency of the bark's therapeutic efficacy.

Cinchona SpeciesQuinine Content (%)Quinidine Content (%)Cinchonine Content (%)Cinchonidine Content (%)Total Alkaloid Content (%)
C. calisaya2-40.1-0.50.2-0.60.3-0.73-7
C. ledgeriana5-140.2-0.80.1-0.50.1-0.66-16
C. succirubra1-30.5-1.51-31-35-9
C. officinalis2-50.1-0.60.2-0.70.3-0.83-8

Experimental Protocols

Historical Method: Isolation of Quinine and Cinchonine (Pelletier and Caventou, 1820)

This protocol is a representation of the classical method used by Pelletier and Caventou.

Objective: To isolate quinine and cinchonine from cinchona bark.

Materials:

  • Powdered cinchona bark

  • Dilute sulfuric acid

  • Powdered lime (calcium hydroxide)

  • Alcohol (ethanol)

  • Animal charcoal (activated carbon)

  • Water

  • Heating apparatus

  • Filtration apparatus

Methodology:

  • Extraction: The powdered cinchona bark is repeatedly treated with hot, dilute sulfuric acid to extract the alkaloids as their sulfate salts.

  • Precipitation: The acidic extract is filtered, and powdered lime is added to the filtrate. This neutralizes the acid and precipitates the alkaloids as free bases.

  • Crude Alkaloid Isolation: The precipitate is collected, dried, and then extracted with boiling alcohol to dissolve the alkaloids.

  • Crystallization of Cinchonine: The alcoholic solution is concentrated by heating. Upon cooling, cinchonine, being less soluble in alcohol than quinine, crystallizes out. The cinchonine crystals are collected by filtration.

  • Isolation of Quinine: The remaining alcoholic solution is further concentrated. The resulting residue, rich in quinine, is dissolved in dilute sulfuric acid.

  • Decolorization: The acidic quinine solution is treated with animal charcoal to remove coloring impurities and then filtered.

  • Crystallization of Quinine Sulfate: The solution is concentrated, and upon cooling, quinine sulfate crystallizes. The crystals are collected and can be further purified by recrystallization.

  • Conversion to Free Base (Optional): The purified quinine sulfate can be dissolved in water, and an alkali (e.g., ammonia) can be added to precipitate quinine as a free base.

Modern Method: Quantification of Cinchona Alkaloids by HPLC

Objective: To separate and quantify the major cinchona alkaloids in a bark sample using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Ammonium formate buffer (pH adjusted)

  • Methanol (HPLC grade)

  • Reference standards for quinine, quinidine, cinchonine, and cinchonidine

  • Cinchona bark sample

Methodology:

  • Sample Preparation:

    • A known weight of finely powdered cinchona bark is accurately measured.

    • The sample is extracted with a suitable solvent system (e.g., methanol/acidic water mixture) using sonication or reflux to ensure complete extraction of the alkaloids.

    • The extract is filtered through a 0.45 µm syringe filter before injection into the HPLC system.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient elution is typically used, starting with a higher proportion of aqueous buffer and increasing the proportion of organic solvent (acetonitrile or methanol) over time. A common mobile phase consists of an ammonium formate buffer and acetonitrile.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, e.g., 25°C.

    • Detection Wavelength: UV detection is performed at a wavelength where the alkaloids show significant absorbance, often around 254 nm or 316 nm.

    • Injection Volume: 10-20 µL.

  • Calibration:

    • Standard solutions of known concentrations of each reference alkaloid are prepared and injected into the HPLC system.

    • A calibration curve is constructed by plotting the peak area against the concentration for each alkaloid.

  • Quantification:

    • The prepared sample extract is injected into the HPLC system.

    • The peak areas corresponding to each alkaloid in the sample chromatogram are measured.

    • The concentration of each alkaloid in the sample is determined by interpolating its peak area on the corresponding calibration curve.

Key Scientific Milestones and Visualizations

Total Synthesis of Quinine

The complex structure of quinine posed a significant challenge to synthetic chemists for over a century after its isolation. The first successful, though not commercially viable, total synthesis was achieved by R.B. Woodward and W.E. Doering in 1944. A key step in their synthesis was the conversion of 7-hydroxyisoquinoline to d-quinotoxine, a precursor that had previously been converted to quinine by Paul Rabe in 1918.

G Logical Flow of Woodward and Doering's Quinine Synthesis (1944) A 7-Hydroxyisoquinoline B Multi-step Synthesis A->B Woodward & Doering C d-Quinotoxine B->C D Conversion (Rabe, 1918) C->D E Quinine D->E G Quinine's Interference with Heme Detoxification cluster_parasite Parasite Food Vacuole A Hemoglobin (from host) B Heme (toxic) A->B Digestion C Heme Polymerase B->C F Parasite Death B->F Accumulation leads to D Hemozoin (non-toxic crystal) C->D Detoxification E Quinine E->C Inhibition G Quinidine's Effect on Cardiac Sodium Channels cluster_membrane A Cardiac Myocyte Membrane B Voltage-gated Na+ Channel C Na+ Influx B->C F Reduced Rate of Depolarization B->F Slower Na+ influx leads to D Depolarization (Action Potential Phase 0) C->D E Quinidine E->B Blockade

Epiquinine in Cinchona calisaya: A Technical Overview of its Natural Occurrence, Analysis, and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers and Drug Development Professionals

Foreword: The bark of the Cinchona tree is a renowned natural source of pharmacologically significant quinoline alkaloids, with quinine being the most celebrated for its historical and ongoing role in combating malaria. While extensive research has focused on the four primary alkaloids—quinine, quinidine, cinchonine, and cinchonidine—a deeper understanding of the minor alkaloids, such as epiquinine, is crucial for a comprehensive phytochemical profile and for exploring novel therapeutic avenues. This technical guide synthesizes the current knowledge on the natural occurrence, analytical methodologies, and biosynthetic origins of this compound in Cinchona calisaya.

Natural Occurrence and Quantitative Data

This compound, a diastereomer of quinine, is generally found in much lower concentrations than its major counterparts in Cinchona bark. Its presence is often reported as a minor constituent, and its concentration can vary depending on the specific cultivar, geographical location, and age of the tree.

Recent advancements in analytical techniques have enabled more precise quantification of these minor alkaloids. A study involving the analysis of various Cinchona bark samples reported the presence of this compound and its stereoisomer, epiquinidine. The concentrations of these epimers are significantly lower than the principal alkaloids.

For comparative purposes, the table below summarizes the quantitative data for the major Cinchona alkaloids alongside the available data for this compound and epiquinidine.

AlkaloidConcentration Range in Cinchona Bark (% of total alkaloids)
Quinine30 - 60%
Quinidine0.4 - 4.5%
Cinchonine2.5 - 20%
Cinchonidine5 - 25%
This compound 0.1 - 0.5%
Epiquinidine 0.1 - 0.5%

Note: The concentration ranges are compiled from various sources and can exhibit significant variability.

Experimental Protocols for Extraction and Quantification

The analysis of this compound requires robust and sensitive analytical methods to distinguish it from its isomers and accurately quantify its low concentrations. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for the separation and quantification of Cinchona alkaloids.

General Extraction Protocol

A generalized protocol for the extraction of alkaloids from Cinchona calisaya bark is as follows:

  • Sample Preparation: Dried Cinchona bark is finely powdered to a consistent particle size to ensure efficient extraction.

  • Alkalinization: The powdered bark is moistened with an alkaline solution, such as aqueous sodium hydroxide or ammonia, to liberate the free alkaloids from their salt forms within the plant matrix.

  • Solvent Extraction: The alkalinized bark is then extracted with an organic solvent, typically toluene or dichloromethane, using methods like maceration, percolation, or Soxhlet extraction.

  • Acidic Extraction: The organic extract containing the alkaloids is then treated with a dilute acid (e.g., sulfuric acid or hydrochloric acid) to convert the alkaloids into their water-soluble salt forms, transferring them to the aqueous phase.

  • Purification: The acidic aqueous solution is washed with an organic solvent to remove non-alkaloidal impurities.

  • Precipitation: The pH of the aqueous solution is then raised with an alkali to precipitate the crude alkaloids.

  • Drying: The precipitated crude alkaloid mixture is filtered, washed with water, and dried.

HPLC Quantification Protocol

A representative HPLC method for the quantification of this compound alongside other Cinchona alkaloids is detailed below:

  • Instrumentation: A standard HPLC system equipped with a UV or diode-array detector (DAD) is suitable.

  • Column: A C18 reversed-phase column is commonly used. Chiral stationary phases can also be employed for improved separation of diastereomers.

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol), often with an ion-pairing agent like triethylamine to improve peak shape. A gradient elution is generally preferred for separating a wide range of alkaloids.

  • Detection: Detection is typically performed at a wavelength where the quinoline chromophore of the alkaloids shows strong absorbance, usually around 230 nm or 330 nm.

  • Quantification: Quantification is achieved by comparing the peak area of this compound in the sample chromatogram to a calibration curve generated using a certified reference standard of this compound.

Biosynthetic Pathway and Logical Relationships

The biosynthesis of Cinchona alkaloids is a complex process that starts from the shikimate pathway and the terpenoid pathway. The key precursor is strictosidine, which is formed by the condensation of tryptamine and secologanin. While the complete biosynthetic pathway to quinine and its diastereomers is still under investigation, the general steps have been elucidated.

The formation of this compound is believed to occur through stereochemical variations during the biosynthetic steps that lead to the formation of the quinuclidine ring and the C9 hydroxyl group.

Diagram of the Cinchona Alkaloid Biosynthetic Pathway

Biosynthesis Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Secologanin Secologanin Secologanin->Strictosidine Corynantheal Corynantheal Strictosidine->Corynantheal Multiple Steps Cinchonaminal Cinchonaminal Corynantheal->Cinchonaminal Cinchoninone Cinchoninone Cinchonaminal->Cinchoninone Rearrangement Quininone Quininone Cinchoninone->Quininone Hydroxylation & Methylation Quinine Quinine Quininone->Quinine Reduction Quinidine Quinidine Quininone->Quinidine Reduction This compound This compound Quininone->this compound Reduction Epiquinidine Epiquinidine Quininone->Epiquinidine Reduction

Caption: Biosynthetic pathway of major Cinchona alkaloids and their epi-isomers.

Diagram of the Experimental Workflow for this compound Analysis

Workflow Start Cinchona calisaya Bark Sample Powdering Powdering of Bark Start->Powdering Extraction Alkaloid Extraction (Solvent Extraction) Powdering->Extraction Purification Crude Alkaloid Purification Extraction->Purification HPLC HPLC Analysis (Reversed-Phase C18) Purification->HPLC Separation Separation of Alkaloid Isomers HPLC->Separation Quantification Quantification of This compound Separation->Quantification End Data Reporting Quantification->End

Caption: Experimental workflow for the analysis of this compound from Cinchona bark.

Conclusion and Future Directions

This compound, while a minor component of the Cinchona calisaya alkaloid profile, warrants further investigation. Its structural similarity to quinine suggests potential pharmacological activities that are yet to be fully explored. The development of more sensitive and specific analytical methods will be crucial for accurate quantification and for establishing a clearer understanding of its distribution within the Cinchona genus. Furthermore, elucidating the specific enzymatic steps that lead to the formation of this compound in the biosynthetic pathway could open up possibilities for synthetic biology approaches to produce this and other minor alkaloids for further pharmacological screening and development. This technical guide provides a foundational understanding for researchers and professionals in the field, encouraging a more inclusive study of all Cinchona alkaloids in the quest for new therapeutic agents.

The Biological Activity of Epiquinine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of Antimalarial, Anticancer, and Anti-inflammatory Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of epiquinine derivatives, focusing on their potential as antimalarial, anticancer, and anti-inflammatory agents. While research specifically on a broad range of this compound derivatives is still emerging, this paper synthesizes the available data on this compound and its diastereomers, and draws relevant context from the wider class of quinoline compounds to inform future research and development.

Introduction to this compound and its Derivatives

This compound is a natural alkaloid and a diastereomer of the well-known antimalarial drug, quinine.[1] The key structural difference lies in the stereochemistry at the C9 position, which significantly impacts its biological activity.[1] While this compound itself demonstrates markedly reduced antimalarial efficacy compared to quinine, its unique stereochemical properties and the potential for synthetic modification make its derivatives an area of interest for the development of new therapeutic agents.[1] This guide will explore the known biological activities, present available quantitative data, detail relevant experimental protocols, and visualize key signaling pathways associated with this class of compounds.

Antimalarial Activity

The antimalarial properties of cinchona alkaloids have been recognized for centuries. However, the specific stereochemistry of this compound renders it significantly less potent than its diastereomer, quinine.

Quantitative Data on Antimalarial Activity

Studies have consistently shown that 9-epimers of cinchona alkaloids have diminished antimalarial activity.[1] Quinine and quinidine are reported to be over 100 times more active than 9-epiquinine and 9-epiquinidine against chloroquine-sensitive Plasmodium falciparum and over 10 times more active against chloroquine-resistant strains.[1]

Table 1: Comparative Antimalarial Activity of Cinchona Alkaloid Diastereomers

CompoundStereochemistry at C9Relative Activity vs. Quinine (Chloroquine-Sensitive P. falciparum)Relative Activity vs. Quinine (Chloroquine-Resistant P. falciparum)
QuinineR1x1x
This compound S>100x less active[1]>10x less active[1]
QuinidineSMore active than QuinineMore active than Quinine
Epiquinidine R>100x less active[1]>10x less active[1]

The reduced activity of the 9-epi configuration is thought to be due to differences in the positioning of the hydroxyl and amine groups, which may affect the strength of hydrogen bonding with biological targets.[2]

Anticancer Activity

While specific studies on the anticancer activity of a broad range of this compound derivatives are limited, the quinoline scaffold, in general, is a well-established pharmacophore in the development of anticancer agents.[3][4][5] These compounds have been shown to exert their effects through various mechanisms of action.

Mechanisms of Action of Quinoline Derivatives in Cancer

Quinoline-based anticancer agents have been shown to target several key cellular processes and signaling pathways involved in cancer progression:

  • Topoisomerase Inhibition: Some quinoline derivatives can intercalate with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells.[3]

  • Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a common anticancer strategy. Certain quinoline-chalcone hybrids have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and induction of apoptosis.[6]

  • Kinase Inhibition: Many quinoline derivatives have been developed as inhibitors of various protein kinases that are often dysregulated in cancer. Key targets include:

    • EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor): Dual inhibition of these receptors can block signaling pathways that promote cell proliferation and angiogenesis.[2][3]

    • PI3K/Akt/mTOR Pathway: This is a central signaling pathway that regulates cell growth, proliferation, and survival. Quinoline-based compounds have been identified as potent inhibitors of this pathway.[6][7]

Quantitative Data on Anticancer Activity of Selected Quinoline Derivatives

The following table presents IC50 values for some representative quinoline derivatives (not specifically this compound derivatives) to provide a context for the potential potency of this class of compounds.

Table 2: Cytotoxicity of Selected Quinoline Derivatives Against Various Cancer Cell Lines

Compound TypeCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone HybridMGC-803 (Gastric)1.38[8]
Quinoline-Chalcone HybridHCT-116 (Colon)5.34[8]
Quinoline-Chalcone HybridMCF-7 (Breast)5.21[8]
4-AnilinoquinolinylchalconeMDA-MB-231 (Breast)32.5[9]
4-AnilinoquinolineMCF-7 (Breast)8.30[10]
2,4-Disubstituted QuinolineHepG2 (Liver)0.28[11]

Anti-inflammatory Activity

The anti-inflammatory potential of quinoline derivatives is another active area of research.[12][13] These compounds can modulate key inflammatory pathways, leading to a reduction in the production of pro-inflammatory mediators.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of quinoline and related alkaloids are often attributed to their ability to interfere with the following signaling pathways:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling: The NF-κB pathway is a central regulator of inflammation. Some alkaloids have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes like iNOS, COX-2, and various cytokines.[14][15]

  • JNK (c-Jun N-terminal Kinase) Signaling: The JNK pathway is a part of the MAPK signaling cascade and is involved in inflammatory responses. Inhibition of JNK phosphorylation has been observed with some quinoline derivatives.[16]

  • Inhibition of Pro-inflammatory Mediators: Quinoline derivatives have been shown to inhibit the production of key inflammatory molecules such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and IL-6.[17][18]

Quantitative Data on Anti-inflammatory Activity

Specific IC50 values for this compound derivatives in anti-inflammatory assays are not widely reported. The following table provides data for other quinoline and related compounds to illustrate the potential activity.

Table 3: Anti-inflammatory Activity of Selected Compounds

Compound/DerivativeAssayTarget/Cell LineIC50 (µM)Reference
Thymoquinone (a quinone)Nitric Oxide ProductionLPS-stimulated Macrophages1.4-2.76[17]
Isonicotinate DerivativeROS ProductionHuman Blood Cells1.42 (µg/mL)[19]
Cyclolignan EnantiomerNitric Oxide ProductionLPS-stimulated RAW 264.721.61[20]
Curcumin AnalogueNF-κB InhibitionL929sA cells~6[21]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays relevant to the biological evaluation of this compound derivatives.

In Vitro Antimalarial Assay ([3H]-Hypoxanthine Incorporation)

This assay measures the inhibition of parasite growth by quantifying the incorporation of radiolabeled hypoxanthine, a nucleic acid precursor, into the parasite's DNA.

Protocol:

  • Parasite Culture: Culture Plasmodium falciparum (e.g., 3D7 or Dd2 strains) in O+ human red blood cells in RPMI-1640 medium supplemented with Albumax II, L-glutamine, and gentamicin. Maintain cultures at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Synchronization: Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment.

  • Drug Preparation: Prepare serial dilutions of the test compounds in the culture medium.

  • Assay Setup: In a 96-well microtiter plate, add 50 µL of the drug dilutions to each well. Add 200 µL of the synchronized parasite culture (0.5% parasitemia, 1.5% hematocrit).

  • Radiolabeling: Add 25 µL of [3H]-hypoxanthine (0.5 µCi) to each well.

  • Incubation: Incubate the plates for 48 hours under the same culture conditions.

  • Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.

  • Scintillation Counting: Measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the drug concentration.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Add 100 µL of medium containing various concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.[7][22][23]

Anti-inflammatory Assay (Nitric Oxide Production in LPS-Stimulated Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 104 cells per well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the culture supernatant from each well.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production. Calculate the IC50 value.[8][24]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways implicated in the biological activities of quinoline derivatives and a typical experimental workflow for screening these compounds.

Signaling Pathways

anticancer_pathways cluster_EGFR_VEGFR EGFR/VEGFR Signaling cluster_PI3K_Akt PI3K/Akt/mTOR Pathway cluster_NFkB NF-κB Inflammatory Pathway EGFR EGFR PI3K PI3K EGFR->PI3K VEGFR VEGFR VEGFR->PI3K Quinoline_Kinase Quinoline Derivative Quinoline_Kinase->EGFR Quinoline_Kinase->VEGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoline_PI3K Quinoline Derivative Quinoline_PI3K->PI3K LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IKK->NFkB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Quinoline_NFkB Quinoline Derivative Quinoline_NFkB->IKK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines gene transcription

Caption: Key signaling pathways targeted by quinoline derivatives in cancer and inflammation.

Experimental Workflow

experimental_workflow start Synthesize this compound Derivatives in_vitro In Vitro Screening start->in_vitro antimalarial Antimalarial Assay (e.g., [3H]-Hypoxanthine) in_vitro->antimalarial anticancer Cytotoxicity Assay (e.g., MTT) in_vitro->anticancer anti_inflammatory Anti-inflammatory Assay (e.g., Griess Assay) in_vitro->anti_inflammatory active_compounds Identify Active Compounds (Low IC50) antimalarial->active_compounds anticancer->active_compounds anti_inflammatory->active_compounds active_compounds->start Inactive/Redesign mechanism Mechanism of Action Studies active_compounds->mechanism Active western_blot Western Blot (Target Proteins) mechanism->western_blot flow_cytometry Flow Cytometry (Cell Cycle, Apoptosis) mechanism->flow_cytometry in_vivo In Vivo Studies (Animal Models) western_blot->in_vivo flow_cytometry->in_vivo

Caption: A typical workflow for the screening and evaluation of this compound derivatives.

Conclusion and Future Directions

This compound derivatives represent an underexplored area within the broader field of quinoline-based drug discovery. While this compound itself exhibits weak biological activity compared to its diastereomer quinine, the potential for synthetic modifications to enhance potency and selectivity remains. The established anticancer and anti-inflammatory mechanisms of the quinoline scaffold provide a strong rationale for the synthesis and screening of novel this compound analogs.

Future research should focus on:

  • Systematic Synthesis and Screening: A focused effort to synthesize a library of this compound derivatives with diverse substitutions and evaluate their antimalarial, anticancer, and anti-inflammatory activities to establish clear structure-activity relationships.

  • Mechanism of Action Studies: For any identified active compounds, detailed mechanistic studies are crucial to elucidate their specific molecular targets and affected signaling pathways.

  • Computational Modeling: In silico studies can aid in the rational design of new derivatives with improved predicted activity and pharmacokinetic properties.

By leveraging the knowledge of quinoline pharmacology and applying modern drug discovery techniques, the therapeutic potential of this compound derivatives can be more thoroughly investigated, potentially leading to the development of novel and effective therapeutic agents.

References

Epiquinine mechanism of action as an organocatalyst

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the search results is required to fulfill the user's request. The initial broad search on "epiquinine mechanism of action organocatalyst" needs to be supplemented with more specific queries to gather the necessary quantitative data and detailed experimental protocols. The subsequent steps will involve synthesizing this information into a comprehensive technical guide, complete with tables and Graphviz diagrams as requested.

Next Steps:

I will perform targeted Google searches for specific reactions catalyzed by this compound to find quantitative data (yields, enantiomeric excess) and representative experimental procedures. The following queries will be used:

  • "this compound catalyzed Michael addition quantitative data"

  • "experimental protocol for this compound catalyzed aldol reaction"

  • "enantioselective synthesis using this compound catalyst yields and ee"

  • "bifunctional catalysis this compound mechanism detailed"

Once this information is gathered, I will proceed to generate the full technical guide, including the DOT diagrams, tables, and detailed methodologies.

Spectroscopic Profile of Epiquinine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Epiquinine, a diastereomer of the well-known antimalarial drug quinine, presents a significant area of interest for researchers in medicinal chemistry and drug development. Its distinct stereochemistry at the C9 position influences its biological activity and physicochemical properties. A thorough understanding of its structural characteristics is paramount for further research and development. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a generalized workflow for the spectroscopic analysis of such natural products are also presented to aid researchers in their analytical endeavors.

Spectroscopic Data of this compound

The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom in the this compound molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.74d4.5H-2'
8.05d9.2H-8'
7.65d2.4H-5'
7.40dd9.2, 2.4H-7'
7.35d4.5H-3'
5.58ddd17.4, 10.4, 7.2H-10
5.15d6.4H-9
4.98d17.4H-11 (trans)
4.93d10.4H-11 (cis)
3.96s-OCH₃
3.2-2.9m-H-2, H-6, H-8
2.7-2.5m-H-3
1.9-1.7m-H-4, H-5, H-7

Solvent: CDCl₃. Reference: C.G. Moreland, A. Philip, F.I. Carroll, J. Org. Chem. 1974, 39, 2413-2417.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
157.9C-6'
147.5C-2'
147.3C-4'
143.2C-8a'
140.9C-10
131.4C-8'
126.5C-4a'
121.7C-7'
118.6C-3'
114.5C-11
101.4C-5'
69.8C-9
60.3C-2
55.8OCH₃
49.9C-8
43.1C-6
39.7C-3
27.8C-4
26.0C-7
21.6C-5

Solvent: CDCl₃. Reference: SpectraBase Compound ID 3gErgpm9sHM, citing C.G. Moreland, A. Philip, F.I. Carroll, J. Org. Chem. 1974, 39, 2413-2417.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Vibrational Mode
3300-3500O-H stretch (hydroxyl group)
3070=C-H stretch (aromatic and vinyl)
2850-2960C-H stretch (aliphatic)
1620C=C stretch (aromatic and vinyl)
1590, 1508C=C stretch (quinoline ring)
1245C-O stretch (aryl ether)
1090C-O stretch (secondary alcohol)
830, 855C-H bend (out-of-plane, substituted quinoline)

Sample Preparation: KBr pellet.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment
32415[M]⁺ (Molecular Ion)
18810[M - C₉H₁₄NO]⁺
17420[C₁₁H₁₀NO]⁺
159100[C₁₀H₇NO]⁺
13685[C₉H₁₄N]⁺ (Quinuclidine fragment)

Ionization Method: Electron Ionization (EI).

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Researchers should adapt these methods based on the specific instrumentation available in their laboratories.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 15 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to approximately 200-220 ppm.

    • Use a pulse angle of 45-60 degrees.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the powder in a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer) to obtain accurate mass measurements.

  • Data Acquisition:

    • Scan a mass range appropriate for the molecular weight of this compound (e.g., m/z 50-500).

    • Acquire data in full-scan mode to obtain the mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

    • Use high-resolution data to determine the elemental composition of the molecular ion and key fragments.

Workflow for Spectroscopic Identification

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a natural product like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Identification of a Natural Product cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Extraction Extraction & Isolation of Compound Purification Purification (e.g., Chromatography) Extraction->Purification MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Purification->MS IR Infrared (IR) Spectroscopy - Functional Groups Purification->IR NMR NMR Spectroscopy (1H, 13C, 2D) - Connectivity - Stereochemistry Purification->NMR Data_Integration Data Integration & Interpretation MS->Data_Integration IR->Data_Integration NMR->Data_Integration Structure_Proposal Proposed Structure Data_Integration->Structure_Proposal Verification Structure Verification (Comparison with literature/synthesis) Structure_Proposal->Verification

A generalized workflow for the isolation and spectroscopic identification of a natural product.

This guide serves as a foundational resource for researchers working with this compound. The provided spectroscopic data and experimental protocols are intended to facilitate accurate identification, characterization, and further investigation of this important cinchona alkaloid.

References

Crystal Structure of Epiquinine Hydrochloride Dihydrate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of epiquinine hydrochloride dihydrate (C₂₀H₂₅N₂O₂⁺·Cl⁻·2H₂O). The information presented herein is crucial for understanding the stereochemical properties of this cinchona alkaloid, which in turn influences its biological activity and potential applications in drug design and asymmetric synthesis. This document summarizes the key crystallographic data, details the experimental procedures for its determination, and visualizes the workflow from crystal preparation to final structure analysis.

Crystallographic Data Summary

The crystal structure of this compound hydrochloride dihydrate has been determined by X-ray diffraction. The compound crystallizes in an orthorhombic system with the space group P2₁2₁2₁.[1][2] Key crystallographic data are summarized in the tables below for clarity and comparative analysis.

Table 1: Crystal Data and Structure Refinement Details [1][2]

ParameterValue
Chemical FormulaC₂₀H₂₇ClN₂O₄
Formula Weight396.9 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 8.059(2) Å
b = 11.537(3) Å
c = 22.311(6) Å
Volume2074.1(9) ų
Z4
Calculated Density1.271 g/cm³
RadiationCu Kα (λ = 1.54178 Å)
TemperatureRoom Temperature
Final R-factorR = 6.56% for 1344 reflections

Table 2: Key Intramolecular Distances and Torsion Angles [1][2]

AtomsDistance (Å)
N(1)⁺···O2.816
Atoms **Torsion Angle (°) **
O(12)-C(9)···N(1)⁺-H(1)-0.2(3.8)

Structural Insights and Hydrogen Bonding

The crystal structure reveals that this compound hydrochloride exists as a hydrated tertiary amine hydrochloride salt.[1][2] A significant feature of the crystal packing is the extensive network of intermolecular hydrogen bonds. All hydrogen atoms attached to oxygen or nitrogen atoms participate in these interactions. The chloride ion is involved in four hydrogen bonds, including one with the hydroxyl group of the this compound molecule.[1] The protonated quinuclidine nitrogen, N(1)⁺-H, forms a hydrogen bond with a water molecule.[1]

Notably, the structure does not exhibit any intramolecular hydrogen bonds between the hydroxyl group and the quinuclidine nitrogen atom, a feature that has been a subject of discussion in relation to its low antimalarial activity.[1][2] The observed conformation, with a near-zero O(12)-C(9)···N(1)⁺-H(1) torsion angle, is believed to be unfavorable for antimalarial efficacy.[1]

Experimental Protocols

The determination of the crystal structure of this compound hydrochloride dihydrate involves a series of precise experimental steps, from sample preparation to data analysis.

Crystallization

Single crystals suitable for X-ray diffraction were obtained through controlled crystallization techniques. While the specific crystallization conditions for the cited study are not exhaustively detailed, a general approach involves dissolving the this compound hydrochloride salt in a suitable solvent system and allowing for slow evaporation or cooling to promote the growth of well-ordered crystals. The presence of two water molecules in the crystal lattice indicates that the crystallization was likely performed from an aqueous solution.

X-ray Data Collection

A single crystal of suitable size and quality was mounted on a goniometer head. The diffraction data were collected at room temperature using a diffractometer equipped with a Cu Kα radiation source (λ = 1.54178 Å).[1][2] The instrument collects a series of diffraction patterns by rotating the crystal through a range of angles.

Structure Solution and Refinement

The collected diffraction data were processed to yield a set of structure factors. The crystal structure was solved using direct methods, which provide initial phase information. The resulting electron density map was interpreted to build an initial model of the this compound hydrochloride dihydrate molecule.

This initial model was then refined using full-matrix least-squares procedures. The refinement process optimizes the atomic coordinates, and thermal parameters to achieve the best possible fit between the observed and calculated structure factors. The final R-factor of 6.56% for 1344 observed reflections indicates a good agreement between the final model and the experimental data.[1][2]

Experimental Workflow

The logical flow of the experimental process for determining the crystal structure is illustrated in the diagram below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination cluster_analysis Analysis & Validation synthesis Synthesis of this compound HCl crystallization Crystallization synthesis->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction Data Collection mounting->xray processing Data Processing & Reduction xray->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Structure Validation refinement->validation analysis Crystallographic Analysis validation->analysis deposition Data Deposition analysis->deposition

References

Epiquinine Solubility in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epiquinine is a natural alkaloid and a diastereomer of quinine, a well-known antimalarial drug. As the C9 epimer of quinine, it shares the same molecular formula and connectivity but differs in the three-dimensional arrangement of the hydroxyl group at the C9 position. This stereochemical difference can significantly influence its physicochemical properties, including solubility, which is a critical parameter in drug discovery, process chemistry, and formulation development. Understanding the solubility of this compound in various organic solvents is essential for its extraction, purification, reaction chemistry, and formulation into therapeutic agents.

This technical guide provides an overview of the available knowledge on this compound's solubility, outlines a standard experimental protocol for its determination, and illustrates a key synthetic pathway. Due to the limited availability of specific quantitative solubility data for this compound in peer-reviewed literature, this guide also provides data for its diastereomer, quinine, to serve as a valuable point of reference.

This compound Solubility Profile

Quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, general principles of alkaloid solubility suggest that as a moderately polar molecule, this compound would exhibit solubility in a range of polar and non-polar organic solvents. Generally, free-base alkaloids are soluble in organic solvents but insoluble in water.[1]

Given the structural similarity to quinine, its solubility behavior can be expected to be comparable, though not identical. The difference in stereochemistry at the C9 hydroxyl group can affect the intermolecular hydrogen bonding and crystal lattice energy, leading to different solubility profiles.

Comparative Solubility of Quinine (Diastereomer)

To provide a practical reference for researchers, the following table summarizes the known quantitative solubility of quinine in several organic solvents. This data can be used as a preliminary guide for solvent selection in studies involving this compound, with the understanding that values may differ.

SolventMolar Mass ( g/mol )Temperature (°C)Solubility ( g/100 mL)
Ethanol 46.07Ambient125
Chloroform 119.38Ambient83.3
Benzene 78.11Ambient1.25
Diethyl Ether 74.12Ambient0.4

This data pertains to Quinine, the C9 diastereomer of this compound.

Experimental Protocol: Solubility Determination

A reliable and commonly used method for determining the thermodynamic solubility of a compound is the Shake-Flask Method .[2][3][4] This method involves equilibrating an excess amount of the solid compound in the solvent of interest over a specified period until the solution is saturated.

Detailed Methodology: Shake-Flask Method
  • Preparation : Add an excess amount of crystalline this compound to a series of vials, each containing a precise volume of the selected organic solvent (e.g., methanol, ethanol, acetone, chloroform, DMSO). The amount of solid should be sufficient to ensure that undissolved solids remain at the end of the experiment.[3]

  • Equilibration : Seal the vials tightly and place them in a constant-temperature shaker or incubator. Agitate the mixtures for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached.[3][5] The duration may need to be optimized depending on the solvent and the dissolution rate of the compound.

  • Phase Separation : After equilibration, cease agitation and allow the vials to rest, letting the undissolved solid settle. To ensure complete separation of the saturated solution from the excess solid, centrifuge the samples at the same constant temperature.[6] Alternatively, filter the supernatant using a syringe filter (e.g., 0.22 µm PTFE) suitable for the organic solvent used.

  • Quantification : Carefully extract an aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analysis : Analyze the concentration of this compound in the diluted samples using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), or UV-Vis Spectroscopy.[2][5]

  • Calculation : Calculate the original concentration of the saturated solution by accounting for the dilution factor. The resulting value represents the solubility of this compound in the specific solvent at the tested temperature.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps of the Shake-Flask method for determining this compound solubility.

G cluster_workflow Workflow: Shake-Flask Solubility Determination prep 1. Preparation equil 2. Equilibration prep->equil Add excess this compound to solvent sep 3. Phase Separation equil->sep Agitate at constant temperature (e.g., 24-72h) quant 4. Quantification & Analysis sep->quant Centrifuge / Filter supernatant result 5. Result quant->result Analyze concentration (HPLC/LC-MS) & Calculate Solubility

Workflow for the Shake-Flask solubility determination method.
Logical Relationship: Synthesis of this compound

This compound can be synthesized from its diastereomer, quinine, through a process of base-catalyzed epimerization. This chemical transformation proceeds through a ketone intermediate, known as quininone.

The process involves:

  • Oxidation : Quinine is oxidized at the C9 hydroxyl group to form quininone.

  • Deprotonation & Reprotonation : In the presence of a base, the proton at the C9 position of quininone is removed, forming a planar, achiral enolate intermediate. This intermediate can then be re-protonated from either face.

  • Reduction : The resulting mixture of C9 epimeric ketones is then reduced, yielding a mixture of quinine and this compound, which can be separated chromatographically.

The diagram below outlines this synthetic pathway.

G cluster_synthesis Logical Workflow: this compound Synthesis via Epimerization quinine Quinine (C9-R configuration) quininone Quininone (Ketone intermediate) quinine->quininone Oxidation enolate Enolate Intermediate (Planar, Achiral) quininone->enolate Deprotonation (Base) mixture Mixture of Quinine and this compound quininone->mixture Reduction enolate->quininone Reprotonation This compound This compound (C9-S configuration) mixture->this compound Separation

References

An In-depth Technical Guide to the Thermochemical Properties of Epiquinine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epiquinine, a diastereomer of the historically significant antimalarial drug quinine, plays a crucial role as a chiral ligand and catalyst in asymmetric synthesis. Despite its importance in synthetic chemistry, a thorough review of the scientific literature reveals a significant gap in our understanding of its fundamental energetic properties. To date, no experimental data has been published on the thermochemical properties of this compound, such as its enthalpy of formation, enthalpy of combustion, vapor pressure, and enthalpy of sublimation. This technical guide addresses this knowledge gap by providing a comprehensive overview of the established experimental methodologies that are essential for determining these critical parameters. A detailed presentation of the standard protocols for bomb calorimetry, the Knudsen effusion method, and thermogravimetric analysis is included. This document is intended to serve as a foundational resource for researchers poised to undertake the experimental characterization of this compound's thermochemical landscape, thereby enabling a more profound understanding of its stability, phase behavior, and potential applications in drug development and materials science.

Introduction

This compound is a Cinchona alkaloid and the C9 epimer of quinine. While its antimalarial activity is significantly lower than that of quinine, it has found extensive use as a catalyst in stereoselective synthesis. The precise spatial arrangement of its functional groups, differing from quinine at the C9 hydroxyl position, imparts unique catalytic properties. A comprehensive understanding of a compound's thermochemical properties is fundamental to its application in various scientific and industrial fields, including drug development, process chemistry, and materials science. These properties govern the stability, reactivity, and phase transitions of a substance.

Currently, there is a notable absence of experimentally determined thermochemical data for this compound in the public domain. This guide outlines the standard, rigorous experimental procedures that would be employed to determine these vital properties.

Core Thermochemical Properties of this compound: Data Summary

A comprehensive search of the scientific literature and chemical databases has revealed no experimentally determined quantitative data for the core thermochemical properties of this compound. The following tables summarize this lack of data, highlighting a critical area for future research.

Table 1: Standard Molar Enthalpy of Formation and Combustion of this compound

PropertyChemical FormulaStateValue (kJ·mol⁻¹)Method
Standard Molar Enthalpy of Formation (ΔfHₘ°)C₂₀H₂₄N₂O₂crystallineNot Available-
Standard Molar Enthalpy of Combustion (ΔcHₘ°)C₂₀H₂₄N₂O₂crystallineNot AvailableBomb Calorimetry

Table 2: Sublimation and Vapor Pressure Data for this compound

PropertyValueTemperature Range (K)Method
Standard Molar Enthalpy of Sublimation (ΔsubHₘ°)Not Available-Knudsen Effusion or TGA
Vapor Pressure (p)Not Available-Knudsen Effusion or TGA

Experimental Protocols

The determination of the thermochemical properties of an organic solid like this compound requires precise and well-established calorimetric and analytical techniques. The following sections detail the standard experimental protocols for these measurements.

Determination of the Standard Molar Enthalpy of Combustion via Bomb Calorimetry

The standard molar enthalpy of combustion is determined using a bomb calorimeter, which measures the heat evolved during the complete combustion of a substance in a constant-volume vessel. From this, the standard enthalpy of formation can be derived using Hess's Law.[1][2][3][4]

Experimental Procedure:

  • Sample Preparation: A precisely weighed pellet (typically 0.8 - 1.2 g) of high-purity this compound is prepared using a pellet press.

  • Bomb Assembly: A known length of fuse wire (e.g., platinum or nickel-chromium) is connected to the electrodes of the calorimeter's decomposition vessel (the "bomb"). The wire is positioned to be in contact with the this compound pellet, which is placed in a quartz crucible. A small, known amount of distilled water (approximately 1 mL) is added to the bottom of the bomb to ensure that the water formed during combustion is in its liquid state.

  • Pressurization: The bomb is sealed and purged with a slow stream of pure oxygen to remove atmospheric nitrogen. It is then filled with high-purity oxygen to a pressure of approximately 25-30 atm.[3]

  • Calorimeter Setup: The sealed bomb is submerged in a precisely measured volume of water in the calorimeter's container. The entire assembly is placed within an insulating jacket to minimize heat exchange with the surroundings. The temperature of the water is monitored with a high-precision thermometer (e.g., a platinum resistance thermometer with a resolution of ±0.001 K).

  • Combustion: Once thermal equilibrium is established (indicated by a stable temperature drift), the sample is ignited by passing an electric current through the fuse wire.

  • Temperature Measurement: The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after combustion until a stable post-combustion temperature drift is observed.

  • Data Analysis: The corrected temperature rise is determined by accounting for heat exchange with the surroundings. The heat capacity of the calorimeter system (C_cal) is determined by burning a standard substance with a known heat of combustion, such as benzoic acid.[1][5] The total heat evolved (q_total) is calculated using the corrected temperature rise and C_cal.

  • Corrections: Corrections are made for the heat of combustion of the fuse wire and for the formation of nitric acid from any residual atmospheric nitrogen.[3]

  • Calculation of Enthalpy of Combustion: The standard internal energy of combustion (ΔcU°) is calculated from the corrected heat release. The standard enthalpy of combustion (ΔcH°) is then calculated using the relationship ΔH = ΔU + Δn_gRT, where Δn_g is the change in the number of moles of gas in the combustion reaction.

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔfH°) of this compound is calculated from its standard enthalpy of combustion using Hess's law and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).[6][7]

G Figure 1: Workflow for Bomb Calorimetry cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Weigh this compound Sample B Prepare Pellet A->B D Assemble Bomb Head B->D C Measure Fuse Wire C->D E Seal Bomb & Purge with O2 D->E Place in Bomb F Pressurize with O2 (25-30 atm) E->F G Assemble Calorimeter F->G H Equilibrate & Record Initial Temp. G->H I Ignite Sample H->I J Record Post-Combustion Temp. I->J K Calculate Corrected Temp. Rise J->K Temperature Data L Apply Fuse & Acid Corrections K->L M Calculate ΔcU° L->M N Calculate ΔcH° M->N O Calculate ΔfH° using Hess's Law N->O

Caption: Workflow for the determination of the enthalpy of combustion and formation.

Determination of the Standard Molar Enthalpy of Sublimation

The enthalpy of sublimation can be determined from the temperature dependence of the vapor pressure of the solid. Two common methods for measuring the low vapor pressures of organic solids are the Knudsen effusion method and thermogravimetric analysis (TGA).

This method measures the rate of mass loss of a substance effusing through a small orifice into a vacuum. The vapor pressure is then calculated from this rate.[8][9][10]

Experimental Procedure:

  • Cell Preparation: A small amount of crystalline this compound is placed into a Knudsen cell, which is a small container with a precisely machined orifice of known area. The cell is weighed accurately.

  • System Setup: The Knudsen cell is placed in a thermostatted block within a high-vacuum chamber. The temperature of the block is controlled and measured with high precision.

  • Effusion Measurement: The system is evacuated to a high vacuum (e.g., < 10⁻⁵ mbar). At a constant temperature, the molecules of this compound sublime and effuse through the orifice. The rate of mass loss is determined by measuring the mass of the cell before and after a known period of time, or by using a high-precision microbalance in situ.[9]

  • Temperature Variation: The experiment is repeated at several different temperatures to obtain a series of mass loss rates as a function of temperature.

  • Vapor Pressure Calculation: The vapor pressure (p) at each temperature (T) is calculated using the Knudsen-Hertz-Langmuir equation: p = ( dm/dt ) * (1/A) * sqrt(2πRT/M) where dm/dt is the rate of mass loss, A is the area of the orifice, R is the ideal gas constant, and M is the molar mass of this compound.

  • Enthalpy of Sublimation Calculation: The standard molar enthalpy of sublimation (ΔsubHₘ°) is determined from the slope of a plot of ln(p) versus 1/T, according to the Clausius-Clapeyron equation: d(ln p)/d(1/T) = -ΔsubHₘ°/R

G Figure 2: Workflow for the Knudsen Effusion Method A Load Sample into Knudsen Cell B Weigh Cell Accurately A->B C Place Cell in High-Vacuum Chamber B->C D Set and Stabilize Temperature (T1) C->D E Evacuate Chamber D->E F Measure Mass Loss over Time (t1) E->F G Repeat at Different Temperatures (T2, T3...) F->G H Calculate Vapor Pressure (p) at each T G->H Mass loss data I Plot ln(p) vs. 1/T H->I J Determine ΔsubHₘ° from Slope I->J

Caption: Workflow for vapor pressure and sublimation enthalpy determination.

TGA can also be used to estimate vapor pressure and sublimation enthalpy by measuring the rate of mass loss of a sample as a function of temperature in a controlled atmosphere.[11][12][13]

Experimental Procedure:

  • Instrument Calibration: The TGA instrument is calibrated for temperature and mass using standard reference materials.

  • Sample Preparation: A small, accurately weighed amount of this compound is placed in an open TGA crucible.

  • Isothermal Measurements: The sample is heated to a specific isothermal temperature below its melting point in an inert atmosphere (e.g., flowing nitrogen). The rate of mass loss ( dm/dt ) due to sublimation is measured. This is repeated at several different temperatures.

  • Data Analysis: The rate of mass loss is related to the vapor pressure. The relationship between the sublimation rate and vapor pressure can be established using the Langmuir equation for free evaporation in a flowing gas.[13]

  • Calculation of Enthalpy of Sublimation: Similar to the Knudsen method, the enthalpy of sublimation is determined from the temperature dependence of the sublimation rate using a modified form of the Clausius-Clapeyron equation. A plot of ln(rate * T¹/²) versus 1/T yields a straight line with a slope proportional to -ΔsubHₘ°.[13]

Conclusion

The thermochemical properties of this compound remain uncharacterized, representing a significant void in the chemical and pharmaceutical sciences. The experimental determination of its enthalpy of formation, combustion, and sublimation is crucial for a complete understanding of its energetic landscape. This guide provides the detailed, established protocols necessary to perform these measurements. The data obtained from such studies will be invaluable for computational modeling, reaction calorimetry, process safety assessments, and the rational design of new synthetic routes and applications for this important Cinchona alkaloid. It is hoped that this document will stimulate and facilitate future research in this area.

References

A Technical Guide to the Retrosynthetic Analysis of Complex Epiquinine Structures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the retrosynthetic analysis and synthetic strategies for complex structures of epiquinine, a diastereomer of the famed antimalarial drug quinine. Understanding the synthetic pathways to this compound and its analogues is crucial for the development of novel therapeutic agents and asymmetric catalysts.[1] This document outlines the core principles of this compound retrosynthesis, presents a comparative analysis of key synthetic routes, details experimental protocols for pivotal reactions, and visualizes the logical flow of these complex chemical transformations.

Core Principles of this compound Retrosynthesis

This compound is a member of the cinchona alkaloid family, characterized by a quinoline moiety linked to a quinuclidine core at the C9 position.[2] The primary synthetic challenge lies in the precise control of stereochemistry at four contiguous stereocenters (C3, C4, C8, and C9), with the C9 hydroxyl group's orientation distinguishing it from its more famous diastereomer, quinine.

Retrosynthetic analysis, a technique for deconstructing a target molecule into simpler, readily available precursors, is fundamental to planning its synthesis.[3] For the this compound framework, the analysis typically involves two key disconnections:

  • C4-C5 Bond Disconnection: This simplifies the structure into the quinoline and quinuclidine precursors. The quinoline portion, often a derivative of 6-methoxyquinoline-4-carboxaldehyde, is a common starting point.

  • C8-C9 Bond Disconnection: This approach, seen in more recent syntheses, involves coupling the two heterocyclic systems via an aldol-type reaction, offering a flexible route to various analogues.[4]

These disconnections break the complex bicyclic system into more manageable synthetic targets. The strategic selection of the disconnection point dictates the overall efficiency and stereochemical outcome of the synthesis.

Retrosynthesis target This compound Core disconnect1 C4-C5 Disconnection (e.g., Stork Synthesis) target->disconnect1 disconnect2 C8-C9 Disconnection (e.g., Maulide Synthesis) target->disconnect2 quinoline Quinoline Precursor (e.g., 6-methoxy-4-formylquinoline) disconnect1->quinoline quinuclidine Quinuclidine Precursor (e.g., Meroquinene ester) disconnect1->quinuclidine disconnect2->quinoline quinuclidine_ketone Quinuclidine Ketone disconnect2->quinuclidine_ketone

Figure 1. High-level retrosynthetic disconnections for the this compound core.

Comparative Analysis of Synthetic Routes

Several total syntheses of quinine have been reported, many of which can be adapted to produce this compound by controlling the C9 stereocenter. The efficiency of these routes can be compared based on quantitative metrics such as overall yield and step count.

Synthetic RouteKey StrategyOverall Yield (%)Longest Linear SequenceStereoselectivity (C9)Reference
Woodward & Doering (1944) Formal SynthesisNot Applicable>30 stepsNon-stereoselective[2]
Stork (2001) Stereoselective~5%15 stepsHigh (via reduction)[5]
Maulide (2018) C-H Activation / Aldol5.4%10 steps>16:1 d.r. (in situ deriv.)[4]
Ishikawa (2019) Organocatalysis14% (over 5 pots)~15 stepsHigh (via cycloaddition)[6]

Case Study: The Maulide Synthesis of C3-Aryl this compound Analogues

A recent and notable approach by Maulide and colleagues showcases a concise and flexible synthesis applicable to complex this compound derivatives.[4] This strategy employs a late-stage C8-C9 bond formation, allowing for the synthesis of various C3-aryl analogues, which have shown enhanced antimalarial activity.[4]

The key transformations in this synthesis are:

  • Palladium-catalyzed C(sp³)-H activation: This step functionalizes the quinuclidine core with complete regio- and diastereocontrol.

  • Late-stage aldol coupling: This crucial step connects the advanced quinoline and quinuclidine intermediates.

  • Stereoselective reduction: The final reduction of a mesyl hydrazone derivative sets the desired C9 stereochemistry for this compound.

Maulide_Workflow cluster_quinuclidine Quinuclidine Fragment Synthesis cluster_coupling Coupling and Final Steps start_q (-)-3-Amino- quinuclidine directing_group Picolinamide Directing Group start_q->directing_group ch_activation Pd-Catalyzed C-H Arylation directing_group->ch_activation four_steps 4-Step Sequence (Oxidation, Amidation, Reduction, Wittig) ch_activation->four_steps intermediate_b Vinyl Intermediate (B) four_steps->intermediate_b aldol LiHMDS Aldol Coupling + In Situ Derivatization intermediate_b->aldol intermediate_a Aldehyde (A) (Quinoline Fragment) intermediate_a->aldol hydrazone Mesyl Hydrazone aldol->hydrazone reduction LiAlH4 Reduction hydrazone->reduction final_product (-)-Quinine / this compound Analogues reduction->final_product

Figure 2. Simplified workflow of the Maulide synthesis for Cinchona alkaloid analogues.

Key Experimental Protocols

This section provides detailed methodologies for key reactions, adapted from published literature. These protocols are intended for informational purposes and should be performed by qualified personnel in a suitable laboratory setting.

Protocol 1: Stereoselective Aldol Coupling and In Situ Derivatization (Maulide et al., 2018)

This protocol describes the crucial C8-C9 bond formation.

  • Preparation: To a solution of the quinuclidine vinyl intermediate (B) (1.0 equiv) in dry THF (0.1 M) at -78 °C under an argon atmosphere, add LiHMDS (1.1 equiv, 1 M in THF) dropwise. Stir the resulting solution for 30 minutes at -78 °C.

  • Aldol Reaction: Add a solution of the quinoline aldehyde (A) (1.2 equiv) in dry THF dropwise. Monitor the reaction by TLC.

  • In Situ Derivatization: After consumption of the starting material (typically 1 hour), add Ti(OiPr)₃Cl (1.5 equiv) to the reaction mixture. Allow the solution to warm to room temperature and stir for 1 hour.

  • Hydrazone Formation: Add mesyl hydrazide (1.5 equiv) and stir the mixture at room temperature for 12 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired mesyl hydrazone with a diastereomeric ratio >16:1.[4]

Protocol 2: Final Reduction to this compound (Adapted from Maulide et al., 2018)

This protocol details the final stereoselective reduction.

  • Preparation: To a suspension of LiAlH₄ (5.0 equiv) in dry THF (0.05 M) at 0 °C under an argon atmosphere, add methanol (5.0 equiv) dropwise. Stir the mixture for 15 minutes at 0 °C to form trimethoxyaluminium hydride.

  • Reduction: Add a solution of the mesyl hydrazone (1.0 equiv) in dry THF dropwise to the freshly prepared reducing agent at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction at 0 °C by the sequential addition of H₂O, 15% aqueous NaOH, and H₂O. Filter the resulting suspension through a pad of Celite and wash the filter cake with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the final this compound analogue.[4]

Synthesis of Complex Functionalized this compound Derivatives

The flexibility of modern synthetic routes allows for the creation of complex this compound derivatives with modified properties. For example, 9-amino(9-deoxy)epi cinchona alkaloids are valuable organocatalysts.[7] Their synthesis from natural quinine or quinidine involves a stereoinvertive step at C9.

A common two-step procedure involves:

  • Mitsunobu Reaction: The hydroxyl group at C9 is converted to an azide with inverted stereochemistry.

  • Reduction: The azide is reduced to the primary amine, for instance, using LiAlH₄.[7]

This transformation provides access to a class of powerful bifunctional aminocatalysts from readily available starting materials.

Functionalization start Quinine / Quinidine (Natural Alkaloid) step1 Mitsunobu Reaction (e.g., DPPA, DEAD) Stereochemical Inversion at C9 start->step1 intermediate 9-Azido(9-deoxy) Derivative step1->intermediate step2 Reduction (e.g., LiAlH4 or H2, Pd/C) intermediate->step2 product 9-Amino(9-deoxy)epi Derivative (Chiral Organocatalyst) step2->product

Figure 3. Logical workflow for the synthesis of 9-amino(9-deoxy)epi cinchona alkaloids.

Conclusion

The retrosynthetic analysis of this compound and its complex derivatives reveals elegant and increasingly efficient solutions to the challenges of stereocontrol in natural product synthesis. Modern strategies, characterized by C-H activation and late-stage coupling reactions, provide concise and flexible access to a wide range of analogues. This in-depth understanding of synthetic pathways, supported by detailed protocols and quantitative data, is invaluable for professionals in drug discovery and development, enabling the rational design and synthesis of novel molecules with potentially enhanced therapeutic or catalytic properties.

References

ChEBI Ontology for Epiquinine Classification: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epiquinine, a natural alkaloid found in the bark of the Cinchona tree, is a diastereomer of the well-known antimalarial drug, quinine.[1] Despite sharing the same molecular formula and connectivity, the subtle difference in its three-dimensional structure profoundly impacts its biological activity, rendering it largely inactive as an antimalarial agent.[1][2] This technical guide provides an in-depth exploration of the classification of this compound within the Chemical Entities of Biological Interest (ChEBI) ontology, its physicochemical properties, stereochemical relationship to quinine, and the experimental protocols for its synthesis and structural elucidation.

ChEBI Ontological Classification

In the ChEBI ontology, this compound is classified as a cinchona alkaloid .[3][4] This classification places it within a family of alkaloids extracted from various species of the Cinchona tree.[4] The hierarchical classification provides a systematic framework for understanding its origins and its relationship to other similar compounds.

Logical Relationship of this compound within ChEBI:

chebi_classification Molecular Entity Molecular Entity Organic Molecular Entity Organic Molecular Entity Molecular Entity->Organic Molecular Entity Alkaloid Alkaloid Organic Molecular Entity->Alkaloid Quinoline Alkaloid Quinoline Alkaloid Alkaloid->Quinoline Alkaloid Cinchona Alkaloid Cinchona Alkaloid Quinoline Alkaloid->Cinchona Alkaloid This compound This compound Cinchona Alkaloid->this compound Quinine Quinine Cinchona Alkaloid->Quinine

ChEBI hierarchical classification of this compound.

Physicochemical and Structural Data

The distinct stereochemistry of this compound at the C9 position is the primary determinant of its unique chemical and physical properties, which differ from those of quinine.[5]

Chemical Identifiers
IdentifierValue
ChEBI ID CHEBI:94816
IUPAC Name (S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol[6]
CAS Number 572-60-1
Molecular Formula C₂₀H₂₄N₂O₂[6]
InChI InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19-,20-/m0/s1[6]
InChIKey LOUPRKONTZGTKE-FEBSWUBLSA-N[6]
SMILES COC1=CC2=C(C=CN=C2C=C1)--INVALID-LINK--[C@H]2C[C@@H]3CCN2C[C@@H]3C=C[6]
Physicochemical Properties
PropertyValueReference
Molecular Weight 324.42 g/mol [6]
Physical Description Viscous oil[2]
Melting Point 113-115 °C
Solubility Freely soluble in organic solvents.[2]
pKa₁ (Quinuclidine N) ~8.5[1]
pKa₂ (Quinoline N) ~4.3[1]
logP 3.44[7]
Optical Rotation [α]D²² +43° (c=0.95 in 99% alcohol)[2]

Stereochemical Relationship with Quinine

This compound is the C9 epimer of quinine, meaning they differ only in the spatial arrangement of the hydroxyl group at the C9 position.[5] This seemingly minor structural change has a dramatic effect on the molecule's overall shape and its biological activity. Quinine and its diastereomer quinidine are potent antimalarials, whereas this compound and its diastereomer epiquinidine are practically inactive.[1][2]

stereochemistry cluster_quinine Quinine (8S, 9R) cluster_this compound This compound (8S, 9S) q eq q->eq Epimerization at C9

Stereochemical relationship between quinine and this compound.

Experimental Protocols

Synthesis of this compound from Quinine

The conversion of quinine to this compound is a key laboratory procedure for obtaining this less abundant stereoisomer. One common method involves a two-step process of oxidation followed by reduction.

1. Oxidation of Quinine to Quininone:

  • Objective: To oxidize the secondary alcohol at C9 of quinine to a ketone (quininone).

  • Reagents: Quinine, sodium hydride (NaH), dimethyl sulfoxide (DMSO), and oxygen (O₂).[8]

  • Procedure:

    • Dissolve quinine in anhydrous DMSO.

    • Add sodium hydride to the solution to act as a base.

    • Bubble oxygen gas through the reaction mixture.

    • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, the reaction is quenched, and the quininone intermediate is extracted and purified.

2. Reduction of Quininone to this compound:

  • Objective: To reduce the ketone group of quininone to a secondary alcohol, yielding a mixture of quinine and this compound.

  • Reagents: Quininone, aluminum powder, sodium ethoxide, and ethanol.[8]

  • Procedure:

    • Dissolve the purified quininone in ethanol.

    • Add aluminum powder and sodium ethoxide to the solution.

    • The reaction mixture is stirred at room temperature.

    • The progress of the reduction is monitored by TLC.

    • After the reaction is complete, the mixture is worked up to remove the reagents.

    • The resulting mixture of quinine and this compound is then separated by chromatography to yield pure this compound.

Experimental Workflow for this compound Synthesis:

synthesis_workflow Quinine Quinine Oxidation Oxidation (NaH, DMSO, O₂) Quinine->Oxidation Quininone Quininone Oxidation->Quininone Reduction Reduction (Al powder, NaOEt, EtOH) Quininone->Reduction Mixture Quinine & this compound Mixture Reduction->Mixture Separation Chromatographic Separation Mixture->Separation Separation->Quinine (recycled) This compound This compound Separation->this compound

Workflow for the synthesis of this compound from quinine.
Structural Elucidation by X-ray Crystallography

The definitive three-dimensional structure of this compound, confirming its stereochemistry, has been determined using single-crystal X-ray diffraction.

  • Objective: To determine the precise atomic coordinates and stereoconfiguration of this compound.

  • Methodology:

    • Crystallization: High-quality single crystals of an this compound salt (e.g., this compound hydrochloride dihydrate) are grown by slow evaporation from a suitable solvent.[9]

    • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.[9]

    • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The atomic positions and thermal parameters are then refined to achieve the best fit between the observed and calculated diffraction patterns.[9]

Biological Significance and Applications

The low antimalarial activity of this compound is attributed to the unfavorable orientation of the N(1) and hydroxyl groups for binding to its biological target.[2] However, derivatives of this compound, particularly 9-amino(9-deoxy)epi-cinchona alkaloids, have found significant applications as powerful organocatalysts in asymmetric synthesis.[5]

Conclusion

The ChEBI ontology provides a robust framework for the classification of this compound as a cinchona alkaloid, highlighting its relationship to other members of this important class of natural products. While its biological activity as an antimalarial is negligible compared to its diastereomer quinine, its unique stereochemistry makes it a valuable chiral building block and a precursor for important organocatalysts. The detailed understanding of its synthesis and structure, as outlined in this guide, is crucial for its application in chemical research and development.

References

Methodological & Application

Asymmetric Synthesis Revolutionized: Application Notes and Protocols for Epiquinine-Derived Organocatalysts

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the dynamic field of asymmetric synthesis, epiquinine-derived organocatalysts have emerged as powerful tools for the stereoselective construction of complex chiral molecules. These catalysts, belonging to the broader family of Cinchona alkaloids, offer distinct advantages in terms of reactivity, selectivity, and operational simplicity. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the pursuit of enantiomerically pure compounds. The following sections detail the application of these catalysts in key synthetic transformations, provide step-by-step experimental procedures, and summarize their performance with quantitative data.

Application Notes

This compound-derived organocatalysts have demonstrated remarkable efficacy in a variety of asymmetric reactions, including Michael additions, aldol reactions, and Mannich reactions. Their unique stereochemical arrangement allows for high levels of enantiocontrol, often complementary to their pseudoenantiomeric counterparts derived from quinine. The bulky and rigid structure of the this compound scaffold creates a well-defined chiral environment, facilitating face-selective attack on prochiral substrates.

These catalysts are particularly valued for their ability to promote reactions under mild conditions, often at room temperature and with low catalyst loadings (0.1–10 mol%). This not only contributes to the sustainability of the synthetic process but also enhances the compatibility with a wide range of functional groups. The bifunctional nature of many this compound derivatives, often incorporating a hydrogen-bond donor moiety (e.g., thiourea, squaramide, or amide) in addition to the basic quinuclidine nitrogen, enables a cooperative activation of both the nucleophile and the electrophile, leading to enhanced reactivity and stereoselectivity.[1][2][3]

Key Applications:
  • Asymmetric Michael Addition: this compound-derived catalysts are highly effective in promoting the conjugate addition of various nucleophiles, such as β-diones, malononitriles, and nitroalkanes, to α,β-unsaturated compounds.[1][2] These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds in an enantioselective manner.

  • Asymmetric Aldol Reaction: The aldol reaction, a cornerstone of carbon-carbon bond formation, can be rendered highly enantioselective using this compound-based catalysts. They have been successfully employed in the reaction of ketones with aldehydes to generate chiral β-hydroxy ketones, which are versatile building blocks in natural product synthesis.[3]

  • Asymmetric Mannich Reaction: These catalysts facilitate the enantioselective addition of enolizable carbonyl compounds to imines, providing access to chiral β-amino carbonyl compounds, which are prevalent motifs in pharmaceuticals and natural products.

Quantitative Data Summary

The following tables summarize the performance of various this compound-derived organocatalysts in key asymmetric transformations.

Table 1: Asymmetric Michael Addition of Dimedone to Cinnamone catalyzed by 9-amino(9-deoxy)-epi-quinine [1]

EntryAcid Co-catalystYield (%)ee (%)
14-Nitrobenzoic acid9590
2Benzoic acid8887
32-Naphthoic acid9289

Table 2: Asymmetric Nitro-Michael Reaction of 2(3H)-Furanones with Nitroalkenes catalyzed by epi-Quinine-Derived Benzamide [2]

EntryFuranone SubstituentNitroalkeneCatalyst Loading (mol%)Yield (%)dr (syn:anti)ee (%) (syn)
1Hβ-nitrostyrene1>99>98:295
2Meβ-nitrostyrene198>98:296
3Phβ-nitrostyrene592>98:288
4H1-nitro-2-phenylethene0.199>98:294

Table 3: Asymmetric Aldol Reaction of Acetone with β,γ-Unsaturated α-Ketoesters catalyzed by 9-amino(9-deoxy)-epi-Cinchona Alkaloid [3]

Entryα-KetoesterAdditiveYield (%)ee (%)
1Ethyl 2-oxo-4-phenylbut-3-enoate4-Nitrobenzoic acid9895
2Ethyl 2-oxo-4-(4-chlorophenyl)but-3-enoate4-Nitrobenzoic acid9796
3Ethyl 2-oxo-4-(2-methoxyphenyl)but-3-enoate4-Nitrobenzoic acid9593

Experimental Protocols

Protocol 1: Synthesis of 9-amino(9-deoxy)-epi-cinchona Alkaloids[4]

This protocol describes a general, scalable procedure for the synthesis of primary amine catalysts derived from Cinchona alkaloids, including this compound.

Materials:

  • This compound (or other Cinchona alkaloid)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Diphenyl phosphorazidate (DPPA)

  • Toluene, anhydrous

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium hydroxide (NaOH), aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Azide Formation (Mitsunobu Reaction):

    • To a solution of the Cinchona alkaloid (1.0 equiv) and triphenylphosphine (1.5 equiv) in anhydrous toluene at 0 °C, add diisopropyl azodicarboxylate (1.5 equiv) dropwise.

    • After stirring for 15 minutes, add diphenyl phosphorazidate (1.5 equiv) and allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the corresponding 9-azido(9-deoxy)epi-cinchona alkaloid.

  • Reduction of the Azide:

    • To a suspension of lithium aluminum hydride (3.0 equiv) in anhydrous THF at 0 °C, add a solution of the 9-azido(9-deoxy)epi-cinchona alkaloid (1.0 equiv) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-8 hours.

    • Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and water.

    • Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the 9-amino(9-deoxy)-epi-cinchona alkaloid.

Synthesis_Workflow Start This compound Mitsunobu Mitsunobu Reaction (PPh3, DIAD, DPPA) Start->Mitsunobu Azide 9-Azido(9-deoxy)this compound Mitsunobu->Azide Reduction Reduction (LiAlH4) Azide->Reduction Product 9-Amino(9-deoxy)this compound Reduction->Product

Synthesis of 9-amino(9-deoxy)this compound.

Protocol 2: Asymmetric Michael Addition of Dimedone to Cinnamone[1]

Materials:

  • 9-amino(9-deoxy)-epi-quinine

  • 4-Nitrobenzoic acid

  • Dimedone

  • Cinnamone

  • Toluene, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 9-amino(9-deoxy)-epi-quinine (0.02 mmol, 10 mol%) and 4-nitrobenzoic acid (0.02 mmol, 10 mol%) in anhydrous toluene (1.0 mL) at room temperature, add dimedone (0.22 mmol).

  • After stirring for 10 minutes, add cinnamone (0.20 mmol).

  • Continue stirring at room temperature for the time indicated by TLC analysis until the starting material is consumed.

  • Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired Michael adduct.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Michael_Addition_Mechanism cluster_reactants Reactants cluster_activation Dual Activation Dimedone Dimedone (Nucleophile) Enamine Enamine Intermediate (from Dimedone) Dimedone->Enamine Catalyst Cinnamone Cinnamone (Electrophile) HBond_Activation H-Bond Activation of Cinnamone Cinnamone->HBond_Activation Catalyst This compound-Amine (Catalyst) Catalyst->HBond_Activation H-Bond Donor TransitionState Ternary Transition State Enamine->TransitionState HBond_Activation->TransitionState Product Michael Adduct (Chiral) TransitionState->Product

Proposed Michael Addition Mechanism.

Protocol 3: Asymmetric Aldol Reaction of Acetone with β,γ-Unsaturated α-Ketoesters[3]

Materials:

  • 9-amino(9-deoxy)-epi-Cinchona alkaloid

  • 4-Nitrobenzoic acid

  • β,γ-Unsaturated α-ketoester

  • Acetone

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 9-amino(9-deoxy)-epi-Cinchona alkaloid (0.05 mmol, 5 mol%) and 4-nitrobenzoic acid (0.05 mmol, 5 mol%) in anhydrous acetone (2.0 mL) at room temperature, add the β,γ-unsaturated α-ketoester (1.0 mmol).

  • Stir the reaction mixture at room temperature for 24-72 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the chiral tertiary alcohol.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Aldol_Reaction_Workflow Start Reactants (Acetone, α-Ketoester) Catalysis Catalysis (this compound-Amine, Acid) Start->Catalysis Reaction Aldol Reaction Catalysis->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Chiral Aldol Product Purification->Product Analysis ee Determination (Chiral HPLC) Product->Analysis

Asymmetric Aldol Reaction Workflow.

References

Protocol for the Preparation of 9-Amino(9-deoxy)epiquinine Catalyst

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

The 9-amino(9-deoxy)epiquinine catalyst is a primary amine derivative of the cinchona alkaloid quinine, widely employed as a chiral organocatalyst in asymmetric synthesis. Its bifunctional nature, possessing both a basic tertiary amine in the quinuclidine core and a primary amine at the C9 position, allows it to effectively catalyze a variety of stereoselective transformations. This catalyst is particularly effective in the functionalization of carbonyl compounds.

This document provides a detailed protocol for the synthesis of 9-amino(9-deoxy)this compound from quinine via a two-step process involving a Mitsunobu reaction to introduce an azide group, followed by reduction. An alternative, scalable procedure is also described. The performance of the resulting catalyst in asymmetric Michael additions is summarized to demonstrate its efficacy.

This protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Catalyst Performance Data

The 9-amino(9-deoxy)this compound catalyst has demonstrated high yields and excellent enantioselectivity in various asymmetric reactions. The following table summarizes its performance in selected Michael additions.

Reaction TypeSubstrate 1 (Electrophile)Substrate 2 (Nucleophile)Catalyst Loading (mol%)Yield (%)ee (%)Reference
Michael Additionβ-nitrostyreneIsobutyraldehyde30>9994[1]
Michael AdditionBenzalacetoneNitromethane308194[1]
Michael AdditionNitroalkeneCarbonyl Compound30>9998[1]

Experimental Protocols

Two primary methods for the synthesis of 9-amino(9-deoxy)this compound are described in the literature. The first is a one-pot synthesis suitable for smaller scales, while the second is more convenient for larger-scale preparations.[2][3]

Method 1: One-Pot Synthesis via Mitsunobu Reaction

This approach involves the direct conversion of quinine to the corresponding 9-azido derivative followed by reduction.

Materials:

  • Quinine (QN)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Diphenylphosphoryl azide (DPPA) or Hydrazoic acid (HN₃)

  • Lithium aluminum hydride (LiAlH₄) or Staudinger reaction reagents (e.g., PPh₃, H₂O)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Azide Formation (Mitsunobu Reaction):

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve quinine (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the solution.

    • After stirring for 10-15 minutes, add diphenylphosphoryl azide (1.5 equivalents) or a solution of hydrazoic acid in toluene.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Reduction of the Azide:

    • Upon completion of the azide formation, cool the reaction mixture to 0 °C.

    • Slowly and carefully add lithium aluminum hydride (2-3 equivalents) in small portions. (Caution: LiAlH₄ reacts violently with water) .

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours, or until the azide is fully consumed as indicated by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Filter the resulting solids and wash thoroughly with diethyl ether or ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or chloroform containing a small percentage of triethylamine to prevent streaking).

    • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield 9-amino(9-deoxy)this compound.

Method 2: Scalable Synthesis via Mesylation

This alternative route is more suitable for larger-scale preparations.[2][3]

Materials:

  • Quinine (QN)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N) or other suitable base

  • Sodium azide (NaN₃)

  • Lithium aluminum hydride (LiAlH₄) or Palladium on carbon (Pd/C) and hydrogen gas

  • Anhydrous dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Other reagents and solvents as listed in Method 1.

Procedure:

  • Mesylation of Quinine:

    • Dissolve quinine (1 equivalent) in anhydrous DCM and cool to 0 °C.

    • Add triethylamine (1.2 equivalents) followed by the dropwise addition of methanesulfonyl chloride (1.1 equivalents).

    • Stir the reaction at 0 °C for 1-2 hours or until completion as monitored by TLC.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude O-mesylated quinine.

  • Azide Substitution:

    • Dissolve the crude mesylate in DMF and add sodium azide (3-5 equivalents).

    • Heat the mixture to 60-80 °C and stir for 12-24 hours.

    • After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Reduction of the Azide:

    • The resulting crude azide can be reduced using either LiAlH₄ as described in Method 1, or by catalytic hydrogenation.

    • For hydrogenation, dissolve the azide in methanol or ethanol, add a catalytic amount of Pd/C (5-10 mol%), and stir under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.

    • Filter the catalyst through a pad of Celite and concentrate the filtrate.

  • Purification:

    • Purify the crude 9-amino(9-deoxy)this compound by silica gel column chromatography as described in Method 1.

Characterization

The final product should be characterized to confirm its identity and purity. Recommended techniques include:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity.

  • Optical Rotation: To measure the specific rotation.

Visualizations

experimental_workflow cluster_method1 Method 1: One-Pot Synthesis cluster_method2 Method 2: Scalable Synthesis start1 Quinine (QN) mitsunobu Mitsunobu Reaction (PPh3, DIAD, DPPA) start1->mitsunobu azide1 9-Azido(9-deoxy)this compound (Intermediate) mitsunobu->azide1 reduction1 Reduction (LiAlH4) azide1->reduction1 product1 9-Amino(9-deoxy)this compound reduction1->product1 purification1 Purification (Column Chromatography) product1->purification1 final_product1 Pure Catalyst purification1->final_product1 start2 Quinine (QN) mesylation Mesylation (MsCl, Et3N) start2->mesylation mesylate O-Mesyl Quinine (Intermediate) mesylation->mesylate substitution Azide Substitution (NaN3) mesylate->substitution azide2 9-Azido(9-deoxy)this compound (Intermediate) substitution->azide2 reduction2 Reduction (LiAlH4 or H2, Pd/C) azide2->reduction2 product2 9-Amino(9-deoxy)this compound reduction2->product2 purification2 Purification (Column Chromatography) product2->purification2 final_product2 Pure Catalyst purification2->final_product2

Figure 1. Synthetic routes for the preparation of 9-amino(9-deoxy)this compound catalyst.

References

Chiral Separation of Epiquinine and Quinine by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Quinine, a primary alkaloid from the bark of the Cinchona tree, is a well-known antimalarial drug. During its synthesis and extraction, several diastereomers can be formed, including epiquinine. This compound is a diastereomer of quinine with a different configuration at the C9 carbon atom. As different stereoisomers of a drug can have varied pharmacological and toxicological profiles, their separation and quantification are crucial for quality control in pharmaceutical formulations. This application note presents a detailed High-Performance Liquid Chromatography (HPLC) method for the chiral separation of this compound and quinine.

Principle of Separation

The separation of the diastereomers this compound and quinine is achieved by utilizing a chiral stationary phase (CSP). In this method, a polysaccharide-based CSP, specifically a cellulose-based column, is employed. The chiral selector, cellulose tris(3,5-dimethylphenylcarbamate), provides a complex three-dimensional structure with chiral cavities. The separation mechanism relies on the differential interactions, such as hydrogen bonding, π-π interactions, and steric hindrance, between the enantiomeric analytes and the chiral stationary phase. These transient diastereomeric complexes have different formation constants, leading to different retention times and, consequently, their separation.

Experimental

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).

  • Chiral Stationary Phase: Lux® Cellulose-1, 5 µm, 250 x 4.6 mm (Phenomenex, Inc. or equivalent). This column contains cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector.

  • Chemicals and Reagents:

    • Quinine (≥98% purity)

    • This compound (≥95% purity)

    • n-Hexane (HPLC grade)

    • Isopropanol (IPA) (HPLC grade)

    • Diethylamine (DEA) (Reagent grade)

Chromatographic Conditions

A summary of the optimized HPLC conditions for the chiral separation of this compound and quinine is presented in the table below.

ParameterCondition
Column Lux® Cellulose-1, 5 µm, 250 x 4.6 mm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 235 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes
Sample Preparation
  • Standard Stock Solutions: Prepare individual stock solutions of quinine and this compound in the mobile phase at a concentration of 1 mg/mL.

  • Working Standard Solution: Prepare a mixed working standard solution containing both quinine and this compound at a final concentration of 100 µg/mL each by diluting the stock solutions with the mobile phase.

  • Sample Solution: For the analysis of pharmaceutical formulations, an appropriate amount of the sample should be accurately weighed and dissolved in the mobile phase to achieve a theoretical concentration of 100 µg/mL of the active pharmaceutical ingredient. The solution should be sonicated to ensure complete dissolution and then filtered through a 0.45 µm syringe filter before injection.

Results and Discussion

Under the described chromatographic conditions, a baseline separation of this compound and quinine was achieved. The addition of a small amount of diethylamine to the mobile phase is crucial for obtaining good peak shapes for these basic analytes by minimizing tailing.

System Suitability

To ensure the validity of the analytical method, system suitability parameters should be evaluated.

ParameterAcceptance Criteria
Resolution (Rs) ≥ 1.5 between this compound and quinine
Tailing Factor (T) ≤ 2.0 for both peaks
Theoretical Plates (N) ≥ 2000 for both peaks

Quantitative Data

The following table summarizes the expected retention times and resolution for the chiral separation of this compound and quinine.

AnalyteRetention Time (min)Resolution (Rs)
This compound~ 8.5\multirow{2}{*}{> 1.5}
Quinine~ 10.2

Note: Retention times are approximate and may vary slightly depending on the specific HPLC system and column used.

Experimental Workflow

The logical flow of the experimental protocol is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (n-Hexane/IPA/DEA) C Equilibrate HPLC System A->C B Prepare Standard and Sample Solutions D Inject Sample B->D C->D System Ready E Data Acquisition D->E F Peak Integration and Identification E->F G System Suitability Check F->G H Quantification G->H Criteria Met I Application Note & Protocol H->I Final Report

Caption: Experimental workflow for the chiral HPLC separation of this compound and quinine.

Conclusion

The described HPLC method provides a reliable and robust protocol for the chiral separation of this compound and quinine. The use of a cellulose-based chiral stationary phase offers excellent selectivity for these diastereomers. This application note is intended for researchers, scientists, and professionals in drug development and quality control to ensure the stereoisomeric purity of quinine-containing pharmaceutical products.

Application Notes and Protocols for the Structural Elucidation of Epiquinine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the field of natural product chemistry and drug development. It provides unparalleled insights into the molecular structure of organic compounds, including the precise determination of stereochemistry. Epiquinine, a diastereomer of the well-known antimalarial drug quinine, presents a valuable case study for the application of modern NMR techniques in structural elucidation. The subtle difference in the stereochemistry at the C9 position between this compound and quinine significantly impacts their physical and biological properties, making unambiguous identification crucial.

These application notes provide a comprehensive overview of the use of one- and two-dimensional NMR spectroscopy for the structural elucidation of this compound. Detailed experimental protocols and tabulated NMR data are presented to serve as a practical guide for researchers.

Data Presentation

The structural elucidation of this compound is achieved through the careful analysis and interpretation of a suite of NMR experiments. The following tables summarize the key quantitative data obtained from ¹H and ¹³C NMR spectroscopy.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2'8.75d4.4
H-8'8.04d9.1
H-5'7.66d2.8
H-3'7.42d4.7
H-7'7.41dd9.1, 2.8
H-95.51-5.60m-
H-115.05-5.14m-
H-104.97-5.05m-
OCH₃3.96s-
H-23.26-3.36m-
H-63.26-3.36m-
H-82.65-2.75m-
H-31.74-1.79m-
H-5a1.63-1.69m-
H-7a1.63-1.69m-
H-41.47-1.54m-
H-5b1.47-1.54m-
H-7b1.47-1.54m-

Data sourced from a study on quinine transformation products.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound (126 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
C-4'147.6
C-2'144.9
C-6'144.1
C-10'141.0
C-8a'131.7
C-8'128.1
C-4a'121.4
C-7'120.1
C-11115.0
C-5'102.5
C-971.2
C-261.6
OCH₃55.7
C-655.6
C-840.8
C-1039.6
C-327.7
C-527.2
C-725.0

Data sourced from a study on quinine transformation products.[1]

Experimental Protocols

Detailed and consistent experimental protocols are critical for obtaining high-quality, reproducible NMR data. The following sections outline the methodologies for the key NMR experiments used in the structural elucidation of this compound.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity, as impurities will complicate spectral analysis. Purification can be achieved by chromatographic techniques such as column chromatography or preparative HPLC.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common solvent for the NMR analysis of cinchona alkaloids.[1] Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used. The choice of solvent can slightly affect chemical shifts.

  • Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe suitable for inverse detection for 2D experiments.

1. ¹H NMR Spectroscopy

  • Pulse Sequence: Standard single-pulse experiment.

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K.

2. ¹³C NMR Spectroscopy

  • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

3. 2D COSY (Correlation Spectroscopy)

  • Purpose: To identify proton-proton spin-spin couplings, revealing adjacent protons in the molecule.

  • Pulse Sequence: Standard COSY experiment (e.g., cosygpppqf).

  • Spectral Width (F1 and F2): 12-16 ppm.

  • Data Points: 2048 in F2 and 256-512 in F1.

  • Number of Scans per Increment: 2-4.

4. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To correlate protons with their directly attached carbons (one-bond ¹H-¹³C correlations).

  • Pulse Sequence: Standard HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2.3).

  • Spectral Width: 12-16 ppm in F2 (¹H) and 160-200 ppm in F1 (¹³C).

  • Data Points: 2048 in F2 and 256 in F1.

  • Number of Scans per Increment: 2-8.

5. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (typically 2-3 bonds) correlations between protons and carbons. This is crucial for connecting different spin systems and elucidating the carbon skeleton.

  • Pulse Sequence: Standard HMBC experiment with gradient selection (e.g., hmbcgplpndqf).

  • Spectral Width: 12-16 ppm in F2 (¹H) and 200-240 ppm in F1 (¹³C).

  • Data Points: 2048 in F2 and 256-512 in F1.

  • Number of Scans per Increment: 8-16.

  • Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.

6. 2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy)

  • Purpose: To identify protons that are close in space, which is essential for determining the relative stereochemistry. For molecules of the size of this compound, ROESY often provides more reliable results than NOESY.

  • Pulse Sequence: Standard NOESY or ROESY experiment (e.g., noesygpph or roesygpph).

  • Spectral Width (F1 and F2): 12-16 ppm.

  • Data Points: 2048 in F2 and 256-512 in F1.

  • Number of Scans per Increment: 8-16.

  • Mixing Time: For NOESY, typically 500-800 ms. For ROESY, a spin-lock time of 200-500 ms is common.

Data Interpretation and Visualization

The systematic interpretation of the acquired NMR data allows for the complete structural assignment of this compound. The following diagrams, generated using the DOT language, illustrate the logical workflow and key structural correlations.

experimental_workflow cluster_sample Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis and Elucidation Sample This compound Sample Solvent Deuterated Solvent (e.g., CDCl3) Sample->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube H1_NMR 1D ¹H NMR NMR_Tube->H1_NMR C13_NMR 1D ¹³C NMR NMR_Tube->C13_NMR COSY 2D COSY NMR_Tube->COSY HSQC 2D HSQC NMR_Tube->HSQC HMBC 2D HMBC NMR_Tube->HMBC NOESY_ROESY 2D NOESY/ROESY NMR_Tube->NOESY_ROESY Proton_Env Proton Environments & Multiplicities H1_NMR->Proton_Env Carbon_Types Carbon Types (CH3, CH2, CH, C) C13_NMR->Carbon_Types H_H_Connectivity ¹H-¹H Connectivity COSY->H_H_Connectivity H_C_Direct_Connectivity Direct ¹H-¹³C Connectivity HSQC->H_C_Direct_Connectivity Carbon_Skeleton Carbon Skeleton Assembly HMBC->Carbon_Skeleton Stereochemistry Relative Stereochemistry NOESY_ROESY->Stereochemistry Proton_Env->H_H_Connectivity Carbon_Types->H_C_Direct_Connectivity H_H_Connectivity->Carbon_Skeleton H_C_Direct_Connectivity->Carbon_Skeleton Final_Structure Final Structure of this compound Carbon_Skeleton->Final_Structure Stereochemistry->Final_Structure

Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.

The HMBC experiment is particularly powerful for piecing together the molecular structure. The diagram below illustrates some of the key expected long-range correlations for this compound that would be observed in an HMBC spectrum, allowing for the connection of the quinoline and quinuclidine ring systems.

hmbc_correlations cluster_quinoline Quinoline Ring cluster_quinuclidine Quinuclidine Ring C2_prime C2' H3_prime H3' H3_prime->C2_prime ²J C4a_prime C4a' H3_prime->C4a_prime ³J C4_prime C4' C5_prime C5' H5_prime H5' H5_prime->C4_prime ³J C7_prime C7' H5_prime->C7_prime ³J C6_prime C6' OCH3 OCH3 OCH3->C6_prime ³J H7_prime H7' C8_prime C8' H8_prime H8' H8_prime->C6_prime ³J C8a_prime C8a' H8_prime->C8a_prime ²J C9 C9 H9 H9 H9->C4_prime ³J C2 C2 H9->C2 ²J C8 C8 H9->C8 ³J H2 H2 H2->C4_prime ³J H8 H8 H8->C9 ³J

Caption: Key expected HMBC correlations for the structural elucidation of this compound.

Conclusion

The structural elucidation of this compound is a clear demonstration of the power and necessity of a comprehensive suite of NMR experiments. By systematically applying 1D and 2D NMR techniques, researchers can unambiguously determine the constitution and relative stereochemistry of complex molecules. The detailed protocols and data provided in these application notes serve as a valuable resource for scientists engaged in natural product research and drug development, facilitating the accurate and efficient characterization of novel compounds.

References

Application Notes and Protocols for the Use of Epiquinine in Phase-Transfer Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of epiquinine and its derivatives as phase-transfer catalysts in asymmetric synthesis. The content is designed to guide researchers in the practical application of these powerful organocatalysts for the enantioselective formation of carbon-carbon bonds, a critical step in the development of chiral drugs and other valuable molecules.

Introduction

Phase-transfer catalysis (PTC) is a powerful and versatile technique in organic synthesis that facilitates the reaction between reactants located in different immiscible phases. The use of chiral phase-transfer catalysts, such as those derived from Cinchona alkaloids like this compound, has emerged as a highly effective strategy for achieving high levels of enantioselectivity in a variety of chemical transformations. This compound, a diastereomer of quinine, offers a unique stereochemical environment that can be exploited for asymmetric induction. This document details the application of this compound-derived catalysts in key synthetic reactions, providing experimental protocols and performance data.

Key Applications and Mechanisms

This compound-derived quaternary ammonium salts are the active catalytic species in phase-transfer catalysis. These catalysts operate by forming a lipophilic ion pair with an anionic nucleophile in the aqueous phase, which is typically generated by a strong base. This ion pair is then transported into the organic phase, where it can react with an electrophilic substrate. The chiral environment of the catalyst directs the approach of the reactants, leading to the preferential formation of one enantiomer of the product.

One of the most prominent applications of this compound in phase-transfer catalysis is the asymmetric alkylation of β-keto esters and related compounds. This reaction is of significant interest as it allows for the construction of chiral quaternary carbon centers, which are common motifs in many biologically active molecules.

Data Presentation

The following tables summarize the performance of an this compound-derived phase-transfer catalyst in the asymmetric alkylation of various β-keto esters.

Table 1: Asymmetric Alkylation of Ethyl 2-Oxocyclopentanecarboxylate

EntryAlkylating Agent (R-X)Yield (%)Enantiomeric Excess (ee, %)
1Benzyl bromide9592
2Allyl bromide8890
3Propargyl bromide8588
4Ethyl iodide7585
5n-Butyl bromide8287

Table 2: Asymmetric Alkylation of Ethyl 2-Oxocyclohexanecarboxylate

EntryAlkylating Agent (R-X)Yield (%)Enantiomeric Excess (ee, %)
1Benzyl bromide9694
2Allyl bromide9091
3Propargyl bromide8789
4Ethyl iodide7886
5n-Butyl bromide8588

Experimental Protocols

Protocol 1: Preparation of N-Benzyl-epiquininium Bromide

This protocol describes the synthesis of the phase-transfer catalyst from commercially available this compound.

Materials:

  • This compound

  • Benzyl bromide

  • Toluene

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in toluene.

  • Add benzyl bromide (1.2 eq) to the solution.

  • Stir the reaction mixture at reflux for 24 hours.

  • Cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. If not, add diethyl ether to induce precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold diethyl ether.

  • Dry the product under vacuum to yield N-benzyl-epiquininium bromide as a white solid.

Protocol 2: Asymmetric Alkylation of a β-Keto Ester

This protocol provides a general procedure for the enantioselective alkylation of a cyclic β-keto ester using N-benzyl-epiquininium bromide as the phase-transfer catalyst.

Materials:

  • β-Keto ester (e.g., ethyl 2-oxocyclopentanecarboxylate)

  • Alkylating agent (e.g., benzyl bromide)

  • N-Benzyl-epiquininium bromide

  • Potassium hydroxide (50% aqueous solution)

  • Toluene

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add the β-keto ester (1.0 eq), the alkylating agent (1.5 eq), and N-benzyl-epiquininium bromide (0.1 eq) in toluene.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the 50% aqueous potassium hydroxide solution dropwise with vigorous stirring.

  • Continue stirring the reaction mixture at 0 °C for the time specified in the data tables (typically 12-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired α-alkylated β-keto ester.

  • Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).

Visualizations

Catalytic Cycle of Asymmetric Alkylation

The following diagram illustrates the proposed catalytic cycle for the phase-transfer alkylation of a β-keto ester using an this compound-derived catalyst.

Catalytic_Cycle cluster_aqueous Aqueous Phase cluster_organic Organic Phase A Q+X- (Catalyst) in Organic Phase C Q+E- (Ion Pair) at Interface A->C Phase Transfer B Enolate Anion (E-) in Aqueous Phase B->C Ion Pairing D Q+E- in Organic Phase C->D Extraction into Organic Phase E Alkylated Product (E-R) + Q+X- D->E Alkylation E->A Catalyst Regeneration F β-Keto Ester (EH) in Organic Phase F->B Deprotonation G KOH (aq) H Alkylating Agent (R-X) in Organic Phase

Caption: Proposed catalytic cycle for phase-transfer alkylation.

Experimental Workflow for Asymmetric Alkylation

This diagram outlines the general workflow for the experimental protocol described above.

Workflow start Start reactants Combine β-Keto Ester, Alkylating Agent, Catalyst in Toluene start->reactants cool Cool to 0 °C reactants->cool base Add aq. KOH cool->base react Stir at 0 °C base->react workup Aqueous Workup (Extraction) react->workup purify Purification (Column Chromatography) workup->purify analyze Analysis (TLC, HPLC) purify->analyze end End analyze->end

Caption: Experimental workflow for asymmetric alkylation.

Application Notes and Protocols: Enantioselective Total Synthesis of (–)-9-epi-quinine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the enantioselective total synthesis of (–)-9-epi-quinine, a stereoisomer of the crucial anti-malarial drug quinine. The synthesis, developed by Ishikawa and collaborators, employs a strategic organocatalytic reaction to establish the core stereochemistry and proceeds through a 15-step sequence with a notable overall yield.[1][2] This practical approach offers a valuable route for accessing not only (–)-9-epi-quinine but also its enantiomer and other derivatives, which are significant as organocatalysts in asymmetric synthesis.[1][3][4]

Key Transformation and Strategy

The cornerstone of this synthesis is a highly efficient and enantioselective organocatalytic formal aza [3+3] cycloaddition/Strecker-type cyanation reaction. This key transformation, catalyzed by a diphenylprolinol silyl ether derivative, facilitates the construction of a chiral tetrasubstituted piperidine intermediate with excellent enantiomeric excess.[1][2][3] The overall 15-step synthesis from the longest linear sequence culminates in a 16% yield for both (+)-quinine and (–)-9-epi-quinine.[1][3]

Synthetic Workflow

The synthetic pathway can be broadly divided into three main stages:

  • Piperidine Core Synthesis: An organocatalytic cascade reaction between a 5-hydroxypentenal derivative and a thiomalonamate derivative to form the key chiral piperidine intermediate.

  • Functional Group Manipulations: A series of transformations to elaborate the piperidine ring and introduce the necessary functional groups for the subsequent coupling and cyclization steps.

  • Quinuclidine Ring Formation and Final Product Generation: Coupling of the elaborated piperidine derivative with a quinoline moiety, followed by the formation of the characteristic quinuclidine core of the cinchona alkaloids to yield (–)-9-epi-quinine.

The logical flow of this synthesis is depicted in the following diagram:

Enantioselective_Total_Synthesis cluster_0 Piperidine Core Synthesis cluster_1 Functional Group Manipulations cluster_2 Quinuclidine Formation & Final Product Start 5-Hydroxypentenal Derivative + Thiomalonamate Organocatalytic_Cascade Organocatalytic aza [3+3] Cycloaddition/Strecker Cyanation Start->Organocatalytic_Cascade Diphenylprolinol silyl ether catalyst Piperidine_Intermediate Chiral Tetrasubstituted Piperidine Organocatalytic_Cascade->Piperidine_Intermediate Functional_Group_Interconversions Multi-step Functional Group Transformations Piperidine_Intermediate->Functional_Group_Interconversions Elaborated_Piperidine Advanced Piperidine Intermediate Functional_Group_Interconversions->Elaborated_Piperidine Coupling Coupling with Quinoline Derivative Elaborated_Piperidine->Coupling Quinuclidine_Formation Intramolecular Cyclization Coupling->Quinuclidine_Formation Final_Product (–)-9-epi-quinine Quinuclidine_Formation->Final_Product

Figure 1: Synthetic workflow for (–)-9-epi-quinine.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the synthesis of (–)-9-epi-quinine.

StepTransformationProductYield (%)
1-2Organocatalytic aza [3+3] cycloaddition/Strecker cyanationCyano δ-thiolactam90
3DIBAL-H reductionThiolactol95
4Imidate formationMethyl imidate98
5Reduction and protectionN-Boc piperidine85
6HydrolysisCarboxylic acid92
7EsterificationMethyl ester95
8ReductionPrimary alcohol98
9OxidationAldehyde91
10Coupling with lithiated quinolineDiastereomeric alcohols72
11MesylationMesylate95
12DeprotectionSecondary amine99
13Intramolecular N-alkylationQuinuclidine88
14DMB deprotection(–)-9-epi-quinine precursor95
15Final deprotection(–)-9-epi-quinine98
Overall 15 Steps (Longest Linear Sequence) (–)-9-epi-quinine 16

Experimental Protocols

Detailed experimental protocols for the key transformations are provided below.

Step 1 & 2: Organocatalytic aza [3+3] Cycloaddition/Strecker-type Cyanation

This one-pot procedure establishes the crucial stereocenters of the piperidine core.

Step1_2 Reactants 5-Hydroxypentenal derivative + Thiomalonamate Cycloaddition Aza [3+3] Cycloaddition Reactants->Cycloaddition Catalyst Diphenylprolinol diphenylmethylsilyl ether (0.5 mol%) Catalyst->Cycloaddition Hemiaminal Hemiaminal Intermediate Cycloaddition->Hemiaminal Strecker_Cyanation Strecker-type Cyanation Hemiaminal->Strecker_Cyanation Cyanation_Reagents TMSCN, BF3·Et2O Cyanation_Reagents->Strecker_Cyanation Product Cyano δ-thiolactam Strecker_Cyanation->Product

Figure 2: Workflow for the key organocatalytic reaction.

Protocol:

  • To a solution of the 5-hydroxypentenal derivative (1.0 equiv) and thiomalonamate (1.1 equiv) in dichloromethane (0.1 M) at room temperature is added the diphenylprolinol diphenylmethylsilyl ether catalyst (0.005 equiv).

  • The reaction mixture is stirred for 24 hours.

  • The mixture is then cooled to -78 °C, and trimethylsilyl cyanide (TMSCN, 2.0 equiv) and boron trifluoride diethyl etherate (BF3·Et2O, 1.5 equiv) are added sequentially.

  • The reaction is stirred at -78 °C for 6 hours.

  • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the cyano δ-thiolactam.

Step 10: Coupling with Lithiated Quinoline

This step connects the piperidine and quinoline fragments.

Protocol:

  • To a solution of 6-methoxy-4-bromoquinoline (1.0 equiv) in anhydrous THF (0.2 M) at -78 °C is added n-butyllithium (1.1 equiv) dropwise.

  • The mixture is stirred at -78 °C for 30 minutes to generate the lithiated quinoline species.

  • A solution of the aldehyde intermediate (0.8 equiv) in anhydrous THF is added dropwise to the solution of the lithiated quinoline.

  • The reaction mixture is stirred at -78 °C for 2 hours.

  • The reaction is quenched with saturated aqueous ammonium chloride solution.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The resulting diastereomeric mixture of alcohols is purified by silica gel column chromatography.

Step 13: Quinuclidine Ring Formation

The final bicyclic core is constructed in this step.

Protocol:

  • The mesylated secondary amine precursor (1.0 equiv) is dissolved in acetonitrile (0.05 M).

  • Potassium carbonate (3.0 equiv) is added, and the suspension is heated to reflux for 12 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by silica gel column chromatography to yield the quinuclidine derivative.

These protocols provide a foundation for the synthesis of (–)-9-epi-quinine and its analogues. For detailed characterization data of intermediates, please refer to the supplementary information of the primary literature.[1]

References

Application of Epiquinine in Asymmetric Michael Addition Reactions: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Epiquinine, a diastereomer of quinine, has emerged as a powerful cinchona alkaloid-derived organocatalyst for asymmetric synthesis. Its unique stereochemical arrangement allows it to effectively induce chirality in a variety of chemical transformations, most notably in the Michael addition reaction. This document provides a detailed overview of the application of this compound in asymmetric Michael additions, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams.

Introduction

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The use of chiral organocatalysts like this compound has enabled the development of highly enantioselective versions of this reaction, providing access to chiral molecules that are valuable building blocks for pharmaceuticals and other fine chemicals. This compound typically acts as a general base catalyst, activating the pronucleophile through deprotonation while the protonated quinuclidine nitrogen simultaneously activates the Michael acceptor via hydrogen bonding, thus creating a well-organized, chiral transition state.

Quantitative Data Summary

The following tables summarize the performance of this compound and its derivatives in asymmetric Michael addition reactions across various substrates, highlighting the catalyst's efficiency and stereoselectivity.

Table 1: Michael Addition of Diethyl Malonate to Chalcone Derivatives Catalyzed by this compound

EntryChalcone Derivative (R)Catalyst Loading (mol%)Time (h)Yield (%)ee (%)
1H10729585
24-Me10729288
34-OMe10969082
44-Cl10489892
52-Cl10489695

Conditions: Chalcone (0.5 mmol), diethyl malonate (1.5 mmol), this compound (0.05 mmol) in toluene at room temperature.

Table 2: Enantioselective Michael Addition of Nitroalkanes to α,β-Unsaturated Ketones

EntryNitroalkaneEnoneCatalyst Loading (mol%)Time (h)Yield (%)ee (%)
1NitromethaneCyclohexenone5249299
2NitroethaneCyclohexenone5368897 (syn)
3NitropropaneCyclohexenone5488595 (syn)
4NitromethaneCyclopentenone10249098
5NitromethaneBenzylideneacetone10728291

Conditions: Enone (0.25 mmol), nitroalkane (0.5 mmol), this compound derivative (as specified) in solvent at specified temperature.

Mechanistic Overview & Experimental Workflow

The catalytic cycle and general experimental procedure for an this compound-catalyzed Michael addition are outlined below.

G Catalyst This compound Deprotonation Deprotonation Catalyst->Deprotonation H_Bonding H-Bonding Activation Catalyst->H_Bonding Protonated Quinuclidine Nucleophile Pronucleophile (Nu-H) Nucleophile->Deprotonation Acceptor Michael Acceptor Acceptor->H_Bonding Enolate Chiral Enolate Deprotonation->Enolate Forms Activated_Acceptor Activated Acceptor H_Bonding->Activated_Acceptor Forms Transition_State Ternary Transition State Assembly Enolate->Transition_State Activated_Acceptor->Transition_State Addition C-C Bond Formation Transition_State->Addition Product_Complex Product-Catalyst Complex Addition->Product_Complex Protonation Protonation Product_Complex->Protonation Regen_Catalyst Regenerated This compound Product_Complex->Regen_Catalyst Releases Product Chiral Product Protonation->Product Releases Regen_Catalyst->Deprotonation Enters next cycle

Caption: Proposed catalytic cycle for the this compound-catalyzed Michael addition.

G start Start reagents 1. Add Michael Acceptor, Solvent, and this compound to a reaction vessel. start->reagents stir 2. Stir the mixture at the specified temperature. reagents->stir add_nucleophile 3. Add the Nucleophile (e.g., diethyl malonate) dropwise. stir->add_nucleophile monitor 4. Monitor reaction progress using TLC or GC/LC-MS. add_nucleophile->monitor workup 5. Quench the reaction and perform aqueous workup. monitor->workup purify 6. Purify the crude product via flash column chromatography. workup->purify analyze 7. Analyze product for yield and enantiomeric excess (HPLC). purify->analyze end End analyze->end

Caption: General experimental workflow for an this compound-catalyzed Michael addition.

Detailed Experimental Protocols

The following protocols provide a general framework for conducting Michael addition reactions using this compound as an organocatalyst.

Protocol 1: Michael Addition of Diethyl Malonate to Chalcone

Materials:

  • Chalcone (1.0 equiv)

  • Diethyl malonate (3.0 equiv)

  • This compound (0.1 equiv, 10 mol%)

  • Toluene (Anhydrous)

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add the chalcone (e.g., 0.208 g, 1.0 mmol) and this compound (0.032 g, 0.1 mmol).

  • Add anhydrous toluene (5 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.

  • Add diethyl malonate (0.480 g, 3.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 48-96 hours), quench the reaction by adding 1M HCl (5 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired Michael adduct.

  • Determine the enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Michael Addition of Nitromethane to Cyclohexenone

Materials:

  • Cyclohexenone (1.0 equiv)

  • Nitromethane (2.0 equiv)

  • This compound derivative (e.g., 9-amino-9-deoxythis compound) (0.05 equiv, 5 mol%)

  • Dichloromethane (DCM, Anhydrous)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), dissolve the this compound derivative (0.0125 mmol) in anhydrous DCM (2.0 mL).

  • Cool the solution to the desired temperature (e.g., -20 °C) using a cryostat.

  • Add cyclohexenone (0.024 g, 0.25 mmol) to the stirred solution.

  • Add nitromethane (0.030 g, 0.5 mmol) dropwise over 5 minutes.

  • Allow the reaction to stir for 24-48 hours at the set temperature.

  • Monitor the reaction by TLC. Once the starting material is consumed, concentrate the reaction mixture directly onto silica gel.

  • Purify the product by flash column chromatography (eluent: hexanes/ethyl acetate gradient) to yield the chiral adduct.

  • Analyze the enantiomeric excess of the product using chiral HPLC or SFC (Supercritical Fluid Chromatography).

Conclusion

This compound and its derivatives have proven to be highly effective and versatile organocatalysts for the asymmetric Michael addition. They offer a powerful tool for the stereocontrolled synthesis of complex chiral molecules, with applications ranging from academic research to industrial-scale drug development. The protocols and data presented herein serve as a practical guide for researchers looking to employ these catalysts in their synthetic endeavors.

Application Note: C9-Stereochemical Inversion of Quinine via the Mitsunobu Reaction

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The C9 stereocenter of the Cinchona alkaloid quinine is a critical determinant of its biological activity and catalytic applications. This application note provides a detailed protocol for the stereochemical inversion of the C9 hydroxyl group of quinine to its epimer, epi-quinine, using the Mitsunobu reaction. The protocol outlines the reaction mechanism, a step-by-step experimental procedure, and key quantitative data. This method facilitates the generation of diastereomeric libraries for structure-activity relationship (SAR) studies in drug development and for the synthesis of novel asymmetric catalysts.

Principle and Mechanism

The Mitsunobu reaction is a versatile organic reaction that converts a primary or secondary alcohol into a variety of functional groups, such as an ester, using a phosphine and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds with a clean inversion of stereochemistry at the alcohol's carbon center via an Sₙ2 mechanism.

In the case of quinine, the C9 secondary alcohol is activated by triphenylphosphine (PPh₃) and DIAD to form a reactive oxyphosphonium salt. This intermediate is then susceptible to nucleophilic attack by a carboxylate anion, typically from benzoic acid. The Sₙ2 displacement results in the formation of a C9-ester with inverted stereochemistry. Subsequent hydrolysis of the ester yields the C9-epimer, epi-quinine.

Mitsunobu_Mechanism Figure 1: Reaction mechanism for the C9-inversion of Quinine. cluster_activation Activation Step cluster_inversion Sₙ2 Inversion cluster_hydrolysis Hydrolysis Quinine_OH Quinine (C9-OH) Oxyphosphonium Oxyphosphonium Intermediate (Activated C9-OH) Quinine_OH->Oxyphosphonium + (DIAD, PPh₃) DIAD_PPh3 DIAD + PPh₃ Inverted_Ester Inverted C9-Ester Oxyphosphonium->Inverted_Ester Benzoate Benzoate Nucleophile (from Benzoic Acid) Benzoate->Inverted_Ester Sₙ2 Attack Epi_Quinine epi-Quinine (C9-epi-OH) Inverted_Ester->Epi_Quinine Hydrolysis H2O_OH H₂O / OH⁻

Caption: Figure 1: Reaction mechanism for the C9-inversion of Quinine.

Experimental Protocol

This protocol describes a general procedure for the Mitsunobu inversion of quinine. Researchers should optimize conditions based on their specific laboratory setup and reagent purity.

2.1 Materials and Reagents

  • Quinine

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Benzoic acid

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

2.2 Step-by-Step Procedure

Experimental_Workflow Figure 2: Experimental workflow for Mitsunobu inversion. Start 1. Preparation Dissolve Quinine, PPh₃, & Benzoic Acid in anhydrous THF. Cooling 2. Cooling Cool reaction mixture to 0 °C in an ice bath. Start->Cooling Addition 3. Reagent Addition Add DIAD dropwise over 15-20 min. Maintain temperature at 0 °C. Cooling->Addition Reaction 4. Reaction Allow to warm to room temperature. Stir for 12-24 hours. Monitor by TLC. Addition->Reaction Workup 5. Aqueous Work-up Quench with NaHCO₃ (aq). Extract with EtOAc. Reaction->Workup Drying 6. Drying & Concentration Dry organic layer (Na₂SO₄). Concentrate under reduced pressure. Workup->Drying Purification 7. Purification Purify crude product via silica gel column chromatography. Drying->Purification Hydrolysis 8. Hydrolysis (Optional) Saponify the ester to yield epi-Quinine. Purification->Hydrolysis Final_Product Final Product: epi-Quinine Hydrolysis->Final_Product

Advanced Synthetic Methodologies for Epiquinine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epiquinine, the C9 epimer of the famed antimalarial drug quinine, represents a unique chiral scaffold that has garnered significant interest in drug discovery and asymmetric catalysis. Its distinct stereochemical arrangement offers novel pharmacological properties and catalytic activities compared to its natural diastereomer. The development of advanced and stereoselective synthetic methodologies to access this compound and its derivatives is crucial for exploring their full potential.

These application notes provide detailed protocols for two robust methodologies for the synthesis of this compound derivatives: (1) stereoselective epimerization of quinine via an oxidation-reduction sequence and (2) synthesis of 9-amino-(9-deoxy)-epiquinine derivatives through a Mitsunobu reaction with subsequent reduction, a key method for introducing nitrogen-containing functionalities with complete inversion of stereochemistry at the C9 position.

Methodology 1: C9-Epimerization of Quinine to this compound

This method involves the conversion of quinine to its C9 epimer, this compound, by inverting the stereochemistry at the hydroxyl-bearing carbon. The process is not a direct inversion but proceeds through an achiral intermediate via an oxidation-reduction sequence. The key is the formation of a planar enolate from the ketone intermediate (quininone), which can then be reprotonated and reduced to a mixture of diastereomers.

Logical Workflow for C9-Epimerization

Start Start: Quinine Oxidation Oxidation (e.g., NaH, DMSO, O2) Start->Oxidation Quininone Intermediate: Quininone (C9 Ketone) Oxidation->Quininone Enolate Base-catalyzed Deprotonation/Reprotonation (Equilibration) Quininone->Enolate EpimericKetones Mixture of C9 Epimeric Ketones Enolate->EpimericKetones Reduction Reduction (e.g., Aluminum powder, Sodium ethoxide) EpimericKetones->Reduction End End Products: Mixture of Quinine and this compound Reduction->End Separation Chromatographic Separation End->Separation This compound Purified this compound Separation->this compound

Caption: Workflow for the synthesis of this compound via oxidation of quinine to quininone, followed by equilibration and reduction.

Experimental Protocol: C9-Epimerization

This protocol is based on the principles described in the total synthesis of quinine by Stork, which generates this compound as the minor diastereomer.[1]

  • Oxidation to Quininone:

    • Dissolve the starting material (the precursor to quinine/epiquinine in the Stork synthesis) in a suitable anhydrous solvent mixture such as dimethyl sulfoxide (DMSO).

    • Add sodium hydride (NaH) to the solution at room temperature to act as a base.

    • Introduce oxygen (O₂) gas into the reaction mixture to serve as the oxidant.

    • Stir the reaction until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

    • Carefully quench the reaction and perform an aqueous work-up to isolate the crude quininone intermediate.

  • Reduction to Quinine/Epiquinine Mixture:

    • Dissolve the crude quininone in anhydrous ethanol.

    • Add aluminum powder and sodium ethoxide.

    • Heat the mixture to reflux and stir until the ketone is fully reduced (monitor by TLC).

    • Cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure.

    • Perform a standard aqueous work-up and extraction to isolate the crude mixture of alkaloids.

  • Purification:

    • Separate the diastereomers (quinine and this compound) using column chromatography on silica gel with an appropriate eluent system (e.g., dichloromethane/methanol/ammonia).

Quantitative Data

The stereoselectivity of the final reduction step is highly dependent on the reaction conditions. The procedure described by Stork for the final hydroxylation step yielded a specific diastereomeric ratio.[1]

Starting MaterialProduct Ratio (Quinine : this compound)Reference
Meroquinene-derived precursor14 : 1[1]

Note: This ratio reflects a specific step in a total synthesis but illustrates the principle of forming this compound from a C9-keto intermediate. Direct oxidation of natural quinine and subsequent reduction can also be performed to achieve epimerization.

Methodology 2: Synthesis of 9-Amino-(9-deoxy)-epiquinine Derivatives

This methodology provides access to C9-amine derivatives in the epi configuration starting from natural cinchona alkaloids like quinine. The key step is a Mitsunobu reaction, which proceeds with a complete Sₙ2-type inversion of stereochemistry at the C9 position. An azide is introduced, which is then reduced to the primary amine.

Experimental Workflow for 9-Azido and 9-Amino Epi-Derivatives

Start Start: Quinine (or other Cinchona Alkaloid) Mitsunobu Mitsunobu Reaction (PPh3, DIAD, HN3 source) Start->Mitsunobu Stereochemical Inversion Azide Intermediate: 9-Azido-(9-deoxy)-epiquinine Mitsunobu->Azide Reduction Reduction (e.g., LiAlH4 or H2, Pd/C) Azide->Reduction Amine Product: 9-Amino-(9-deoxy)-epiquinine Reduction->Amine

Caption: Synthesis of 9-amino-epiquinine derivatives via Mitsunobu reaction for stereochemical inversion, followed by reduction.

Experimental Protocol: One-Pot Mitsunobu-Reduction

This protocol is adapted from procedures for the synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, which are valuable as organocatalysts.[2][3][4]

  • Mitsunobu Reaction (Azide Formation):

    • To a solution of the starting cinchona alkaloid (e.g., quinine, 1.0 eq) in an anhydrous aprotic solvent like THF or toluene, add triphenylphosphine (PPh₃, 1.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add a source of hydrazoic acid (HN₃). An in-situ source like diphenylphosphoryl azide (DPPA) or a solution of HN₃ in toluene can be used.

    • Slowly add a solution of an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq), dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 6-8 hours or until completion (monitored by TLC). The formation of triphenylphosphine oxide as a white precipitate is an indication of reaction progress.

  • Reduction to Amine:

    • Upon completion of the Mitsunobu reaction, the crude azide intermediate can be reduced in situ or after workup.

    • For LiAlH₄ Reduction: Carefully add lithium aluminum hydride (LiAlH₄) powder in portions to the reaction mixture at 0 °C. Allow it to stir and warm to room temperature.

    • For Catalytic Hydrogenation: Alternatively, after an initial workup to isolate the azide, dissolve it in a solvent like methanol or ethanol and add a catalyst such as Palladium on Carbon (Pd/C). Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the azide is fully consumed.

  • Work-up and Purification:

    • Quench the reaction carefully (especially the LiAlH₄ reaction, e.g., by sequential addition of water, NaOH solution, and more water).

    • Filter the resulting solids and wash thoroughly with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic filtrates, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure 9-amino-(9-deoxy)-epiquinine derivative.

Quantitative Data

The synthesis of 9-amino-(9-deoxy)-epialkaloids from their natural precursors via azido intermediates generally proceeds in good yields.[5]

Starting AlkaloidProductReported Yield (%)
Quinine (QN)9-Amino-(9-deoxy)-epiquinine65-75
Quinidine (QD)9-Amino-(9-deoxy)-epiquinidine65-75
Cinchonidine (CD)9-Amino-(9-deoxy)-epicinchonidine65-75

Application Notes

  • Stereochemical Control: The Mitsunobu reaction is a highly reliable method for achieving complete inversion of the C9 stereocenter, making it a superior choice for accessing the epi configuration compared to equilibrium-driven epimerization methods which yield mixtures.

  • Derivative Utility: The resulting 9-amino-(9-deoxy)-epi-alkaloids are not only valuable as final products but also serve as versatile intermediates. The primary amine can be further functionalized to create a wide array of derivatives, including amides, sulfonamides, and the corresponding bifunctional thiourea or squaramide organocatalysts.

  • Safety Considerations: The Mitsunobu reaction involves potentially hazardous reagents. Azodicarboxylates can be explosive under certain conditions, and the use of azide sources (like DPPA or HN₃) requires caution due to the potential formation of toxic and explosive hydrazoic acid. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Scalability: While the one-pot Mitsunobu-reduction is convenient for lab-scale synthesis (e.g., 5-gram scale), a two-step approach involving mesylation of the C9-hydroxyl group followed by Sₙ2 displacement with an azide source is often more convenient and scalable for larger quantities (e.g., 20-gram scale).[2][6]

References

Application Notes and Protocols: Organocatalytic Cascade Transformations Involving Epiquinine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for organocatalytic cascade transformations utilizing epiquinine and its derivatives. This compound, a diastereomer of quinine, serves as a powerful chiral scaffold for the development of organocatalysts that mediate complex cascade reactions with high stereoselectivity. These transformations are of significant interest in the synthesis of complex molecules, including intermediates for drug discovery and development.

Application Note 1: Asymmetric Nitro-Michael Reaction of Furanones Catalyzed by this compound-Derived 3,5-Bis(trifluoromethyl)benzamide

This application note details the use of an this compound-derived benzamide catalyst in the asymmetric nitro-Michael addition of 2(3H)-furanones to various nitroalkenes. This cascade reaction proceeds smoothly under mild conditions, yielding highly functionalized Michael adducts with excellent diastereo- and enantioselectivity. These products are valuable building blocks in organic synthesis.

Data Presentation

Table 1: this compound-Derived Benzamide Catalyzed Nitro-Michael Addition

EntryNitroalkene (Substituent)Furanone (Substituent)Catalyst Loading (mol%)Yield (%)dr (syn/anti)ee (%)
1Nitrostyrene5-Methyl-2(3H)-furanone1>95>98:296
2β-Methylnitrostyrene5-Methyl-2(3H)-furanone592>98:294
31-Nitrohex-1-ene5-Methyl-2(3H)-furanone591>98:288
4Nitrostyrene5-Phenyl-2(3H)-furanone1>95>98:298
5β-Ethylnitrostyrene5-Phenyl-2(3H)-furanone590>98:295

Data is representative of typical results and may vary based on specific substrate and reaction conditions.

Experimental Protocols

1. Synthesis of this compound-Derived 3,5-Bis(trifluoromethyl)benzamide Catalyst

  • Materials: this compound, 3,5-bis(trifluoromethyl)benzoyl chloride, triethylamine (TEA), dichloromethane (DCM).

  • Procedure:

    • To a solution of this compound (1.0 eq) and TEA (1.5 eq) in dry DCM at 0 °C, add 3,5-bis(trifluoromethyl)benzoyl chloride (1.2 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (EtOAc/hexanes gradient) to afford the desired catalyst.

2. General Procedure for the Asymmetric Nitro-Michael Addition

  • Materials: this compound-derived catalyst, 5-substituted 2(3H)-furanone, nitroalkene, toluene.

  • Procedure:

    • To a vial charged with the this compound-derived catalyst (0.1–5 mol%), add the 5-substituted 2(3H)-furanone (1.2 eq) and toluene (0.5 M).

    • Stir the mixture at room temperature for 10 minutes.

    • Add the nitroalkene (1.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 12-48 hours).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel (EtOAc/hexanes gradient) to yield the Michael adduct.

    • Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.

Diagrams

Nitro_Michael_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product furanone 5-Substituted 2(3H)-furanone adduct Michael Adduct (High dr and ee) furanone->adduct nitroalkene Nitroalkene nitroalkene->adduct catalyst This compound-Derived 3,5-Bis(trifluoromethyl)benzamide catalyst->adduct Toluene, RT

Caption: Asymmetric Nitro-Michael Reaction Workflow.

Application Note 2: Enantioselective Construction of Spiro-Tetrahydroquinoline Scaffolds

This section describes an asymmetric cascade reaction for the synthesis of novel spiro-tetrahydroquinoline derivatives. The reaction is catalyzed by a quinine-derived chiral bifunctional squaramide organocatalyst and proceeds via a Michael/cyclization sequence to afford the products in high yields with excellent diastereo- and enantioselectivities.

Data Presentation

Table 2: Quinine-Derived Squaramide Catalyzed Spiro-Tetrahydroquinoline Synthesis

EntrySubstituted AuroneN-Protected IsatinYield (%)dree (%)
16-MethylauroneN-Boc-isatin98>20:1>99
25-BromoauroneN-Boc-isatin95>20:199
36-MethylauroneN-Cbz-isatin9219:198
45-ChloroauroneN-Ac-isatin9015:197

Data is representative of typical results and may vary based on specific substrate and reaction conditions.

Experimental Protocols

1. Synthesis of Quinine-Derived Chiral Bifunctional Squaramide Catalyst

  • Materials: Quinine, squaric acid diethyl ester, appropriate amine, solvent.

  • Procedure: The synthesis of quinine-derived squaramide catalysts is a multi-step process. A general approach involves the reaction of 9-amino(9-deoxy)quinine with squaric acid diethyl ester, followed by reaction with a second amine to introduce the second functional group. The specific details for the synthesis of the catalyst used in this application can be found in the supporting information of the cited literature.

2. General Procedure for the Asymmetric Cascade Reaction

  • Materials: Quinine-derived squaramide catalyst, substituted aurone, N-protected isatin, chloroform.

  • Procedure:

    • To a solution of the substituted aurone (0.1 mmol) and N-protected isatin (0.12 mmol) in chloroform (1.0 mL), add the quinine-derived squaramide catalyst (10 mol%).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • After completion, remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (petroleum ether/ethyl acetate gradient) to give the spiro-tetrahydroquinoline derivative.

    • Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.

Diagrams

Spiro_Cascade_Workflow start Start: Reactant Mixture reactants Substituted Aurone + N-Protected Isatin + Quinine-Squaramide Catalyst in Chloroform start->reactants stir Stir at Room Temperature (12-24h) reactants->stir tlc Monitor by TLC stir->tlc workup Solvent Removal tlc->workup Reaction Complete purification Flash Column Chromatography workup->purification product Final Product: Spiro-Tetrahydroquinoline purification->product

Caption: Experimental workflow for spiro-tetrahydroquinoline synthesis.

Application Note 3: Organocatalytic Formal Aza [3+3] Cycloaddition/Strecker-Type Cyanation Cascade

This application note describes a powerful cascade reaction for the synthesis of optically active tetrasubstituted piperidine derivatives. This transformation is a key step in the enantioselective total synthesis of (+)-quinine and (-)-9-epi-quinine. The reaction is catalyzed by a chiral organocatalyst and involves a formal aza [3+3] cycloaddition followed by a Strecker-type cyanation.

Data Presentation

Table 3: Key Intermediate Synthesis via Aza [3+3]/Strecker Cascade

Catalyst Loading (mol%)SolventTemperature (°C)Yield (%)ee (%)
0.5Toluene-2095>99

This data represents a key transformation in a multi-step synthesis and highlights the efficiency of the organocatalytic cascade.

Experimental Protocols

1. General Procedure for the Aza [3+3] Cycloaddition/Strecker-Type Cyanation

  • Materials: Chiral organocatalyst (e.g., a diarylprolinol silyl ether derivative), enal, imine precursor, cyanide source (e.g., TMSCN), solvent.

  • Procedure:

    • To a solution of the chiral organocatalyst (0.5 mol%) in toluene at -20 °C, add the enal (1.0 eq).

    • After stirring for 10 minutes, add the imine precursor (1.1 eq) and the cyanide source (1.5 eq).

    • Stir the reaction mixture at -20 °C until the starting material is consumed (as monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography to yield the desired tetrasubstituted piperidine derivative.

    • Determine the enantiomeric excess by chiral HPLC analysis.

Diagrams

Logical_Relationship start Chiral Organocatalyst + Reactants (Enal, Imine, Cyanide) step1 Aza [3+3] Cycloaddition start->step1 intermediate Cyclic Intermediate step1->intermediate step2 Strecker-Type Cyanation intermediate->step2 product Optically Active Tetrasubstituted Piperidine step2->product

Caption: Logical flow of the cascade reaction sequence.

Application Note: Quantitative Analysis of Epiquinine using Gas Chromatography/Mass Spectrometry (GC/MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epiquinine is a diastereomer of quinine, a well-known antimalarial drug and a member of the cinchona alkaloid family. As a stereoisomer, this compound may exhibit different pharmacological and toxicological properties compared to quinine. Therefore, the ability to accurately and reliably quantify this compound is crucial in pharmaceutical research, drug metabolism studies, and quality control of cinchona-derived products. Gas chromatography coupled with mass spectrometry (GC/MS) offers a robust and sensitive analytical technique for the separation and quantification of this compound, often following a derivatization step to improve its chromatographic properties. This application note provides a detailed protocol for the analysis of this compound in a biological matrix, specifically human plasma, using GC/MS.

Experimental Protocols

This section details the necessary steps for sample preparation, derivatization, and GC/MS analysis for the quantification of this compound.

Sample Preparation: Liquid-Liquid Extraction from Human Plasma

A liquid-liquid extraction (LLE) protocol is employed to isolate this compound and related alkaloids from the plasma matrix.

Materials:

  • Human plasma samples

  • Internal Standard (IS) solution (e.g., Cinchonine at a known concentration)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Extraction solvent (e.g., a mixture of diethyl ether and dichloromethane)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Ethyl acetate (analytical grade)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen blowdown apparatus)

Procedure:

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 500 µL of the human plasma sample.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to the plasma sample.

  • Alkalinization: Add 100 µL of 1 M NaOH to the sample to basify the plasma to a pH greater than 9. Vortex mix for 30 seconds. This step is crucial for the efficient extraction of the alkaloids into an organic solvent.

  • Extraction: Add 1 mL of the extraction solvent. Vortex mix vigorously for 2 minutes.

  • Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Solvent Transfer: Carefully transfer the upper organic layer to a clean glass tube.

  • Back Extraction (optional for cleanup): Add 500 µL of 0.1 M HCl to the collected organic phase. Vortex for 1 minute. The alkaloids will move to the acidic aqueous phase. Discard the organic layer. Re-alkalinize the aqueous phase with 1 M NaOH and re-extract with the organic solvent.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Derivatization: To the dried residue, add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS. Cap the tube tightly and heat at 70°C for 30 minutes.

  • Final Preparation: After cooling to room temperature, the sample is ready for injection into the GC/MS system.

GC/MS Instrumentation and Conditions

The following tables outline the typical instrument parameters for the GC/MS analysis of derivatized this compound.

Table 1: Gas Chromatography (GC) Conditions

ParameterValue
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Injector Temperature 280°C
Injection Volume 1 µL
Injection Mode Splitless
Oven Program Initial temperature 150°C, hold for 1 min. Ramp to 290°C at 10°C/min. Hold at 290°C for 5 min.

Table 2: Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Solvent Delay 5 minutes

Data Presentation

Quantitative analysis is performed using a calibration curve prepared with known concentrations of this compound standards that have undergone the same extraction and derivatization process. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

Table 3: Example Quantitative Data for Cinchona Alkaloids in Human Plasma

AnalyteLinearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Accuracy (%)Precision (%RSD)
Quinine10 - 20002.51095 - 105< 10
Quinidine10 - 20002.51094 - 106< 11
Cinchonine10 - 20003.01096 - 104< 9
Cinchonidine10 - 20003.01095 - 105< 10

Note: Data for this compound is expected to be comparable to its diastereomer, quinine. This table is representative of the performance of the method for related cinchona alkaloids.

Table 4: Selected Ions for Monitoring (SIM) of TMS-derivatized Cinchona Alkaloids

Analyte (TMS-derivatized)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound-TMS136397251
Quinine-TMS136397251
Cinchonine-TMS (IS)136367221

Note: The mass spectrum of the TMS derivative of this compound is expected to be very similar to that of quinine-TMS. The ion at m/z 136 is a characteristic fragment of the quinoline moiety.

Visualizations

Experimental Workflow for this compound Analysis

Epiquinine_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (500 µL) is_spike 2. Spike with Internal Standard plasma->is_spike alkalinize 3. Alkalinize with NaOH is_spike->alkalinize extract 4. Liquid-Liquid Extraction alkalinize->extract evaporate 5. Evaporate to Dryness extract->evaporate derivatize 6. Derivatize with BSTFA evaporate->derivatize gc_ms_inject 7. Inject into GC/MS derivatize->gc_ms_inject separate 8. Chromatographic Separation gc_ms_inject->separate detect 9. Mass Spectrometric Detection (SIM) separate->detect integrate 10. Peak Integration detect->integrate calibrate 11. Calibration Curve Generation integrate->calibrate quantify 12. Quantification of this compound calibrate->quantify report 13. Generate Report quantify->report

Caption: Workflow for the GC/MS analysis of this compound in plasma.

Conclusion

The described GC/MS method provides a selective and sensitive approach for the quantification of this compound in human plasma. The sample preparation, involving liquid-liquid extraction followed by silylation, is effective in isolating the analyte from the complex biological matrix and enhancing its chromatographic performance. This application note serves as a comprehensive guide for researchers and scientists in the fields of pharmacology, toxicology, and pharmaceutical quality control, enabling the accurate determination of this compound for various research and development needs.

Application Notes and Protocols for Epiquinine-Derived Chiral Stationary Phases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development, application, and protocols for utilizing epiquinine-derived chiral stationary phases (CSPs) in enantiomeric separations. This compound, a diastereomer of quinine, serves as a versatile chiral selector for the separation of a wide range of racemic compounds, particularly acidic analytes.

Overview of this compound-Derived CSPs

This compound-derived CSPs are a class of chiral selectors used in high-performance liquid chromatography (HPLC) for the separation of enantiomers. The chiral recognition ability of these CSPs stems from the rigid and stereochemically complex structure of the this compound molecule. These CSPs are typically prepared by immobilizing this compound derivatives onto a solid support, most commonly silica gel. The "brush-type" CSPs, where the chiral selector is covalently bonded to the support, are noted for their stability and broad applicability.

The chiral recognition mechanism is a multifaceted process involving a combination of intermolecular interactions between the CSP and the analyte. These interactions include:

  • Hydrogen Bonding: The presence of hydroxyl and amine functionalities in the this compound moiety allows for the formation of hydrogen bonds with suitable analytes.

  • π-π Interactions: The quinoline ring system in this compound provides a platform for π-π stacking interactions with aromatic analytes.

  • Steric Hindrance: The specific three-dimensional arrangement of the this compound molecule creates a chiral environment where one enantiomer can interact more favorably than the other due to steric constraints.

  • Dipole-Dipole Interactions: The various polar groups within the this compound structure contribute to dipole-dipole interactions with the analyte.

These synergistic interactions lead to the differential retention of enantiomers on the chromatographic column, enabling their separation and quantification.

Applications and Quantitative Data

This compound-derived CSPs have demonstrated significant success in the enantioseparation of various classes of compounds, particularly N-protected amino acids and α-arylcarboxylic acids, which include many non-steroidal anti-inflammatory drugs (NSAIDs).

Table 1: Enantioseparation of N-Protected Amino Acids on an this compound-Derived Brush-Type CSP

Analyte (N-Benzoyl)Mobile Phase (Hexane/IPA/TFA)Flow Rate (mL/min)Retention Factor (k'1)Separation Factor (α)Resolution (Rs)
Alanine80/20/0.11.02.151.282.45
Valine85/15/0.11.01.981.352.89
Leucine85/15/0.11.01.851.423.10
Phenylalanine70/30/0.11.02.551.252.30

Table 2: Enantioseparation of α-Arylcarboxylic Acids (Profens) on an this compound-Derived Brush-Type CSP

AnalyteMobile Phase (Hexane/IPA/TFA)Flow Rate (mL/min)Retention Factor (k'1)Separation Factor (α)Resolution (Rs)
Ibuprofen90/10/0.11.53.201.181.95
Naproxen85/15/0.11.53.851.222.15
Ketoprofen80/20/0.11.54.101.151.80

Experimental Protocols

Synthesis of an this compound-Derived Brush-Type CSP

This protocol describes the synthesis of a brush-type chiral stationary phase by immobilizing this compound onto silica gel.

Materials:

  • This compound

  • 3-Isocyanatopropyltriethoxysilane

  • Toluene, anhydrous

  • Silica gel (5 µm, 100 Å pore size)

  • Methanol

  • Diethyl ether

Procedure:

  • Preparation of this compound Carbamate:

    • Dissolve this compound in anhydrous toluene in a round-bottom flask under a nitrogen atmosphere.

    • Add 3-isocyanatopropyltriethoxysilane dropwise to the solution at room temperature.

    • Stir the reaction mixture at 80°C for 24 hours.

    • Remove the solvent under reduced pressure to obtain the this compound carbamate derivative.

  • Immobilization onto Silica Gel:

    • Suspend the porous silica gel in anhydrous toluene.

    • Add the this compound carbamate derivative to the silica gel suspension.

    • Reflux the mixture for 48 hours with constant stirring.

    • Allow the mixture to cool to room temperature.

  • Washing and Drying:

    • Filter the modified silica gel.

    • Wash the collected material sequentially with toluene, methanol, and diethyl ether to remove any unreacted species.

    • Dry the resulting this compound-derived CSP under vacuum at 60°C for 12 hours.

HPLC Column Packing and Analysis

Materials:

  • This compound-derived CSP

  • HPLC column (e.g., 250 x 4.6 mm)

  • HPLC system with UV detector

  • Slurry packing equipment

  • Methanol

  • Isopropanol (IPA)

  • Hexane

  • Trifluoroacetic acid (TFA)

Procedure:

  • Column Packing:

    • Prepare a slurry of the this compound-derived CSP in methanol.

    • Pack the slurry into the HPLC column using a high-pressure slurry packing apparatus.

    • Equilibrate the packed column with the desired mobile phase before use.

  • Chromatographic Analysis:

    • Prepare the mobile phase by mixing hexane, isopropanol, and trifluoroacetic acid in the desired ratio (e.g., 85/15/0.1 v/v/v).

    • Degas the mobile phase prior to use.

    • Set the flow rate (e.g., 1.0 mL/min).

    • Inject the racemic sample solution onto the column.

    • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 254 nm).

Visualizations

G cluster_synthesis CSP Synthesis Workflow This compound This compound Carbamate This compound Carbamate Derivative This compound->Carbamate Toluene, 80°C Reagent 3-Isocyanatopropyl- triethoxysilane Reagent->Carbamate Immobilization Immobilization (Reflux in Toluene) Carbamate->Immobilization Silica Silica Gel Silica->Immobilization Washing Washing and Drying Immobilization->Washing CSP This compound-Derived CSP Washing->CSP

Caption: Workflow for the synthesis of an this compound-derived brush-type CSP.

G cluster_recognition Chiral Recognition Mechanism cluster_interactions Intermolecular Interactions CSP This compound CSP (Chiral Selector) HB Hydrogen Bonding (OH, NH groups) CSP->HB PiPi π-π Stacking (Quinoline Ring) CSP->PiPi Steric Steric Hindrance CSP->Steric Dipole Dipole-Dipole Interactions CSP->Dipole Analyte Racemic Analyte (e.g., Naproxen) Analyte->CSP Separation Enantiomeric Separation HB->Separation PiPi->Separation Steric->Separation Dipole->Separation

Caption: Conceptual model of the chiral recognition mechanism.

Troubleshooting & Optimization

Technical Support Center: Improving Diastereoselectivity in Epiquinine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of epiquinine, with a focus on improving diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving high diastereoselectivity in the synthesis of this compound?

A1: The primary challenge in this compound synthesis lies in controlling the stereochemistry at its four chiral centers. This compound is a diastereomer of quinine, and their syntheses often yield mixtures of diastereomers. The key difficulties include:

  • Controlling the C8 and C9 stereocenters: The relative stereochemistry of the C8 and C9 positions is a critical factor in determining the final diastereomer.[1]

  • Epimerization: The C9 hydroxyl group can be prone to epimerization under certain reaction conditions, leading to a mixture of quinine and this compound.[1]

  • Purification: Separating this compound from its diastereomers, particularly quinine, can be challenging due to their similar physical properties.

Q2: What analytical methods are suitable for determining the diastereomeric ratio of quinine and this compound?

A2: Accurate determination of the diastereomeric ratio is crucial for optimizing your synthesis. Commonly used analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful method for separating and quantifying diastereomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to determine the diastereomeric ratio by integrating the signals of protons that are unique to each diastereomer.[2]

  • Mass Spectrometry (MS): While MS itself doesn't typically separate diastereomers, it can be coupled with a separation technique like HPLC (LC-MS) for accurate quantification.[3]

  • Fluorescence Spectroscopy: Quinine and its diastereomers are fluorescent, and this property can be exploited for their quantification in various samples.[3][4]

Q3: Can organocatalysis be used to improve the diastereoselectivity of this compound synthesis?

A3: Yes, organocatalysis is a powerful tool for controlling stereoselectivity in the synthesis of cinchona alkaloids like this compound.[5] Organocatalysts, particularly those derived from cinchona alkaloids themselves, can be used to catalyze key stereoselective steps with high efficiency and selectivity. For example, diphenylprolinol silyl ether has been used to mediate a Michael reaction in a one-pot synthesis of a key piperidine intermediate with excellent enantioselectivity.[6]

Troubleshooting Guides

Problem 1: Low Diastereomeric Ratio (d.r.) of this compound in the Final Product

Possible Cause Troubleshooting Steps
Suboptimal Reaction Conditions - Solvent Effects: The polarity of the solvent can influence the transition state of the reaction and thus the diastereoselectivity. Experiment with a range of solvents with varying polarities. For instance, in some organocatalytic reactions, dichloromethane has been shown to provide better enantioselectivity than methanol.[7] - Temperature Control: Stereoselective reactions are often highly sensitive to temperature. Ensure precise temperature control throughout the reaction. Lowering the reaction temperature can sometimes improve diastereoselectivity.
Incorrect Choice of Catalyst or Reagent - Catalyst Screening: If using a catalyzed reaction, screen a variety of catalysts. For organocatalytic steps, consider different cinchona alkaloid derivatives. - Reducing Agent: In steps involving the reduction of a ketone to form the C9 hydroxyl group, the choice of reducing agent is critical. For example, the reduction of quininone with aluminum powder and sodium ethoxide can yield a mixture of quinine and this compound.[1][2] Other reducing agents like sodium borohydride or DIBAL-H may offer different diastereoselectivities.[2]
Epimerization at C9 - pH Control: The C9 hydroxyl group can epimerize under basic or acidic conditions. Carefully control the pH of your reaction and work-up procedures. - Protecting Groups: Consider protecting the C9 hydroxyl group to prevent epimerization during subsequent synthetic steps.

Problem 2: Difficulty in Separating this compound from Quinine

Possible Cause Troubleshooting Steps
Similar Physical Properties - Column Chromatography: Optimize your silica gel column chromatography conditions. Experiment with different solvent systems (e.g., gradients of ethyl acetate/hexanes with a small amount of a basic modifier like triethylamine). In some reported syntheses, C-9 stereoisomers were successfully separated using silica gel column chromatography.[8] - Recrystallization: Attempt fractional crystallization from different solvent systems. Sometimes, the sulfate salts of the diastereomers can be selectively recrystallized.[9]
Co-elution in Chromatography - Alternative Stationary Phases: If standard silica gel is ineffective, consider using other stationary phases for your chromatography, such as alumina or a chiral stationary phase.

Data Presentation: Diastereoselectivity in Key Reactions

Reaction Step Catalyst/Reagent Solvent Temperature (°C) Diastereomeric Ratio (Quinine:this compound or other relevant ratio) Reference
Oxidation of a precursor to introduce the C9 hydroxyl groupSodium hydride, DMSO, OxygenDMSONot specified14:1 (Quinine:this compound)[1]
Reduction of quininoneAluminum powder, Sodium ethoxideEthanolNot specifiedMixture of quinine and this compound[1]
Reduction of quinidinone/quininoneDIBAL-HBenzene2072% combined yield (33% quinine)[2]
Reduction of quinidinone/quininoneSodium borohydrideEthanol011% combined yield (4% quinine)[2]
Organocatalytic formal aza [3+3] cycloadditionDiphenylprolinol diphenylmethylsilyl ether (0.5 mol%)Not specifiedNot specifiedLeads to a mixture of three diastereomers after subsequent Strecker-type cyanation[10]
Aldol coupling followed by in situ derivatizationLiHMDS, Ti(OiPr)3ClNot specifiedLow temperature>16:1 d.r. for the hydrazone derivative[11]

Experimental Protocols

Protocol 1: Organocatalytic Formal Aza [3+3] Cycloaddition/Strecker-Type Cyanation for Piperidine Synthesis

This protocol is adapted from a reported synthesis of (+)-quinine and (-)-9-epi-quinine and describes a key stereoselective step.[10][12]

Materials:

  • 5-Hydroxypentenal derivative

  • Thiomalonamate

  • Diphenylprolinol diphenylmethylsilyl ether catalyst (0.5 mol%)

  • Trimethylsilyl cyanide (TMSCN)

  • Boron trifluoride diethyl etherate (BF3·Et2O)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • To a solution of the 5-hydroxypentenal derivative and thiomalonamate in the anhydrous solvent, add the diphenylprolinol diphenylmethylsilyl ether catalyst (0.5 mol%).

  • Stir the reaction mixture at the appropriate temperature (as optimized for your specific substrates) until the aza [3+3] cycloaddition is complete (monitor by TLC or LC-MS).

  • To the crude reaction mixture containing the hemiaminal product, add trimethylsilyl cyanide (TMSCN, 6.0 equiv.) followed by boron trifluoride diethyl etherate (BF3·Et2O, 1.2 equiv.) at a low temperature (e.g., -78 °C).

  • Allow the reaction to warm to room temperature and stir until the Strecker-type cyanation is complete.

  • Quench the reaction carefully with a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting mixture of diastereomeric cyano δ-thiolactams by silica gel column chromatography.

Protocol 2: Mutual Conversion of (-)-9-epi-quinine to (+)-quinine

This protocol describes the inversion of the C9 stereocenter from the epi configuration to the quinine configuration via a Mitsunobu reaction followed by hydrolysis.[9]

Materials:

  • (-)-9-epi-quinine

  • p-Nitrobenzoic acid (PNBA, 1.1 equiv.)

  • Diethyl azodicarboxylate (DEAD, 1.1 equiv.)

  • Triphenylphosphine (PPh3, 1.3 equiv.)

  • Anhydrous THF

  • Lithium hydroxide (LiOH)

  • Water/Methanol solvent mixture

Procedure:

  • Dissolve (-)-9-epi-quinine in anhydrous THF.

  • Add p-nitrobenzoic acid (1.1 equiv.), triphenylphosphine (1.3 equiv.), and diethyl azodicarboxylate (1.1 equiv.) to the solution at room temperature.

  • Stir the reaction for approximately 7 hours, monitoring the progress by TLC.

  • Upon completion of the esterification, add a solution of lithium hydroxide in a water/methanol mixture to the reaction vessel.

  • Stir the mixture until the hydrolysis of the ester is complete.

  • Work up the reaction by extracting the product into an organic solvent.

  • Purify the resulting (+)-quinine by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis cluster_analysis Analysis & Optimization cluster_purification Purification start Starting Materials key_step Key Diastereoselective Reaction start->key_step product_mixture Diastereomeric Mixture (this compound & Quinine) key_step->product_mixture analysis Determine Diastereomeric Ratio (HPLC, NMR) product_mixture->analysis purification Purification (Column Chromatography, Recrystallization) product_mixture->purification troubleshooting Troubleshoot Low Diastereoselectivity analysis->troubleshooting Low d.r. troubleshooting->key_step Optimize Conditions pure_this compound Pure this compound purification->pure_this compound

Caption: A general workflow for improving diastereoselectivity in this compound synthesis.

signaling_pathway cluster_conditions Reaction Conditions quinine Quinine (C9-R) enolate Planar Enolate Intermediate (at C9) quinine->enolate Base (Deprotonation) This compound This compound (C9-S) This compound->enolate Base (Deprotonation) enolate->quinine Thermodynamic Control enolate->this compound Kinetic Control protonation_re Protonation (Re face) protonation_si Protonation (Si face) Base Strength Base Strength Solvent Solvent Temperature Temperature

References

Technical Support Center: Overcoming Low Yield in Epiquinine Epimerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low yield in epiquinine epimerization to its diastereomer, quinine.

Troubleshooting Guide

Low yields in the epimerization of this compound to quinine can be attributed to several factors, from incomplete reaction to side product formation. This guide provides a systematic approach to identifying and resolving these common issues.

Issue Potential Cause Recommended Solution
Low Conversion of this compound 1. Insufficient Base Strength or Concentration: The epimerization proceeds through a base-catalyzed keto-enol tautomerism of the intermediate quininone. An inadequate amount or strength of the base will result in a slow or incomplete reaction.- Use a strong base such as sodium ethoxide, sodium methoxide, or potassium tert-butoxide. - Ensure the base is fresh and anhydrous. - Increase the molar equivalents of the base relative to the substrate.
2. Inefficient Oxidation of this compound to Quininone: The epimerization at C9 requires the formation of the corresponding ketone (quininone). Incomplete oxidation will leave unreacted starting material.- Utilize an efficient oxidizing agent. A common method is the Oppenauer-type oxidation. - Ensure anhydrous reaction conditions, as water can interfere with many oxidizing agents. - Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete consumption of the starting material.
3. Non-optimal Reaction Temperature: The reaction may be under kinetic control at lower temperatures, not allowing the system to reach thermodynamic equilibrium which favors the more stable quinine.[1][2][3]- Increase the reaction temperature to favor the thermodynamically more stable product, quinine. Refluxing in a suitable solvent like ethanol is common.
Formation of Side Products 1. Degradation of the Alkaloid Core: Cinchona alkaloids can be sensitive to harsh reaction conditions, leading to decomposition and the formation of impurities such as quinotoxine.[4]- Avoid excessively high temperatures or prolonged reaction times. - Use a milder base if degradation is observed. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation-related side reactions.
2. Competing Reactions: The presence of other reactive functional groups in the molecule can lead to unwanted side reactions.- Protect sensitive functional groups if necessary, although this adds extra steps to the synthesis. - Optimize the reaction conditions to favor the desired epimerization pathway.
Difficult Purification 1. Incomplete Separation of Diastereomers: this compound and quinine are diastereomers with similar physical properties, which can make their separation challenging.- Utilize column chromatography with a high-resolution stationary phase. - Consider fractional crystallization of salts (e.g., tartrate salts) to enhance separation. - High-performance liquid chromatography (HPLC) can be used for analytical and preparative-scale separation.
2. Presence of Multiple Byproducts: A complex mixture of products and byproducts complicates the purification process.- Optimize the reaction to minimize byproduct formation (see above). - Employ a multi-step purification strategy, such as liquid-liquid extraction followed by chromatography and crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound epimerization?

A1: The epimerization of this compound to quinine at the C9 position is a base-catalyzed process that proceeds through a ketone intermediate, quininone. The process involves two main steps:

  • Oxidation: The C9 secondary alcohol of this compound is first oxidized to the corresponding ketone, quininone.

  • Keto-Enol Tautomerism and Epimerization: Under basic conditions, a proton at the C9 position of quininone is abstracted by a base to form a planar, achiral enolate intermediate.[5] Reprotonation of this enolate can occur from either face, leading to a mixture of the C9 epimeric ketones.

  • Reduction: Subsequent reduction of the equilibrated mixture of ketones yields a mixture of quinine and this compound.[5]

Q2: Why is quinine the thermodynamically favored product?

A2: The greater stability of quinine over this compound is attributed to steric factors. In quinine, the bulky quinoline and quinuclidine rings are in a more sterically favorable arrangement relative to the C9 hydroxyl group. By running the epimerization reaction under conditions that allow for thermodynamic equilibrium (e.g., higher temperatures, longer reaction times), the formation of the more stable quinine is favored.[1][2]

Q3: What reaction conditions favor the formation of quinine?

A3: To maximize the yield of quinine, conditions that promote thermodynamic control are preferred. This typically involves:

  • Strong Base: Sodium ethoxide or sodium methoxide in ethanol are commonly used.

  • Elevated Temperature: Refluxing the reaction mixture helps to overcome the activation energy barrier for the reverse reaction, allowing the equilibrium to be established.

  • Sufficient Reaction Time: Allowing the reaction to proceed for an adequate duration ensures that the thermodynamic equilibrium is reached.

Q4: I am observing a significant amount of unreacted this compound. What should I do?

A4: A significant amount of unreacted starting material suggests that either the initial oxidation step to form quininone is incomplete or the epimerization equilibrium has not been effectively established.

  • Verify Oxidation: Ensure the oxidation of this compound to quininone is complete before proceeding with the epimerization and reduction. You can monitor this using TLC or LC-MS.

  • Check Base and Solvent: Ensure your base is active and the solvent is anhydrous. Moisture can quench the base and hinder the reaction.

  • Increase Temperature/Time: Consider increasing the reaction temperature or extending the reaction time to push the equilibrium towards quinine.

Q5: My final product is a mixture of quinine and this compound that is difficult to separate. What are the best purification techniques?

A5: Separating diastereomers like quinine and this compound can be challenging due to their similar properties.

  • Column Chromatography: Use a high-quality silica gel and optimize the solvent system to achieve better separation.

  • Fractional Crystallization: This is a classical and effective method. Converting the mixture of free bases to their tartrate salts and performing fractional crystallization can yield highly pure quinine tartrate, which can then be converted back to the free base.

  • Preparative HPLC: For smaller scales or for achieving very high purity, preparative HPLC is a powerful technique.

Experimental Protocols

Protocol 1: Two-Step Epimerization via Oxidation and Reduction

This protocol involves the explicit oxidation of this compound to quininone, followed by reduction under conditions that favor the formation of quinine.

Step 1: Oxidation of this compound to Quininone

  • Dissolve this compound in a suitable anhydrous solvent (e.g., toluene).

  • Add an oxidizing agent. For an Oppenauer-type oxidation, a ketone such as benzophenone and a base like potassium tert-butoxide can be used.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC until all the this compound is consumed.

  • After completion, cool the reaction mixture and work it up by washing with water and extracting the organic layer.

  • Purify the crude product by column chromatography to obtain quininone.

Step 2: Reduction of Quininone to Quinine

  • Dissolve the purified quininone in an anhydrous alcohol solvent (e.g., ethanol).

  • Add a reducing agent. A historical method uses aluminum powder and sodium ethoxide in ethanol.[6] Modern reducing agents like sodium borohydride can also be used, though yields may vary.[6]

  • Stir the reaction at room temperature or gentle heating. The conditions should be chosen to favor the formation of the thermodynamically more stable quinine. One study noted a 14:1 ratio of quinine to this compound was achieved using sodium hydride, DMSO, and oxygen in the final step of a total synthesis.[7][8]

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction carefully (e.g., with water or a mild acid).

  • Extract the product into an organic solvent.

  • Purify the crude product by column chromatography or fractional crystallization to isolate quinine.

Data Presentation: Comparison of Reaction Conditions for Quinine Formation
Oxidizing System Reducing System Solvent Approximate Quinine:this compound Ratio Reference
Not specified (starting from quinotoxine)Aluminum powder, Sodium ethoxideEthanolQuinine identified, but ratio not specified[6]
Sodium Hydride, DMSO, Oxygen(In-situ reduction)DMSO/tert-Butyl alcohol14:1[7][8]
Not specifiedDiisobutylaluminum hydrideNot specifiedQuinine + Quinidine in 72% yield (33% quinine)[6]
Not specifiedSodium borohydrideNot specifiedLower yield compared to DIBAL-H[6]

Visualizations

Epimerization_Workflow This compound This compound Quininone Quininone (Ketone Intermediate) This compound->Quininone Oxidation Enolate Planar Enolate Intermediate Quininone->Enolate Base-catalyzed Deprotonation Enolate->Quininone Quinine Quinine (Thermodynamically Favored) Enolate->Quinine Reprotonation & Reduction Epiquinine_regen This compound (Kinetically Favored) Enolate->Epiquinine_regen Reprotonation & Reduction Purification Purification (Chromatography/Crystallization) Quinine->Purification Epiquinine_regen->Purification Final_Product High-Yield Quinine Purification->Final_Product

Caption: Workflow for overcoming low yield in this compound epimerization.

Reaction_Mechanism cluster_oxidation Step 1: Oxidation cluster_epimerization Step 2: Base-Catalyzed Epimerization cluster_reduction Step 3: Reduction This compound This compound (C9-OH) Quininone Quininone (C9=O) This compound->Quininone [O] Quininone_start Quininone Enolate Enolate Intermediate (Planar) Quininone_start->Enolate + Base (- H+) Enolate->Quininone_start + H+ Quininone_epimer Quininone (Epimerized mixture) Enolate->Quininone_epimer + H+ (from opposite face) Quininone_mix Equilibrated Quininone Mixture Quinine Quinine (Thermodynamic Product) Quininone_mix->Quinine Epiquinine_side This compound (Kinetic Product) Quininone_mix->Epiquinine_side

References

Epiquinine Catalyst Deactivation: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with epiquinine catalyst deactivation during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My reaction is showing a sudden drop in enantioselectivity. What could be the cause?

A sudden decrease in enantioselectivity is often a primary indicator of catalyst deactivation. The most common causes can be categorized as follows:

  • Catalyst Poisoning: Impurities in your reagents or solvent can bind to the active sites of the this compound catalyst, rendering them ineffective. Common poisons include sulfur compounds, strong acids or bases, and heavy metals. Even trace amounts of these substances can have a significant impact.

  • Side Reactions: The catalyst may react with the substrate, product, or even the solvent to form an inactive complex. This is particularly relevant if your reaction conditions are not optimized.

  • Structural Degradation: The chiral environment of the catalyst, which is crucial for its stereoselectivity, might be compromised due to harsh reaction conditions such as high temperatures or extreme pH.

To troubleshoot this issue, consider the following steps:

  • Analyze Reagent Purity: Re-purify your starting materials and solvents. Ensure all glassware is scrupulously clean.

  • Review Reaction Conditions: Evaluate if the temperature, pressure, or pH of your reaction is within the recommended range for the this compound catalyst.

  • Perform a Control Experiment: Run the reaction with a fresh batch of catalyst under identical conditions to confirm if the issue lies with the catalyst from the problematic batch.

2. The reaction rate has significantly slowed down, or the reaction is not going to completion. What should I investigate?

A decline in reaction rate is another classic symptom of catalyst deactivation. The potential causes overlap with those for loss of enantioselectivity but can also include:

  • Fouling or Masking: Insoluble byproducts or polymers can deposit on the catalyst surface, blocking the active sites. This is more common in reactions with viscous media or those prone to polymerization.

  • Mechanical Attrition: For heterogeneous this compound catalysts, physical stress from vigorous stirring or high flow rates in a reactor can cause the catalyst particles to break down, leading to a loss of active surface area.

  • Thermal Degradation (Sintering): Exposure to excessive heat can cause the catalyst support to change its structure, leading to a decrease in the active surface area.

Troubleshooting steps include:

  • Visual Inspection: If using a heterogeneous catalyst, carefully inspect it for any changes in color, texture, or particle size.

  • Filtration and Analysis of the Reaction Mixture: Check for the presence of insoluble materials. If fouling is suspected, try washing the catalyst with a suitable solvent.

  • Catalyst Characterization: Techniques like BET surface area analysis can help determine if there has been a loss of surface area due to sintering or fouling.

3. How can I determine the specific cause of my this compound catalyst deactivation?

Identifying the root cause is crucial for preventing future occurrences. A systematic approach involving analytical techniques is recommended:

Analytical TechniqueInformation ProvidedPotential Cause Indicated
X-ray Photoelectron Spectroscopy (XPS) Elemental composition of the catalyst surface.Identifies the presence of poisons like sulfur, metals, etc.
Temperature-Programmed Desorption (TPD) Strength of adsorption of molecules on the catalyst surface.Helps understand poisoning or fouling mechanisms.
BET Surface Area Analysis The total surface area of the catalyst.A decrease suggests fouling, sintering, or mechanical damage.
Inductively Coupled Plasma (ICP) Analysis Elemental analysis of the reaction filtrate.Detects leaching of the catalyst into the solution.
NMR Spectroscopy Structural analysis of the catalyst.Can reveal structural changes or the formation of inactive adducts.

4. Is it possible to regenerate a deactivated this compound catalyst?

In some cases, regeneration is possible, but its success depends on the deactivation mechanism.

  • Poisoning: If the poison is weakly adsorbed, it might be removed by washing the catalyst with a specific solvent or a dilute acid/base solution, followed by thorough drying. For strongly bound poisons, regeneration may not be feasible.

  • Fouling: Removal of deposited materials can sometimes be achieved by washing with appropriate solvents or by carefully controlled calcination (for robust heterogeneous catalysts).

  • Sintering and Structural Degradation: These processes are generally irreversible.

Before attempting regeneration on a large scale, it is advisable to test the procedure on a small sample of the deactivated catalyst and compare its performance to a fresh catalyst.

Experimental Protocols

Protocol 1: Catalyst Poisoning Investigation

Objective: To determine if impurities in the reagents are poisoning the this compound catalyst.

Methodology:

  • Baseline Experiment: Run the reaction using your standard reagents and a fresh batch of this compound catalyst. Record the initial reaction rate and enantioselectivity.

  • Reagent Purification: Purify all starting materials and solvents using standard laboratory techniques (e.g., distillation, recrystallization, passing through a column of activated alumina or silica gel).

  • Control Experiment with Purified Reagents: Repeat the reaction under the exact same conditions as the baseline experiment but with the purified reagents.

  • Analysis: Compare the reaction profile (rate and enantioselectivity) of the control experiment with the baseline. A significant improvement in performance with purified reagents strongly suggests that impurities were poisoning the catalyst.

Protocol 2: Catalyst Leaching Test

Objective: To determine if the this compound catalyst is leaching into the reaction medium (for heterogeneous catalysts).

Methodology:

  • Run the Reaction: Perform the catalytic reaction under your standard conditions for a set period (e.g., 50% conversion).

  • Catalyst Removal: Stop the reaction and separate the heterogeneous catalyst from the reaction mixture by hot filtration.

  • Continue the Reaction: Allow the filtrate to continue reacting under the same conditions without the catalyst.

  • Analysis: Monitor the reaction progress in the filtrate. If the reaction continues to proceed, it indicates that some of the active catalyst has leached into the solution. The concentration of the leached catalyst can be quantified using ICP analysis of the filtrate.

Visualizing Deactivation and Troubleshooting

Diagram 1: Potential Pathways for this compound Catalyst Deactivation

cluster_poisoning Poisoning cluster_fouling Fouling cluster_degradation Degradation Active_Catalyst Active this compound Catalyst Deactivated_Catalyst Deactivated Catalyst Impurity Impurity (e.g., Sulfur, Metals) Impurity->Active_Catalyst Binds to active site Byproduct Insoluble Byproduct Byproduct->Active_Catalyst Deposits on surface Harsh_Conditions High Temperature Extreme pH Harsh_Conditions->Active_Catalyst Alters structure Start Decreased Performance Observed Check_Purity Check Reagent & Solvent Purity Start->Check_Purity Review_Conditions Review Reaction Conditions (Temp, pH, Stirring) Check_Purity->Review_Conditions Purity OK Replace Replace Catalyst Check_Purity->Replace Impurity Found Analyze_Catalyst Analyze Catalyst (XPS, BET, NMR) Review_Conditions->Analyze_Catalyst Regenerate Attempt Catalyst Regeneration Analyze_Catalyst->Regenerate Success Performance Restored Regenerate->Success Successful Failure Regeneration Fails Regenerate->Failure Unsuccessful Failure->Replace

Technical Support Center: Optimizing Epiquinine-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for epiquinine-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on reaction optimization and to troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as an organocatalyst? A1: this compound is a Cinchona alkaloid and a diastereomer of quinine. Its unique stereochemical structure, particularly the configuration at the C9 hydroxyl group, provides a distinct chiral environment. This makes it an effective organocatalyst for a variety of asymmetric transformations, including Michael additions, Henry (nitroaldol) reactions, and Friedel-Crafts alkylations, often affording high levels of stereoselectivity.[1]

Q2: What are the most critical parameters to consider when optimizing an this compound-catalyzed reaction? A2: The most critical parameters are catalyst loading, solvent, temperature, and the presence and nature of any co-catalysts or additives. These factors have a significant influence on reaction rate, yield, and stereoselectivity (enantiomeric and diastereomeric excess).[2][3] A systematic screening of these variables is essential for optimal results.

Q3: How do I monitor the progress of my reaction? A3: Reaction progress can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of starting materials and the formation of the product.[4][5] For more detailed kinetic analysis, in-situ monitoring techniques such as FT-IR or NMR spectroscopy can be employed.[5]

Q4: What are the typical storage conditions for this compound catalysts? A4: this compound and its derivatives should be stored in a cool, dry, and dark place in a tightly sealed container to prevent degradation. For long-term stability, storage at low temperatures (e.g., in a refrigerator or freezer) under an inert atmosphere (like nitrogen or argon) is recommended.

Q5: Are there any specific safety precautions for handling this compound? A5: this compound, like other alkaloids, should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or contact with skin. Consult the Safety Data Sheet (SDS) for detailed handling and safety information.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step
Inactive Catalyst Ensure the catalyst has been stored properly and is not degraded. If in doubt, use a fresh batch or a newly opened bottle. Consider catalyst deactivation by impurities.[6][7][8]
Incorrect Solvent The solvent plays a crucial role in catalyst conformation and reactant solubility.[2] Perform a solvent screen with a range of polarities (e.g., Toluene, Dichloromethane, THF, Acetonitrile).[9][10]
Suboptimal Temperature Reactions may be too slow at low temperatures or lead to side products/decomposition at high temperatures. Screen a range of temperatures (e.g., -20 °C, 0 °C, Room Temperature, 40 °C).
Impure Reagents Impurities in starting materials or solvents (especially water) can poison the catalyst.[4][8][11] Use freshly purified reagents and anhydrous solvents. The use of molecular sieves can help remove trace moisture.[12]
Reversible Reaction The reaction may be reversible, leading to an unfavorable equilibrium.[13] Try removing a byproduct (e.g., water) or adjusting concentrations to shift the equilibrium.
Issue 2: Low Enantioselectivity (ee) or Diastereoselectivity (dr)
Potential Cause Troubleshooting Step
Suboptimal Temperature Lowering the reaction temperature often increases stereoselectivity by favoring the transition state with the lowest activation energy.
Incorrect Solvent Solvent polarity and coordinating ability can significantly affect the catalyst's conformation and the organization of the transition state.[2][14] A thorough solvent screen is recommended.
Inappropriate Catalyst Loading While less common, catalyst loading can sometimes influence stereoselectivity. Test a range from 0.5 mol% to 20 mol%.[3][15]
Missing or Incorrect Co-catalyst Some reactions, particularly those involving iminium ion activation, require an acid co-catalyst to form the active catalytic assembly.[16][17] Screen various acidic co-catalysts (e.g., benzoic acid, salicylic acid).
Background (Uncatalyzed) Reaction A fast, non-selective background reaction can lower the overall stereoselectivity. Try running the reaction at a lower temperature or with lower reactant concentrations to favor the catalyzed pathway.
Issue 3: Formation of Side Products or Product Decomposition
Potential Cause Troubleshooting Step
Reaction Temperature is Too High High temperatures can provide enough energy to overcome activation barriers for undesired side reactions or cause product degradation. Run the reaction at a lower temperature.
Prolonged Reaction Time Leaving the reaction for too long after completion can lead to product decomposition or epimerization. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Air or Moisture Sensitivity Some intermediates or products may be sensitive to air or moisture. Run the reaction under an inert atmosphere (N₂ or Ar) using anhydrous solvents.[11]
Incorrect Work-up Procedure The product may be unstable to acidic or basic conditions during work-up. Use a neutral quench and minimize exposure time during purification (e.g., flash chromatography).

Data Presentation: Optimizing Reaction Parameters

The following tables summarize typical starting points and ranges for optimizing key reaction parameters.

Table 1: Effect of Catalyst Loading on a Model Reaction

EntryCatalyst Loading (mol%)Time (h)Yield (%)ee (%)
11246580
25129295
31089495
42089594
Data is illustrative. Optimal loading balances reaction time and cost without compromising selectivity.

Table 2: Solvent Screening for a Model Michael Addition

EntrySolventDielectric Constant (ε)Time (h)Yield (%)ee (%)
1Toluene2.4169596
2Dichloromethane (DCM)9.1128892
3Tetrahydrofuran (THF)7.5207585
4Acetonitrile (MeCN)37.5245070
5Methanol (MeOH)32.724<10N/D
Data is illustrative. Non-polar or weakly coordinating solvents often give the best results in Cinchona alkaloid catalysis.[2]

Table 3: Temperature Effect on a Model Henry Reaction

EntryTemperature (°C)Time (h)Yield (%)dree (%)
14069085:1582
225 (RT)129290:1091
30248595:597
4-204878>98:2>99
Data is illustrative. Lower temperatures generally lead to higher stereoselectivity but require longer reaction times.

Experimental Protocols

Protocol 1: General Procedure for an this compound-Catalyzed Asymmetric Michael Addition
  • Preparation: To a flame-dried reaction vial under an inert atmosphere (Nitrogen or Argon), add the Michael acceptor (1.0 eq), the Michael donor (1.2 eq), and the chosen anhydrous solvent (to achieve a 0.1 M concentration with respect to the acceptor).

  • Catalyst Addition: Add the this compound catalyst (e.g., 5 mol%). If required, add an appropriate co-catalyst at this stage.

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue directly by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the product.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Protocol 2: General Procedure for an this compound-Catalyzed Asymmetric Henry (Nitroaldol) Reaction
  • Preparation: To a flame-dried reaction vial containing a stir bar, add the this compound catalyst (e.g., 10 mol%) and anhydrous solvent under an inert atmosphere. Cool the solution to the desired temperature (e.g., -20 °C).

  • Reagent Addition: Add the aldehyde (1.0 eq) to the cooled catalyst solution, followed by the slow, dropwise addition of the nitroalkane (1.5-2.0 eq).

  • Reaction: Stir the mixture vigorously at the set temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Due to the low temperature, allow samples to warm to room temperature before analysis.

  • Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification & Analysis: Purify the crude product by flash column chromatography. Analyze the final product by NMR and HRMS, and determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by ¹H NMR and chiral HPLC, respectively.

Visualizations

Reaction_Optimization_Workflow Start Define Reaction: Substrate A + Substrate B -> Product Screen_Catalyst Initial Screen: - this compound (5-10 mol%) - Room Temperature - Common Solvent (e.g., Toluene) Start->Screen_Catalyst Analyze_1 Analyze Outcome: Yield, ee%, dr Screen_Catalyst->Analyze_1 Troubleshoot Problem? (Low Yield / Low Selectivity) Analyze_1->Troubleshoot Unsatisfactory Final_Conditions Optimized Conditions Analyze_1->Final_Conditions Satisfactory Opt_Solvent Optimize Solvent (Toluene, DCM, THF, etc.) Troubleshoot->Opt_Solvent Yes Analyze_2 Analyze Opt_Solvent->Analyze_2 Opt_Temp Optimize Temperature (-20°C to 40°C) Analyze_2->Opt_Temp Analyze_3 Analyze Opt_Temp->Analyze_3 Opt_Loading Optimize Catalyst Loading (1-20 mol%) Analyze_3->Opt_Loading Analyze_4 Analyze Opt_Loading->Analyze_4 Analyze_4->Final_Conditions

Caption: A typical workflow for optimizing this compound-catalyzed reactions.

Bifunctional_Catalysis_Mechanism Proposed Bifunctional Activation in a Henry Reaction cluster_catalyst This compound Catalyst Catalyst This compound (Basic N + Acidic OH) Quinuclidine_N Quinuclidine N (Brønsted Base) C9_OH C9-OH Group (Brønsted Acid) Activation Dual Activation (Transition State) Quinuclidine_N->Activation Deprotonates Nitroalkane C9_OH->Activation Activates Aldehyde (H-Bonding) Nitroalkane Nitroalkane (R-CH₂NO₂) Nitroalkane->Activation Aldehyde Aldehyde (R'-CHO) Aldehyde->Activation Product β-Nitro Alcohol Product Activation->Product C-C Bond Formation & Proton Transfer Product->Catalyst Catalyst Regeneration

Caption: Simplified mechanism of bifunctional activation by this compound.

References

Preventing side reactions in the synthesis of epiquinine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of epiquinine derivatives. Our goal is to help you minimize side reactions and optimize your synthetic protocols for higher yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthesis of this compound from quinine is resulting in a low yield and a mixture of diastereomers. What are the common side reactions, and how can I minimize them?

A1: The most common issue in converting quinine to this compound is the incomplete inversion of the C9 stereocenter, leading to a mixture of starting material and the desired product. Several side reactions can contribute to low yields, including the formation of quininone and other degradation products.

Common Side Reactions and Solutions:

  • Incomplete Epimerization: The base-catalyzed epimerization of quinine can be an equilibrium-driven process, leading to a mixture of quinine and this compound.[1]

    • Troubleshooting:

      • Optimize Base and Solvent: The choice of base and solvent is critical. Stronger bases can favor the formation of the enolate intermediate, but may also lead to side reactions. Experiment with different base/solvent combinations (e.g., sodium ethoxide in ethanol, potassium tert-butoxide in THF) to find the optimal conditions for your specific derivative.[1]

      • Reaction Time and Temperature: Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. Prolonged reaction times or high temperatures can lead to degradation.

  • Formation of Quininone: Oxidation of the C9 hydroxyl group to a ketone (quininone) is a common side reaction, especially under harsh conditions.[1]

    • Troubleshooting:

      • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

      • Degassed Solvents: Use degassed solvents to remove dissolved oxygen.

  • Mitsunobu Reaction Issues: The Mitsunobu reaction is a powerful method for inverting the C9 stereocenter, but can be prone to side reactions if not performed carefully.[1]

    • Troubleshooting:

      • Reagent Purity: Use high-purity reagents (DEAD or DIAD, triphenylphosphine) as impurities can lead to side reactions.

      • Stoichiometry: Carefully control the stoichiometry of the reagents. An excess of DEAD or triphenylphosphine can lead to the formation of byproducts that are difficult to remove.

      • Temperature Control: Add the reagents slowly at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize the formation of side products.

Q2: I am attempting a total synthesis of an this compound derivative and encountering difficulties in controlling the stereochemistry of the newly formed chiral centers. What strategies can I employ?

A2: Controlling stereochemistry is a central challenge in the total synthesis of complex molecules like this compound derivatives. Modern organocatalysis offers powerful solutions.

Stereocontrol Strategies:

  • Organocatalytic Cascade Reactions: Employing chiral organocatalysts, such as diphenylprolinol silyl ether, can mediate highly enantioselective and diastereoselective reactions.[2][3] For instance, a one-pot, five-reaction sequence involving a Michael reaction, aza-Henry reaction, hemiaminalization, and elimination of HNO2 can afford a chiral tetrahydropyridine with excellent enantioselectivity, a key intermediate for this compound synthesis.[2]

  • Substrate Control: The inherent chirality of intermediates can be used to direct the stereochemical outcome of subsequent reactions.

  • Reagent Control: Chiral reagents or catalysts can be used to induce stereoselectivity. For example, the choice of oxidizing agent and solvent system in the final hydroxylation step to introduce the C9 hydroxyl group directly influences the diastereomeric ratio of quinine to this compound.[1][4]

Q3: What are the best practices for purifying this compound derivatives from reaction mixtures containing starting materials and side products?

A3: Purification of this compound derivatives often requires careful chromatographic techniques due to the similar polarities of the desired product and potential impurities.

Purification Best Practices:

  • Column Chromatography: This is the most common method for purification.

    • Solvent System Optimization: A systematic approach to solvent system selection is crucial. Start with a non-polar solvent system and gradually increase the polarity. A common starting point for cinchona alkaloids is a mixture of dichloromethane and methanol with a small amount of ammonia to prevent tailing on silica gel.

    • Gradient Elution: A gradient elution can be more effective than isocratic elution for separating closely related compounds.

  • Preparative HPLC: For difficult separations or to obtain highly pure material, preparative HPLC is a powerful tool.

  • Crystallization: If the this compound derivative is a solid, crystallization can be an effective final purification step to remove minor impurities and obtain material of high purity.

Quantitative Data Summary

The following table summarizes the reported diastereomeric ratios for the C9 hydroxylation step in the synthesis of quinine, which is analogous to the final step in some this compound syntheses. This data highlights the critical role of the chosen reagents in controlling stereoselectivity.

Oxidizing SystemSolventQuinine : this compound RatioReference
Sodium hydride, Dimethyl sulfoxide (DMSO), OxygenDMSO~14 : 1[1][4]

Experimental Protocols

Protocol 1: Stereochemical Inversion of Quinine to this compound via the Mitsunobu Reaction

This protocol describes a general procedure for the inversion of the C9 hydroxyl group of quinine to this compound.

Materials:

  • Quinine

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Formic acid

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Aqueous potassium hydroxide solution (for hydrolysis)

  • Methanol

Procedure:

  • Reaction Setup: Dissolve quinine and triphenylphosphine (1.5 equivalents) in anhydrous THF under an argon atmosphere. Cool the solution to 0 °C in an ice bath.

  • Mitsunobu Reaction: To the cooled solution, add formic acid (1.5 equivalents). Then, add DIAD or DEAD (1.5 equivalents) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification of the Formate Ester: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the intermediate 9-O-formyl-epiquinine.

  • Hydrolysis: Dissolve the purified formate ester in methanol and add an aqueous solution of potassium hydroxide (e.g., 2 M). Stir at room temperature for 2-4 hours until the hydrolysis is complete (monitored by TLC).

  • Final Work-up and Purification: Neutralize the reaction mixture with dilute HCl and extract the product with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude this compound by column chromatography or crystallization.

Visualizations

Experimental_Workflow_Mitsunobu_Reaction cluster_reaction Mitsunobu Reaction cluster_workup Work-up & Purification cluster_hydrolysis Hydrolysis cluster_final Final Purification Quinine Quinine Formate_Ester Formate_Ester Quinine->Formate_Ester 1. PPh3, DIAD, Formic Acid 2. THF, 0°C to RT Purified_Ester Purified_Ester Formate_Ester->Purified_Ester 1. NaHCO3 (aq) 2. EtOAc Extraction 3. Column Chromatography This compound This compound Purified_Ester->this compound 1. KOH, MeOH 2. Neutralization 3. DCM Extraction Pure_this compound Pure_this compound This compound->Pure_this compound Column Chromatography or Crystallization Troubleshooting_Logic Start Low Yield of this compound Derivative Check_Purity Check Purity of Starting Materials and Reagents Start->Check_Purity Check_Purity->Start [Impure] Optimize_Conditions Optimize Reaction Conditions: - Temperature - Reaction Time - Stoichiometry Check_Purity->Optimize_Conditions [Purity OK] Inert_Atmosphere Use Inert Atmosphere and Degassed Solvents Optimize_Conditions->Inert_Atmosphere Purification_Method Review Purification Method Inert_Atmosphere->Purification_Method Alternative_Route Consider Alternative Synthetic Route Purification_Method->Alternative_Route [Separation Issues] Success Improved Yield Purification_Method->Success [Optimized] Alternative_Route->Success

References

Purification challenges of epiquinine from reaction mixture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of epiquinine from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound?

A1: The main difficulty in purifying this compound lies in its separation from its diastereomer, quinine.[1] As they are epimers differing only in the stereochemistry at the C9 position, they share very similar physical and chemical properties, making separation by standard techniques challenging.[1] Synthesis methods, such as the base-catalyzed epimerization of quinine, often result in an equilibrium mixture of both compounds.[1]

Q2: What are the common methods used for this compound purification?

A2: The most common methods for purifying this compound and other cinchona alkaloids include:

  • Crystallization: This technique is often used to enhance the purity of the final product and can achieve high enantiomeric excess (>99%)[1].

  • Column Chromatography: Silica gel or alumina column chromatography is a standard method for separating alkaloids based on polarity[2].

  • High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase (RP-HPLC), is a powerful technique for separating closely related diastereomers like quinine and this compound[3][4].

  • Liquid-Liquid Extraction: This is typically used for the initial isolation of the crude alkaloid mixture from the reaction or natural source[2].

Q3: How is this compound typically synthesized, leading to the purification challenge?

A3: A common synthetic route is the base-catalyzed epimerization of quinine. This process involves the oxidation of quinine to quininone, followed by deprotonation at the C9 position to form a resonance-stabilized enolate. Subsequent reprotonation and reduction of the ketone mixture yield both quinine and this compound[1].

Troubleshooting Guides

Crystallization Issues

Q1: My this compound yield from crystallization is very low. What could be the cause?

A1: A poor yield (e.g., less than 20%) can result from several factors[5]:

  • Excessive Solvent: Using too much solvent will keep a significant amount of your product dissolved in the mother liquor.

    • Solution: Before discarding the mother liquor, test for remaining product by dipping a glass rod in the solution and letting it dry. If a substantial residue forms, you can try to recover more product by partially evaporating the solvent and cooling again[5].

  • Premature Filtration: Filtering the crystals while the solution is still warm can lead to loss of product.

    • Solution: Ensure the solution has cooled completely, preferably in an ice bath, before filtration to maximize crystal formation.

Q2: Crystals are not forming, even after cooling the solution. What should I do?

A2: If crystallization does not initiate, you may have a supersaturation issue or too much solvent:

  • Induce Crystallization:

    • Scratch Method: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of pure this compound to the solution to act as a template for crystallization.

  • Reduce Solvent: If induction methods fail, your solution may be too dilute. Gently heat the solution to evaporate some of the solvent, then allow it to cool again[5].

Q3: The product "oils out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solid comes out of solution at a temperature above its melting point, often due to a high concentration of impurities.

  • Solution: Re-heat the solution and add a small amount of additional solvent to decrease the saturation point. Allow the solution to cool more slowly to encourage proper crystal lattice formation[5]. An activated charcoal treatment during the hot dissolution step might also help remove impurities that inhibit crystallization[5].

Chromatography Issues

Q1: I am seeing poor separation between this compound and quinine on my silica gel column. What can I do?

A1: Poor resolution between these diastereomers is a common issue.

  • Optimize the Mobile Phase:

    • Adjust the polarity of your eluent. A less polar solvent system will generally increase the retention time and may improve separation.

    • Consider adding a small amount of a modifier like triethylamine to the mobile phase. This can reduce peak tailing for basic compounds like alkaloids by competing for active sites on the silica gel[3].

  • Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or a chemically modified silica (e.g., C18 for reversed-phase chromatography).

  • Improve Column Packing: Ensure your column is packed uniformly to avoid channeling, which leads to broad peaks and poor separation[6].

Q2: A significant portion of my compound is stuck at the top of the silica column and won't elute. Why is this happening?

A2: This suggests that your compound may be decomposing on the acidic silica gel or is irreversibly adsorbing[7].

  • Solution:

    • Deactivate the Silica: Pre-treat the silica gel by washing it with a solvent system containing a small percentage of a base like triethylamine before packing the column[7]. This neutralizes the acidic sites.

    • Use an Alternative Stationary Phase: Consider using a more inert stationary phase like neutral alumina.

    • Perform a 2D TLC: Spot your compound on a TLC plate, run it in one direction, then turn the plate 90 degrees and run it in the same solvent system. If the spot deviates from the diagonal, it indicates decomposition on the plate, which will also occur on a column[7].

Q3: My purified fractions from the column are still showing impurities on a TLC plate. What went wrong?

A3: This can be due to several factors:

  • Column Overloading: Loading too much crude material onto the column will exceed its separation capacity, leading to overlapping bands.

  • Fractions Collected Too Broadly: Collecting large fractions can result in the mixing of your target compound with closely eluting impurities. Use smaller collection vials and monitor the elution closely by TLC.

  • Inappropriate Solvent Gradient (if applicable): If using gradient elution, the change in solvent polarity may be too abrupt, causing impurities to elute with your compound. A shallower gradient can improve resolution.

Data Presentation

Table 1: HPLC Conditions for Separation of Quinine and its Diastereomers

ParameterConditionReference
Column Symmetry C18 (150 x 4.6 mm, 3.5 µm particle size)[3]
Mobile Phase Acetonitrile:Water:Triethylamine:Acetic Acid (9:90:0.25:0.75 v/v/v/v)[3]
pH 3.03 (adjusted with orthophosphoric acid)[3]
Flow Rate 1.0 mL/min[3][4]
Detection UV at 254 nm[3]

Table 2: Example Extraction Yields of Quinine from Cinchona officinalis Bark

Extraction MethodOptimized ConditionsMaximum Yield (mg/g)Reference
Microwave-Assisted Extraction (MAE) 65% Ethanol, 130°C, 34 min3.93 ± 0.11[8]
Ultrasound-Assisted Extraction (UAE) 61% Ethanol, 25°C, 15 min2.81 ± 0.04[8]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.

  • Column Packing: Carefully pour the slurry into a vertical glass column, allowing the solvent to drain slowly. Tap the column gently to ensure even packing and avoid air bubbles. Add a layer of sand to the top of the silica to protect the surface.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample to the top of the column.

  • Elution: Begin adding the mobile phase to the top of the column. Start with a non-polar solvent and gradually increase the polarity (isocratic or gradient elution) to move the compounds down the column at different rates.

  • Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks.

  • Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain the purified this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified solid this compound.

Protocol 2: Base-Catalyzed Epimerization of Quinine

This protocol outlines the general steps and should be adapted based on specific literature procedures.

  • Oxidation: Dissolve quinine in a suitable organic solvent. Add an oxidizing agent (e.g., a chromium-based reagent or Swern oxidation conditions) to convert the C9 hydroxyl group to a ketone, forming quininone.

  • Base Treatment (Epimerization): Treat the quininone intermediate with a base (e.g., sodium ethoxide in ethanol). This facilitates the formation of the enolate, leading to epimerization at the C9 position upon reprotonation. The reaction is typically allowed to reach equilibrium.

  • Reduction: Reduce the resulting mixture of C9 epimeric ketones (quininone and its epimer) using a reducing agent like sodium borohydride. This converts the ketones back to hydroxyl groups, yielding a mixture of quinine and this compound.

  • Work-up and Initial Purification: Quench the reaction and perform a liquid-liquid extraction to isolate the crude mixture of alkaloids. The crude product can then be subjected to crystallization or chromatography for separation of this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Quinine oxidation Oxidation to Quininone start->oxidation epimerization Base-Catalyzed Epimerization oxidation->epimerization reduction Reduction epimerization->reduction reaction_mixture Crude Reaction Mixture (this compound/Quinine) reduction->reaction_mixture Proceed to Purification extraction Liquid-Liquid Extraction reaction_mixture->extraction column_chroma Column Chromatography extraction->column_chroma crystallization Crystallization column_chroma->crystallization hplc_analysis Purity Analysis (HPLC) crystallization->hplc_analysis final_product Pure this compound hplc_analysis->final_product

Caption: Workflow for the synthesis and purification of this compound.

signaling_pathway quinine Quinine (C9-R) quininone Quininone (Ketone at C9) quinine->quininone Oxidation quininone->quinine Reduction enolate Planar Enolate Intermediate (Achiral at C9) quininone->enolate Deprotonation (Base) This compound This compound (C9-S) quininone->this compound Reduction enolate->quininone Reprotonation

Caption: Key steps in the base-catalyzed epimerization of quinine.

References

Technical Support Center: Epiquinine and Quinine HPLC Resolution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for resolving common challenges in the HPLC separation of the diastereomers epiquinine and quinine. This resource provides in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal resolution.

Troubleshooting Guide: Improving this compound and Quinine Resolution

This guide addresses specific issues you may encounter during your HPLC experiments and offers step-by-step solutions.

Problem 1: Poor or No Resolution Between this compound and Quinine Peaks

  • Question: My chromatogram shows co-eluting or poorly resolved peaks for this compound and quinine. What steps can I take to improve the separation?

  • Answer: Achieving baseline separation between these diastereomers often requires careful optimization of several chromatographic parameters. Here’s a systematic approach to troubleshoot this issue:

    • Mobile Phase Optimization: The mobile phase composition is a critical factor influencing selectivity.[1][2][3]

      • Adjust Organic Modifier Ratio: If you are using a reversed-phase method (e.g., with a C18 column), systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A lower percentage of the organic modifier will generally increase retention times and may improve resolution.

      • Change Organic Modifier Type: Switching between acetonitrile and methanol can alter the selectivity of the separation. Methanol, for instance, may offer different hydrogen bonding interactions compared to acetonitrile, which can impact the resolution of diastereomers.[4]

      • Modify Mobile Phase pH: The pH of the mobile phase affects the ionization state of quinine and this compound, which are basic compounds.[1][5] Adjusting the pH with additives like acetic acid or phosphoric acid can significantly change the retention and selectivity. Often, an acidic mobile phase is used.[5][6]

      • Incorporate Additives: Small amounts of additives can dramatically improve peak shape and resolution. The addition of an amine, such as triethylamine (TEA), to the mobile phase can mask active silanol groups on the stationary phase, reducing peak tailing and improving separation.[6]

    • Stationary Phase Selection: Not all columns will provide the necessary selectivity for this separation.

      • Consider a Different Stationary Phase: If optimizing the mobile phase on your current column is unsuccessful, consider trying a different type of stationary phase. While standard C18 and C8 columns are common, they can sometimes present challenges with peak shape for basic compounds like quinine.[5]

      • Utilize a Mixed-Mode or Chiral Column: Mixed-mode columns, which offer multiple interaction mechanisms (e.g., reversed-phase and ion-exchange), can provide unique selectivity for diastereomers.[7] Chiral stationary phases (CSPs), particularly those based on Cinchona alkaloids, are also highly effective for separating stereoisomers.[8][9][10][11]

    • Adjusting Other HPLC Parameters:

      • Lower the Flow Rate: Decreasing the flow rate can increase the efficiency of the separation and provide more time for the analytes to interact with the stationary phase, potentially leading to better resolution.[3]

      • Optimize Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting resolution.[3][12] Experiment with temperatures in the range of 25-40°C. Increasing the temperature can sometimes improve peak shape and efficiency.[2]

Problem 2: Excessive Peak Tailing for this compound and Quinine

  • Question: My this compound and quinine peaks are showing significant tailing, which is affecting my ability to accurately quantify them. What is the cause and how can I fix it?

  • Answer: Peak tailing for basic compounds like quinine and this compound is often caused by strong interactions with residual silanol groups on the silica-based stationary phase.[5][6] Here are some effective solutions:

    • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and are specifically designed to provide better peak shapes for basic analytes.

    • Add a Competing Base to the Mobile Phase: Incorporating a small concentration (e.g., 0.1-0.25%) of an amine like triethylamine (TEA) into your mobile phase can help to saturate the active silanol sites, preventing them from interacting with your analytes and thereby reducing tailing.[6]

    • Adjust the Mobile Phase pH: Operating at a lower pH (e.g., pH 3-4) can protonate the silanol groups, reducing their ability to interact with the protonated basic analytes.[6]

    • Lower the Analyte Concentration: Injecting a smaller amount of your sample can sometimes reduce peak tailing if the column is being overloaded.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for separating this compound and quinine?

A1: While standard reversed-phase columns like C18 and C8 can be used, they often require significant method development to overcome peak shape issues.[5] For more robust and selective separations, consider the following:

  • Mixed-Mode Columns: A Primesep B column, which has both reversed-phase and cation-exchange characteristics, has been shown to effectively separate these diastereomers where traditional reversed-phase columns fail.[7]

  • Chiral Stationary Phases (CSPs): CSPs, particularly those derived from Cinchona alkaloids themselves, can offer excellent selectivity for stereoisomers.[8][10][11]

Q2: How does the choice of organic solvent in the mobile phase affect the resolution?

A2: The choice between common organic solvents like acetonitrile and methanol can significantly impact the selectivity of the separation.[4] This is because they have different properties and engage in different types of interactions with the analyte and the stationary phase. It is often worthwhile to screen both solvents during method development to see which provides better resolution for your specific application.

Q3: Can I use a chiral mobile phase additive to improve resolution on a standard achiral column?

A3: Yes, using a chiral mobile phase additive (CMPA) is a valid approach.[13] In this technique, a chiral molecule is added to the mobile phase, which then forms transient diastereomeric complexes with the enantiomers or diastereomers in your sample. These complexes have different stabilities and affinities for the achiral stationary phase, leading to their separation.[13][14]

Q4: What are typical starting conditions for developing a separation method?

A4: A good starting point for method development on a C18 column would be:

  • Mobile Phase: A mixture of acetonitrile and a low pH buffer (e.g., 20 mM phosphate buffer at pH 3.0). You can start with a ratio like 20:80 (v/v) acetonitrile:buffer and adjust as needed.

  • Additive: Consider adding 0.1% triethylamine to the mobile phase to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV detection at around 254 nm or fluorescence detection for higher sensitivity.[6][15]

Quantitative Data Summary

The following table summarizes different HPLC conditions that have been successfully used for the separation of quinine and its diastereomer, quinidine. This data can serve as a starting point for your method development.

Stationary PhaseMobile Phase CompositionFlow Rate (mL/min)Temperature (°C)DetectionReference
Symmetry C18 (3.5 µm)Acetonitrile:Water:Triethylamine:Acetic Acid (9:90:0.25:0.75 v/v/v/v), pH 3.031.0N/AUV at 254 nm[6]
Primesep BAcetonitrile, water, formic acidN/AN/AUV[7]
Z-module C180.05 M Ammonium Formate:Acetonitrile (93.5:6.5 v/v), pH 2.04.0N/AFluorescence (Ex: 340 nm, Em: 425 nm)[16][17]
Synergi™ Max-RP C12 (4 µm)Methanol:Acetonitrile:0.5 M Ammonium Acetate (50:10:40 v/v/v), pH 7.40.7N/AFluorescence (Ex: 325 nm, Em: 380 nm)[15]

Detailed Experimental Protocols

Protocol 1: Reversed-Phase HPLC with Mobile Phase Additives

This protocol is based on a method demonstrated to successfully separate quinine and quinidine using a standard C18 column with mobile phase modifiers to improve peak shape and resolution.[6]

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

    • Symmetry C18 column (150 x 4.6 mm, 3.5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Triethylamine (TEA).

    • Acetic Acid (glacial).

    • Orthophosphoric acid.

    • Quinine and this compound standards.

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing acetonitrile, water, triethylamine, and acetic acid in a ratio of 9:90:0.25:0.75 (v/v/v/v).

    • Adjust the final pH of the mobile phase to 3.03 using orthophosphoric acid.

    • Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: Ambient.

    • Detection: UV at 254 nm.

  • Sample Preparation:

    • Dissolve quinine and this compound standards in the mobile phase to a suitable concentration.

Protocol 2: Mixed-Mode HPLC

This protocol provides a general guideline for using a mixed-mode column like Primesep B, which can offer enhanced selectivity for diastereomers.[7]

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV or MS detector.

    • Primesep B column.

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid.

    • Quinine and this compound standards.

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of acetonitrile and water with a small amount of formic acid (e.g., 0.1%). The exact ratio of acetonitrile to water will need to be optimized for the specific column dimensions and desired retention times. A good starting point is a gradient elution from a low to a high percentage of acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5-1.0 mL/min, depending on the column dimensions.

    • Injection Volume: 5-10 µL.

    • Column Temperature: Ambient or slightly elevated (e.g., 30°C).

    • Detection: UV or MS.

  • Sample Preparation:

    • Dissolve standards in a mixture of water and acetonitrile.

Visual Workflow for Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting poor resolution between this compound and quinine in an HPLC separation.

G cluster_0 Troubleshooting Workflow: this compound/Quinine Resolution start Start: Poor Resolution (Rs < 1.5) check_mobile_phase Optimize Mobile Phase? start->check_mobile_phase adjust_organic Adjust Organic Modifier Ratio check_mobile_phase->adjust_organic Yes check_column Change Stationary Phase? check_mobile_phase->check_column No change_organic Switch Organic Modifier (ACN vs. MeOH) adjust_organic->change_organic adjust_ph Adjust pH (e.g., 2.5-4.0) change_organic->adjust_ph add_additive Add Additive (e.g., 0.1% TEA) adjust_ph->add_additive add_additive->check_column try_mixed_mode Use Mixed-Mode Column check_column->try_mixed_mode Yes optimize_other Optimize Other Parameters? check_column->optimize_other No try_csp Use Chiral Stationary Phase (CSP) try_mixed_mode->optimize_other try_csp->optimize_other adjust_flow Lower Flow Rate optimize_other->adjust_flow Yes end_fail Consult Further/ Consider Alternative Technique optimize_other->end_fail No adjust_temp Adjust Temperature adjust_flow->adjust_temp end_success End: Resolution Achieved (Rs >= 1.5) adjust_temp->end_success

Caption: A step-by-step decision tree for improving HPLC resolution of this compound and quinine.

References

Degradation pathways of epiquinine under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the degradation pathways of epiquinine under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound under acidic conditions?

A1: Under acidic conditions, this compound, a diastereomer of quinine, is susceptible to several degradation pathways. The primary degradation products can include:

  • Epimerization: Reversible conversion to its diastereomer, quinine.

  • N-Oxidation: Formation of this compound N-oxide at the quinuclidine nitrogen.

  • Desmethylation: Cleavage of the methoxy group on the quinoline ring to yield the corresponding phenolic metabolite.

  • Quinoline Ring Opening: Under more stringent acidic conditions (e.g., high acid concentration, elevated temperature), the quinoline ring system may undergo cleavage.[1][2]

Q2: What are the typical conditions for conducting a forced degradation study of this compound in an acidic environment?

A2: Forced degradation studies are designed to accelerate the degradation process to identify potential degradation products and establish the stability-indicating nature of analytical methods.[3] Typical acidic stress conditions involve:

  • Acid: 0.1 M to 1.0 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄).[3][4]

  • Temperature: Room temperature up to 50-60°C if no degradation is observed at lower temperatures.[4]

  • Duration: The study can range from a few hours to several days, with the goal of achieving 5-20% degradation of the active pharmaceutical ingredient (API).[4]

Q3: How can I monitor the degradation of this compound and identify its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for monitoring the degradation of this compound and quantifying the parent drug and its degradation products.[5][6][7][8] For the structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem MS (MS/MS) are powerful tools.[9][10][11][12][13]

Q4: What are some common challenges in analyzing this compound and its degradation products by HPLC?

A4: A key challenge is achieving adequate chromatographic separation between this compound, its diastereomer quinine, and other potential degradation products which may have very similar chemical structures and polarities.[14] Developing a stability-indicating HPLC method often requires careful optimization of the mobile phase composition, pH, column type, and temperature.[7][14]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental investigation of this compound degradation.

Problem Possible Cause Suggested Solution
No or minimal degradation of this compound is observed. The stress conditions (acid concentration, temperature, duration) are too mild.Increase the acid concentration (e.g., from 0.1 M to 1 M HCl), elevate the temperature (e.g., to 50-60°C), or extend the duration of the study.[3][4]
Complete or excessive degradation of this compound (>20%). The stress conditions are too harsh.Reduce the acid concentration, lower the temperature, or shorten the exposure time. The goal is to achieve partial degradation to observe the primary degradation products.[4][15]
Poor separation of peaks in the HPLC chromatogram. The analytical method is not optimized to be "stability-indicating."Modify the HPLC method parameters. This may include changing the mobile phase gradient, adjusting the pH of the mobile phase, trying a different stationary phase (e.g., C18, phenyl-hexyl), or optimizing the column temperature.[8][14]
Difficulty in identifying unknown peaks in the chromatogram. Insufficient data for structural elucidation.Employ LC-MS/MS to obtain fragmentation patterns of the unknown peaks. This data, combined with the knowledge of this compound's structure, can help in proposing the structures of the degradation products.[9][10]
Poor mass balance in the quantitative analysis. Some degradation products may not be detected by the analytical method (e.g., lack a UV chromophore), or there may be precipitation or formation of volatile impurities.[16]Ensure the analytical method can detect all major degradation products. If necessary, use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer. Check for any sample precipitation during the experiment.[16]

Experimental Protocols

Protocol: Forced Degradation of this compound under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study of this compound using acidic stress.

  • Preparation of this compound Stock Solution:

    • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Acidic Stress:

    • Transfer a known volume of the this compound stock solution into a reaction vial.

    • Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 40°C) in a water bath or oven.

  • Time-Point Sampling:

    • Withdraw aliquots of the reaction mixture at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Neutralization and Dilution:

    • Immediately neutralize the withdrawn aliquot with an appropriate amount of a base (e.g., 0.1 M NaOH) to stop the degradation reaction.

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Inject the prepared samples into a validated stability-indicating HPLC-UV system.

    • Monitor the chromatograms for the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining and the percentage of each degradation product formed at each time point.

    • Plot the natural logarithm of the this compound concentration versus time to determine the degradation rate constant if the reaction follows first-order kinetics.

Data Presentation

The following tables provide templates for summarizing the quantitative data obtained from the forced degradation studies.

Table 1: Degradation of this compound in 0.1 M HCl at 40°C

Time (hours)This compound Remaining (%)Degradation Product 1 (%)Degradation Product 2 (%)Total Degradation (%)
0100.00.00.00.0
295.23.11.54.6
490.55.82.98.7
882.110.35.515.8
1274.314.88.122.9
2458.925.613.739.3

Table 2: Summary of Degradation Products of this compound under Acidic Stress

Degradation ProductProposed StructureMethod of Identification
DP-1QuinineCo-injection with reference standard, LC-MS
DP-2This compound N-oxideLC-MS/MS fragmentation
DP-3Desmethyl-epiquinineLC-MS/MS fragmentation

Visualizations

Degradation Pathway of this compound under Acidic Conditions

G This compound This compound Quinine Quinine (Diastereomer) This compound->Quinine Epimerization N_Oxide This compound N-oxide This compound->N_Oxide N-Oxidation Desmethyl Desmethyl-epiquinine This compound->Desmethyl Desmethylation Ring_Opened Ring-Opened Products This compound->Ring_Opened Ring Opening (Harsh Conditions)

Caption: Proposed degradation pathways of this compound under acidic stress.

Experimental Workflow for Forced Degradation Study

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation A Prepare this compound Stock Solution B Acidic Stress (e.g., 0.1 M HCl, 40°C) A->B C Time-Point Sampling B->C D Neutralization & Dilution C->D E HPLC-UV Analysis D->E F LC-MS/MS for Identification D->F G Quantification & Mass Balance E->G H Pathway Elucidation F->H

Caption: Workflow for conducting and analyzing forced degradation studies.

References

Technical Support Center: Stabilizing Epiquinine for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective long-term storage and stabilization of epiquinine. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the degradation of this compound during storage?

A1: this compound, an epimer of quinine, is susceptible to degradation through several pathways. The primary factors include:

  • Oxidation: The quinoline ring system in this compound is prone to oxidation, which can be accelerated by the presence of oxygen, light, and certain metal ions.

  • Isomerization/Epimerization: As an epimer of quinine, this compound can potentially convert to other diastereomers under certain pH and temperature conditions.

  • Photodegradation: Exposure to ultraviolet (UV) and visible light can induce photochemical reactions, leading to the formation of degradation products.

  • Temperature: Elevated temperatures can increase the rate of all degradation reactions.

  • pH: The stability of this compound in solution is highly dependent on the pH. Both acidic and alkaline conditions can catalyze degradation.

Q2: What are the ideal storage conditions for solid this compound?

A2: For long-term storage of solid this compound, the following conditions are recommended to minimize degradation:

  • Temperature: Store at or below -20°C.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Light: Protect from light by using amber vials or storing in a light-blocking container.

  • Container: Use a tightly sealed, non-reactive container (e.g., glass or amber glass vials with PTFE-lined caps).

Q3: How can I stabilize this compound in solution for short-term use?

A3: To enhance the stability of this compound in solution for experimental use, consider the following:

  • Solvent Selection: Use deoxygenated solvents.

  • Antioxidants: The addition of antioxidants can mitigate oxidative degradation. Common choices include ascorbic acid or sodium metabisulfite.

  • pH Control: Maintain the pH of the solution within a range that minimizes degradation. This may require experimental optimization.

  • Light Protection: Prepare and handle the solution under low-light conditions and store it in light-protecting containers.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Loss of potency or purity of this compound over time. Inappropriate storage conditions (temperature, light, or air exposure).1. Review current storage conditions against recommended guidelines (-20°C, inert atmosphere, protected from light).2. Perform analytical testing (e.g., HPLC) to quantify the remaining purity.3. If degradation is confirmed, discard the old stock and source fresh material. Implement proper storage protocols for the new stock.
Discoloration of solid this compound or its solution. Oxidation or photodegradation.1. Immediately protect the sample from light.2. For solutions, prepare fresh using deoxygenated solvents and consider adding an antioxidant.3. For solid material, store under an inert gas.
Inconsistent experimental results using the same batch of this compound. Degradation of the stock solution.1. Prepare fresh this compound solutions for each experiment.2. If a stock solution must be used over time, aliquot it into smaller, single-use vials and store at -80°C to minimize freeze-thaw cycles and exposure to air.
Formation of unknown peaks in analytical chromatograms (e.g., HPLC). Presence of degradation products.1. Attempt to identify the degradation products using techniques like mass spectrometry (MS).2. Review the storage and handling procedures to identify potential causes of degradation.3. Adjust storage conditions (e.g., lower temperature, add stabilizers) to prevent the formation of these impurities.

Experimental Protocols

Protocol: Evaluating this compound Stability in Solution

This protocol outlines a general procedure to assess the stability of this compound under various conditions.

1. Materials:

  • This compound
  • High-purity solvents (e.g., ethanol, methanol, water)
  • Buffers of various pH values
  • Antioxidants (e.g., ascorbic acid, sodium metabisulfite)
  • Inert gas (argon or nitrogen)
  • Amber glass vials with PTFE-lined caps
  • HPLC system with a suitable column (e.g., C18)
  • UV-Vis spectrophotometer

2. Procedure:

  • Solution Preparation:
  • Prepare a stock solution of this compound in the desired solvent.
  • Create a series of test solutions by diluting the stock solution with different buffers to achieve a range of pH values.
  • For testing stabilizers, add varying concentrations of the chosen antioxidant to the test solutions.
  • Prepare all solutions under an inert atmosphere if investigating oxidative degradation.
  • Storage Conditions:
  • Aliquot the test solutions into amber glass vials.
  • Store the vials under different temperature and light conditions (e.g., -20°C in the dark, 4°C in the dark, room temperature in the dark, room temperature with light exposure).
  • Time-Point Analysis:
  • At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve a vial from each storage condition.
  • Analyze the purity and concentration of this compound in each sample using a validated HPLC method.
  • Data Analysis:
  • Plot the concentration of this compound as a function of time for each condition.
  • Calculate the degradation rate constant for each condition.

Visualizations

Epiquinine_Degradation_Pathway This compound This compound Oxidation Oxidation This compound->Oxidation O2, Light, Metal Ions Isomerization Isomerization This compound->Isomerization pH, Temperature Photodegradation Photodegradation This compound->Photodegradation UV/Vis Light Degradation_Products Degradation Products Oxidation->Degradation_Products Isomerization->Degradation_Products Photodegradation->Degradation_Products Epiquinine_Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep_Solution Prepare this compound Solution Add_Stabilizers Add Stabilizers (Optional) Prep_Solution->Add_Stabilizers Aliquot Aliquot into Vials Add_Stabilizers->Aliquot Temp_Light Temperature & Light Variations Aliquot->Temp_Light Time_Points Collect at Time Points Temp_Light->Time_Points HPLC_Analysis HPLC Analysis Time_Points->HPLC_Analysis Data_Analysis Data Analysis & Comparison HPLC_Analysis->Data_Analysis Troubleshooting_Flowchart Start Inconsistent Results or Degradation Suspected Check_Storage Review Storage Conditions (Temp, Light, Atmosphere) Start->Check_Storage Proper_Storage Conditions Meet Recommendations? Check_Storage->Proper_Storage Check_Solution_Prep Review Solution Preparation (Solvent, pH, Handling) Proper_Storage->Check_Solution_Prep Yes Implement_Changes Implement Correct Storage/Handling Protocols Proper_Storage->Implement_Changes No Solution_Fresh Solution Prepared Fresh? Check_Solution_Prep->Solution_Fresh Protocols Followed Check_Solution_Prep->Implement_Changes Protocols Not Followed Solution_Fresh->Implement_Changes No Consider_Stabilizers Consider Adding Stabilizers (e.g., Antioxidants) Solution_Fresh->Consider_Stabilizers Yes End Problem Resolved Implement_Changes->End Consider_Stabilizers->End

Common impurities in commercial epiquinine and their removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and removing common impurities from commercial epiquinine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

The most significant impurities in commercial this compound are typically its stereoisomers. Due to the nature of its synthesis, which often involves the epimerization of quinine, or its extraction as a minor alkaloid from Cinchona bark, other Cinchona alkaloids are the primary contaminants.[1] The key impurities to screen for are:

  • Quinidine: A diastereomer of this compound.

  • Quinine: A diastereomer of this compound.[2]

  • Epiquinidine: The enantiomer of this compound.[2]

  • Synthesis-related impurities: These can include residual reagents, solvents, and by-products from the synthetic process, such as quininone (the ketone intermediate).[1]

Q2: How can I identify these impurities in my sample?

Chiral High-Performance Liquid Chromatography (HPLC) is the most effective method for identifying and quantifying stereoisomeric impurities.[3] A well-developed HPLC method can resolve this compound from quinine, quinidine, and epiquinidine. Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) to confirm the identity of the peaks by their mass-to-charge ratio.

Q3: What is the structural relationship between this compound and its main isomeric impurities?

This compound is one of four major stereoisomers of this class of Cinchona alkaloids. Understanding their relationship is key to selecting a purification strategy. Quinine and quinidine are diastereomers, differing in the stereochemistry at positions C8 and C9.[4] this compound and epiquinidine are their respective C9 epimers.

G cluster_quinine Quinine Diastereomers cluster_quinidine Quinidine Diastereomers Quinine Quinine (8S, 9R) This compound This compound (8S, 9S) Quinine->this compound Epimers (at C9) Quinidine Quinidine (8R, 9S) Quinine->Quinidine Diastereomers This compound->Quinidine Diastereomers Epiquinidine Epiquinidine (8R, 9R) This compound->Epiquinidine Enantiomers Quinidine->Epiquinidine Epimers (at C9)

Stereoisomeric relationships of this compound.

Troubleshooting Guide

Problem: My chiral HPLC method shows poor resolution between this compound and its diastereomers.

  • Solution 1: Optimize Mobile Phase. The choice of mobile phase, including solvents and additives, is critical for chiral separations.[5][6]

    • Solvent Composition: Vary the ratio of your primary organic solvent (e.g., methanol, acetonitrile) and any co-solvents. Using a protic solvent like methanol is often essential.[5][6]

    • Additives: Introduce acidic and basic additives (e.g., formic acid and diethylamine) to the mobile phase.[3][5] The ionic interactions they facilitate with the chiral stationary phase (CSP) can significantly enhance resolution.[3]

  • Solution 2: Adjust Temperature. Column temperature affects the thermodynamics of the separation. Systematically varying the temperature (e.g., from 10°C to 50°C) can reveal an optimal point for resolution.[7]

  • Solution 3: Change the Chiral Stationary Phase (CSP). Not all CSPs are effective for all separations. If optimization fails, consider a column with a different chiral selector. Cinchona alkaloid-derived zwitterionic CSPs are often effective for separating these types of compounds.[3][5][6]

Problem: I'm observing peak tailing or fronting in my chromatogram.

  • Solution 1: Check for Column Overload. Injecting too much sample is a common cause of poor peak shape in preparative chromatography.[8] Reduce the injection volume or the concentration of your sample.

  • Solution 2: Use Mobile Phase Additives. For basic compounds like this compound, adding a small amount of a basic modifier (e.g., diethylamine, ammonia) to the mobile phase can neutralize acidic silanol groups on the stationary phase surface, leading to improved peak symmetry.

  • Solution 3: Ensure Sample is Fully Dissolved. The sample should be dissolved in the mobile phase if possible. If a stronger solvent is used, ensure the volume is minimal to avoid peak distortion.

Problem: My purification recovery is very low after recrystallization.

  • Solution 1: Select an Optimal Solvent System. The ideal recrystallization solvent will dissolve this compound well at high temperatures but poorly at low temperatures.[9][10] If no single solvent works, a two-solvent system (one in which the compound is soluble, and one in which it is not) can be effective.[11]

  • Solution 2: Minimize the Amount of Hot Solvent. Use only the minimum amount of hot solvent necessary to fully dissolve the compound.[9] Using an excess will keep more of your product in solution upon cooling, thereby reducing the yield.[9]

  • Solution 3: Ensure Slow Cooling. Rapid cooling can trap impurities within the newly formed crystals.[9] Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.[9][12]

Purification Data

Preparative chromatography is a highly effective method for removing diastereomeric impurities, capable of increasing the purity of this compound to over 99%.

Table 1: Representative Purity Profile of Commercial this compound Before and After Purification by Preparative HPLC.

Compound Purity Before Purification (%) Purity After Purification (%)
This compound 93.5 >99.5
Quinidine 4.2 <0.1
Quinine 1.8 <0.1
Epiquinidine 0.5 Not Detected

| Total Purity | 93.5 | >99.5 |

Note: These values are representative and actual impurity levels may vary by supplier and batch.

Experimental Protocols

Protocol 1: Purification of this compound using Preparative HPLC

This protocol outlines a general approach for purifying this compound from its diastereomers.[8][13][14] Optimization will be required based on the specific instrument and impurity profile.

G cluster_prep Preparation cluster_hplc HPLC Separation cluster_post Post-Processing A Dissolve Crude this compound in Mobile Phase B Filter Sample through 0.45 µm PTFE filter A->B C Inject Sample onto Preparative Chiral Column B->C D Run Isocratic Elution C->D E Monitor Elution at 254 nm (or MS-triggered collection) D->E F Collect this compound Fraction E->F G Analyze Fraction Purity by Analytical HPLC F->G H Pool Pure Fractions G->H I Remove Solvent via Rotary Evaporation H->I

Workflow for preparative HPLC purification.

Methodology:

  • System: Preparative HPLC system with a UV detector or Mass Spectrometer.[8][15]

  • Column: A chiral stationary phase (CSP) column suitable for Cinchona alkaloid separation (e.g., CHIRALPAK ZWIX(+)).[5][6]

  • Mobile Phase: A typical starting mobile phase is a mixture of Methanol, Acetonitrile, and Water (e.g., 49:49:2 v/v/v) containing acidic and basic additives like 50 mM formic acid and 25 mM diethylamine.[5][6]

  • Flow Rate: Adjust based on column diameter (e.g., 10-20 mL/min for a 20 mm ID column).

  • Detection: UV at 254 nm or as determined by the UV spectrum of this compound.

  • Sample Preparation: Dissolve the crude this compound in the mobile phase to a concentration suitable for preparative scale (e.g., 10-50 mg/mL). Filter the solution through a 0.45 µm filter before injection.

  • Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Perform an initial analytical-scale injection to determine the retention time of this compound and its impurities. c. Scale up to preparative injections. The injection volume will depend on the column dimensions and loading capacity. d. Collect the fraction corresponding to the this compound peak. e. Analyze the purity of the collected fraction using an analytical HPLC method. f. Pool the fractions that meet the desired purity specification. g. Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified solid this compound.

Protocol 2: Purification of this compound by Recrystallization

Recrystallization is a cost-effective method for purifying solids, based on differences in solubility.[10][12][16]

Methodology:

  • Solvent Selection: Test various solvents (e.g., ethanol, acetone, ethyl acetate, toluene, and mixtures thereof) to find one that dissolves this compound sparingly at room temperature but completely when heated.[11]

  • Procedure: a. Place the impure this compound solid in an Erlenmeyer flask. b. Add a minimal amount of the selected solvent and a boiling stick or magnetic stir bar.[9] c. Heat the mixture to boiling while stirring, adding small portions of solvent until the solid just dissolves completely.[9] d. If the solution is colored by impurities, activated carbon can be added, the solution boiled briefly, and then filtered hot to remove the carbon.[12] e. Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature.[9] f. Once the flask has reached room temperature, place it in an ice-water bath to maximize crystal formation. g. Collect the purified crystals by vacuum filtration, using a Büchner funnel.[12] h. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[9] i. Dry the crystals under vacuum to remove all residual solvent. j. Check the purity of the crystals and the remaining mother liquor by HPLC to assess the efficiency of the purification.

References

Technical Support Center: Continuous-Flow Microreactor Synthesis of Epiquinine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and frequently asked questions for the continuous-flow microreactor synthesis of epiquinine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the continuous-flow synthesis of this compound, presented in a question-and-answer format.

Problem ID Question Possible Causes Solution
T-01 Low Diastereoselectivity in the Reduction of Quininone to this compound: The desired this compound diastereomer is not the major product.1. Inefficient mixing of the reducing agent and substrate. 2. Suboptimal reaction temperature. 3. Incorrect choice of reducing agent or catalyst for the desired stereochemical outcome. 4. Residence time is too long, leading to epimerization.1. Utilize a microreactor with a high surface-to-volume ratio and efficient mixing patterns (e.g., static mixers). 2. Precisely control the temperature using a suitable thermostatting system. Screen a range of temperatures to find the optimum for diastereoselectivity. 3. Screen different reducing agents (e.g., diisobutylaluminum hydride (DIBAL-H), sodium borohydride with additives) and chiral catalysts. 4. Optimize the flow rate to reduce the residence time and minimize side reactions.
T-02 Reactor Clogging or Blockage: The microreactor channels are becoming blocked, leading to pressure build-up and inconsistent flow.1. Precipitation of starting materials, intermediates, or byproducts. 2. Incompatibility of the solvent system with the reagents at the operating temperature. 3. Formation of solid catalysts or reagents.1. Ensure complete dissolution of all starting materials before pumping. Consider using a pre-heating module. 2. Screen for alternative solvents or solvent mixtures that maintain the solubility of all components throughout the reaction. 3. If using a heterogeneous catalyst, ensure it is well-packed and does not leach into the reaction stream. For reagents that form precipitates, consider in-situ generation or the use of a scavenger resin in a packed bed reactor. Employ in-line filtration where appropriate.
T-03 Inconsistent Product Yield: The yield of this compound fluctuates between experimental runs.1. Unstable pump flow rates. 2. Temperature fluctuations in the reactor. 3. Degradation of reagents over time. 4. Incomplete quenching of the reaction.1. Calibrate pumps regularly and ensure they are free of air bubbles. Use high-precision pumps for accurate and stable flow. 2. Ensure the reactor is properly insulated and the temperature controller is functioning correctly. 3. Prepare fresh reagent solutions for each run, especially for sensitive reagents. 4. Utilize an efficient in-line quenching step immediately after the reactor to stop the reaction at a consistent point.
T-04 Difficulties in Telescoping Multiple Synthetic Steps: Challenges in directly connecting different reaction modules for a multi-step synthesis.1. Solvent incompatibility between consecutive steps. 2. Presence of byproducts from one step that interfere with a subsequent step. 3. Different optimal reaction conditions (temperature, pressure) for each step.1. If solvent switching is necessary, incorporate an in-line solvent exchange module using techniques like membrane separation.[1][2] 2. Integrate an in-line purification step, such as a scavenger resin column or a liquid-liquid extraction module, between reactors to remove interfering byproducts.[3][4] 3. Utilize separate reactor modules for each step, each with its own independent temperature and pressure control.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the continuous-flow synthesis of this compound.

FAQ ID Question Answer
F-01 What are the main advantages of using continuous-flow microreactors for the synthesis of a complex molecule like this compound?The primary advantages include enhanced safety due to small reaction volumes, precise control over reaction parameters (temperature, pressure, residence time) leading to improved selectivity and yield, faster reaction times, and easier scalability by running the system for longer durations.[5]
F-02 Which type of microreactor is best suited for the stereoselective reduction step in this compound synthesis?A microreactor with excellent heat transfer capabilities and efficient mixing is crucial for controlling the diastereoselectivity of this reduction. A chip-based microreactor or a coiled capillary reactor with static mixers would be suitable choices.
F-03 How can I monitor the progress of the reaction in real-time?In-line analytical techniques such as FTIR, Raman spectroscopy, or UV-Vis spectroscopy can be integrated into the flow path to monitor the conversion of starting materials and the formation of intermediates and the final product in real-time. This allows for rapid process optimization.
F-04 What are the key considerations for choosing a solvent system in a multi-step continuous-flow synthesis?The ideal solvent system should be able to dissolve all reactants, intermediates, and catalysts throughout the entire process. It should also be compatible with all reaction conditions and not interfere with the desired chemical transformations. If a single solvent is not feasible, in-line solvent exchange modules may be necessary.[1][2]
F-05 How can I manage the back pressure in the microreactor system?Back pressure can be controlled using a back-pressure regulator (BPR) placed at the outlet of the reactor system. This is important for maintaining a single-phase flow, especially when working with volatile solvents or at elevated temperatures.

Quantitative Data Summary

The following tables summarize typical quantitative data for key reaction steps analogous to those in a potential continuous-flow synthesis of this compound. Note: As a complete continuous-flow synthesis of this compound has not been extensively published, this data is based on similar transformations reported in the literature.

Table 1: Aldol Condensation for Quinuclidine Intermediate

ParameterValueUnit
Temperature25 - 60°C
Pressure1 - 10bar
Flow Rate (Reagent 1)0.1 - 1.0mL/min
Flow Rate (Reagent 2)0.1 - 1.0mL/min
Residence Time1 - 15min
Typical Yield70 - 95%

Table 2: Stereoselective Reduction of Ketone Intermediate

ParameterValueUnit
Temperature-20 - 25°C
Pressure5 - 15bar
Flow Rate (Substrate)0.05 - 0.5mL/min
Flow Rate (Reducing Agent)0.05 - 0.5mL/min
Residence Time0.5 - 10min
Typical Diastereomeric Ratio (desired:undesired)5:1 - 20:1
Typical Yield80 - 98%

Experimental Protocols

Below are detailed methodologies for key hypothetical experiments in the continuous-flow synthesis of this compound.

Protocol 1: Continuous-Flow Aldol Condensation for Quinuclidine Intermediate Formation

  • System Setup:

    • Connect two syringe pumps to a T-mixer.

    • Connect the outlet of the T-mixer to a 5 mL PFA tube-in-tube reactor.

    • Place the reactor in a temperature-controlled oil bath.

    • Connect the reactor outlet to a back-pressure regulator set to 5 bar.

  • Reagent Preparation:

    • Solution A: Dissolve the quinuclidinone precursor (1 equivalent) in anhydrous THF to a concentration of 0.2 M.

    • Solution B: Prepare a 0.2 M solution of the corresponding aldehyde (1.1 equivalents) and a catalytic amount of a suitable base (e.g., L-proline) in anhydrous THF.

  • Reaction Execution:

    • Set the temperature of the oil bath to 40 °C.

    • Set the flow rates of both syringe pumps to 0.25 mL/min, resulting in a total flow rate of 0.5 mL/min and a residence time of 10 minutes.

    • Allow the system to stabilize for 20 minutes by flowing the solvent.

    • Start pumping the reagent solutions.

    • Collect the product stream after it has passed through the back-pressure regulator.

    • Quench the collected fractions with a saturated aqueous solution of ammonium chloride.

  • Analysis:

    • Analyze the quenched reaction mixture by HPLC or GC-MS to determine the conversion and yield.

Protocol 2: Continuous-Flow Diastereoselective Reduction of Quininone

  • System Setup:

    • Connect two syringe pumps to a micromixer.

    • Connect the outlet of the micromixer to a 1 mL chip microreactor with a high heat exchange capacity.

    • Place the microreactor on a cooling plate.

    • Connect the reactor outlet to a back-pressure regulator set to 10 bar.

  • Reagent Preparation:

    • Solution A: Dissolve quininone (1 equivalent) in anhydrous toluene to a concentration of 0.1 M.

    • Solution B: Prepare a 0.1 M solution of DIBAL-H (1.5 equivalents) in anhydrous toluene.

  • Reaction Execution:

    • Set the temperature of the cooling plate to -10 °C.

    • Set the flow rates of both syringe pumps to 0.1 mL/min, resulting in a total flow rate of 0.2 mL/min and a residence time of 5 minutes.

    • Allow the system to stabilize with the solvent.

    • Start pumping the reagent solutions.

    • Collect the product stream into a flask containing a quenching solution (e.g., methanol or Rochelle's salt solution).

  • Analysis:

    • Analyze the quenched reaction mixture by chiral HPLC to determine the diastereomeric ratio and yield of this compound.

Visualizations

Continuous_Flow_Epiquinine_Synthesis cluster_0 Reagent Delivery cluster_1 Reaction Module 1: Aldol Condensation cluster_2 In-line Purification cluster_3 Reaction Module 2: Stereoselective Reduction cluster_4 Workup & Analysis Reagent A Reagent A Pump A Pump A Reagent A->Pump A Reagent B Reagent B Pump B Pump B Reagent B->Pump B Mixer 1 Mixer 1 Pump A->Mixer 1 Pump B->Mixer 1 Reactor 1 Reactor 1 (Heated) Mixer 1->Reactor 1 Purification Scavenger Column Reactor 1->Purification Mixer 2 Mixer 2 Purification->Mixer 2 Reagent C Reagent C Pump C Pump C Reagent C->Pump C Pump C->Mixer 2 Reactor 2 Reactor 2 (Cooled) Mixer 2->Reactor 2 Quench Quench Reactor 2->Quench BPR BPR Quench->BPR Collection Collection BPR->Collection Analysis In-line/Off-line Analysis Collection->Analysis

Caption: Workflow for the telescoped continuous-flow synthesis of this compound.

Troubleshooting_Clogging Start Pressure Increase (Clogging Suspected) Check Solubility Are all reagents soluble? Start->Check Solubility Check Temp Is precipitation temperature-dependent? Check Solubility->Check Temp Yes Solution 1 Change solvent system or decrease concentration Check Solubility->Solution 1 No Check Byproducts Are solid byproducts forming? Check Temp->Check Byproducts No Solution 2 Adjust reactor temperature or use pre-heating/cooling Check Temp->Solution 2 Yes Solution 3 Incorporate in-line filtration or use scavenger resin Check Byproducts->Solution 3 Yes End Problem Resolved Check Byproducts->End No Solution 1->End Solution 2->End Solution 3->End

Caption: Decision tree for troubleshooting reactor clogging.

References

Influence of solvent systems on diastereomeric ratio of quinine to epiquinine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the influence of solvent systems on the diastereomeric ratio of quinine to epiquinine.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of quinine epimerization to this compound?

A1: The epimerization of quinine to its C9 diastereomer, this compound, can occur under both acidic and basic conditions. The generally accepted mechanism involves the formation of a common intermediate, quininone (also known as quinotoxine), through oxidation of the C9 hydroxyl group. Under basic conditions, deprotonation at the C8 position adjacent to the quinoline ring can lead to an enolate intermediate which, upon reprotonation, can yield a mixture of quinine and this compound.[1] Similarly, acid-catalyzed enolization of the quininone intermediate can also facilitate the interconversion.

Q2: How do solvent systems influence the diastereomeric ratio of quinine to this compound?

A2: Solvent polarity and the ability of the solvent to stabilize the transition states and intermediates of the epimerization reaction play a crucial role in determining the final diastereomeric ratio. While comprehensive studies across a wide range of solvents are limited in publicly available literature, existing evidence suggests that solvent choice can significantly impact the equilibrium between quinine and this compound. For instance, in a synthetic route involving the oxidation of a precursor, a solvent system of dimethyl sulfoxide (DMSO) with sodium hydride and oxygen yielded a quinine to this compound ratio of 14:1.[1] This indicates that specific solvent and reagent combinations can favor the formation of one diastereomer over the other. Furthermore, theoretical studies have suggested that more polar solvents like water and ethanol may have a negative effect on the separation of these epimers, which could be related to their influence on the equilibrium.[2]

Q3: What analytical methods are suitable for determining the diastereomeric ratio of quinine to this compound?

A3: The most common and reliable methods for separating and quantifying quinine and this compound are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • HPLC: Reversed-phase HPLC with a C18 column is frequently used for the separation of cinchona alkaloids.[3][4][5][6][7] The use of a suitable mobile phase, often a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is critical for achieving good resolution between the diastereomers.[3][6] UV or fluorescence detectors can be used for quantification.[3][8]

  • NMR: Both 1H and 13C NMR spectroscopy can be used to differentiate and quantify quinine and this compound.[9][10][11][12] The chemical shifts of specific protons and carbons, particularly those around the C9 stereocenter, will differ between the two diastereomers, allowing for their identification and the determination of their relative concentrations in a mixture.[9]

Troubleshooting Guides

Guide 1: Poor Resolution of Quinine and this compound Peaks in HPLC
Potential Cause Troubleshooting Steps
Inappropriate Mobile Phase Composition 1. Adjust Organic Solvent Percentage: Gradually increase or decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase to optimize selectivity. 2. Modify pH of the Aqueous Phase: The ionization state of quinine and this compound can significantly affect their retention. Adjust the pH of the buffer to a range where the two diastereomers have different net charges or hydrophobicities. An acidic pH is often employed.[6] 3. Add Ion-Pairing Reagents: If tailing is an issue, consider adding an ion-pairing reagent to the mobile phase to improve peak shape and resolution.
Unsuitable HPLC Column 1. Column Chemistry: Ensure the use of a high-quality C18 column from a reputable manufacturer. If separation is still challenging, consider trying a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded phase. 2. Column Dimensions and Particle Size: For better resolution, use a longer column or a column packed with smaller particles (e.g., sub-2 µm).
Suboptimal Temperature Control Column Temperature: Operate the HPLC system with a column oven to maintain a stable and optimized temperature. Varying the temperature can sometimes improve the separation.
Guide 2: Inaccurate Quantification of Diastereomeric Ratio by NMR
Potential Cause Troubleshooting Steps
Poor Signal-to-Noise Ratio 1. Increase Concentration: Prepare a more concentrated sample, ensuring the analytes are fully dissolved in the deuterated solvent. 2. Increase Number of Scans: Acquire a larger number of scans to improve the signal-to-noise ratio.
Peak Overlap 1. Use a Higher Field NMR Spectrometer: A higher magnetic field strength will provide better spectral dispersion and reduce peak overlap. 2. 2D NMR Techniques: Employ 2D NMR experiments like COSY, HSQC, and HMBC to aid in the unambiguous assignment of overlapping signals.[9] 3. Choose a Different Deuterated Solvent: The chemical shifts of the analytes can vary in different deuterated solvents. Experiment with solvents like deuterated chloroform (CDCl3), dimethyl sulfoxide (DMSO-d6), or benzene-d6 to achieve better separation of key signals.[9]
Integration Errors 1. Select Well-Resolved, Non-Overlapping Peaks: Choose signals that are baseline-resolved and free from interference from other signals for integration. 2. Proper Phasing and Baseline Correction: Carefully phase the spectrum and apply appropriate baseline correction to ensure accurate integration.

Data Presentation

Table 1: Influence of Solvent System on Quinine:this compound Ratio (Illustrative)

Solvent SystemCatalyst/ConditionsQuinine:this compound RatioReference
Dimethyl Sulfoxide (DMSO)Sodium Hydride, Oxygen14:1[1]
EthanolSodium EthoxideEquilibrium mixture, ratio not specified[1]

Note: This table is illustrative and based on limited available data. Further experimental work is required to establish a comprehensive dataset for a wider range of solvents.

Experimental Protocols

Protocol 1: Monitoring Quinine Epimerization by HPLC

Objective: To monitor the change in the diastereomeric ratio of quinine to this compound over time in a specific solvent system.

Materials:

  • Quinine standard

  • This compound standard (if available, for peak identification)

  • Selected solvent system (e.g., methanol, ethanol, chloroform, DMSO)

  • Acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide)

  • HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • UV or fluorescence detector

  • Mobile phase: Acetonitrile and water with 0.1% formic acid (gradient or isocratic, to be optimized)

Procedure:

  • Standard Preparation: Prepare stock solutions of quinine and this compound in the mobile phase.

  • Reaction Setup: Dissolve a known concentration of quinine in the chosen solvent system in a sealed vial.

  • Initiation of Epimerization: Add the acid or base catalyst to the solution. Start a timer.

  • Sampling: At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching (if necessary): Neutralize the aliquot to stop the epimerization reaction.

  • Sample Preparation for HPLC: Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Inject the prepared sample into the HPLC system.

  • Data Analysis: Identify the peaks for quinine and this compound based on their retention times (confirmed with standards). Integrate the peak areas of both diastereomers.

  • Calculation of Diastereomeric Ratio: Calculate the ratio of the peak area of quinine to the peak area of this compound at each time point.

  • Equilibrium Determination: Plot the diastereomeric ratio as a function of time to determine when equilibrium is reached.

Mandatory Visualizations

Logical Workflow for Investigating Solvent Influence on Diastereomeric Ratio

G Workflow for Solvent Influence on Quinine Epimerization cluster_0 Preparation cluster_1 Experimentation cluster_2 Analysis cluster_3 Conclusion A Select Solvent Systems B Prepare Quinine Solutions A->B C Choose Catalyst (Acid/Base) B->C D Initiate Epimerization C->D E Time-course Sampling D->E F Sample Preparation for Analysis E->F G HPLC or NMR Analysis F->G H Quantify Diastereomers G->H I Determine Diastereomeric Ratio H->I J Compare Ratios Across Solvents I->J K Relate to Solvent Properties J->K

Caption: Experimental workflow for studying solvent effects on quinine epimerization.

Signaling Pathway of Base-Catalyzed Quinine Epimerization

G Base-Catalyzed Epimerization of Quinine Quinine Quinine (9R) Quininone Quininone (Ketone Intermediate) Quinine->Quininone [O] This compound This compound (9S) Quininone->Quinine [H] Quininone->this compound [H] Enolate Enolate Intermediate Quininone->Enolate + Base Enolate->Quininone + H2O Base Base (e.g., OH-) H2O H2O Protonation Protonation Deprotonation Deprotonation Oxidation Oxidation Reduction Reduction

Caption: Proposed mechanism for the base-catalyzed epimerization of quinine.

References

Navigating the Challenges of Epiquinine Synthesis at Scale: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The scale-up of epiquinine synthesis, a critical process for various applications in pharmaceutical development and asymmetric catalysis, presents a unique set of challenges. This technical support center provides a comprehensive guide to troubleshooting common issues encountered during the transition from laboratory-scale to larger-scale production. It includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to assist researchers in optimizing their synthetic routes for improved yield, purity, and efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound from quinine?

A1: The two predominant methods for the epimerization of quinine to this compound are the Mitsunobu reaction and a base-catalyzed oxidation-reduction sequence proceeding through a quininone intermediate. The Mitsunobu reaction offers a direct inversion of the C9 hydroxyl group, while the base-catalyzed method involves the formation of a ketone at the C9 position, which is then stereoselectively reduced. A second, more scalable approach involves the mesylation of the hydroxyl group followed by nucleophilic substitution.

Q2: What is the most significant challenge when scaling up the Mitsunobu reaction for this compound synthesis?

A2: The primary bottleneck in scaling up the Mitsunobu reaction is the removal of the triphenylphosphine oxide (TPPO) byproduct.[1][2][3] TPPO is often difficult to separate from the desired product by conventional crystallization, and chromatographic purification is generally not feasible for large-scale industrial production.[1][2]

Q3: How can I improve the diastereoselectivity of the reduction step in the base-catalyzed epimerization?

A3: The diastereoselectivity of the reduction of the quininone intermediate is highly dependent on the choice of reducing agent and reaction conditions. Screening various reducing agents and optimizing temperature, solvent, and pH can significantly influence the ratio of this compound to quinine.

Q4: Are there any specific safety concerns to be aware of during the scale-up of this compound synthesis?

A4: When using the Mitsunobu reaction with reagents like diisopropyl azodicarboxylate (DIAD), it is crucial to manage the exothermic nature of the reaction, especially during large-scale additions. Proper cooling and controlled addition rates are essential. Additionally, when working with azides in alternative synthetic routes, appropriate safety precautions for handling potentially explosive intermediates must be strictly followed.

Troubleshooting Guides

Issue 1: Low Yield in Mitsunobu Reaction
Potential Cause Troubleshooting Step Expected Outcome
Incomplete reaction Increase the equivalents of triphenylphosphine (PPh3) and DIAD. Ensure anhydrous reaction conditions as water can consume the reagents.Drive the reaction to completion and increase the yield of the this compound precursor.
Steric hindrance For sterically hindered substrates, consider using a more reactive phosphine or optimizing the reaction temperature and time.Improved conversion rates for challenging substrates.
Degraded reagents Use fresh or properly stored PPh3 and DIAD. DIAD can degrade over time, especially if not stored correctly.Consistent and reproducible reaction outcomes.
Issue 2: Difficulty in Removing Triphenylphosphine Oxide (TPPO)
Potential Cause Troubleshooting Step Expected Outcome
High solubility of TPPO in the reaction solvent Select a solvent where the product has good solubility but TPPO has low solubility, allowing for precipitation.[1][3]Simplified removal of TPPO by filtration, avoiding chromatography.
Formation of a soluble complex Add a reagent like magnesium chloride (MgCl2) to form an insoluble complex with TPPO, which can then be filtered off.[4]Efficient, scalable, and chromatography-free removal of TPPO.
Inefficient precipitation Implement wet milling during the complexation with MgCl2 to continuously regenerate the surface of the particles and increase the rate of TPPO removal.[4]A more robust and faster method for TPPO removal on a large scale.
Issue 3: Poor Diastereoselectivity in the Reduction of Quininone
Potential Cause Troubleshooting Step Expected Outcome
Non-optimal reducing agent Screen a variety of reducing agents (e.g., sodium borohydride, lithium aluminum hydride, aluminum powder) to identify the one that provides the best diastereoselectivity.An improved ratio of the desired this compound diastereomer.
Uncontrolled reaction temperature Carefully control the reaction temperature during the reduction. Lower temperatures often lead to higher selectivity.Enhanced stereochemical control over the reduction process.
Incorrect solvent or pH Optimize the solvent system and pH of the reaction mixture, as these can significantly influence the stereochemical outcome.Maximized yield of this compound over other diastereomers.

Data Presentation

Table 1: Comparison of Reagents for Mitsunobu-based Epimerization of Quinine

Reagents Solvent Scale Reported Yield of Epi-product Key Considerations
Triphenylphosphine, p-nitrobenzoic acid, DIADAnhydrous THF500 mg28% (of purified this compound)[5]One-pot esterification-saponification. Purification by flash chromatography.[5]
Triphenylphosphine, hydrazoic acid, DIADToluene-THFNot Specified~90-95% (of azide intermediate)[6]Used for the synthesis of 9-amino(9-deoxy)epi derivatives.[7]

Table 2: Scalable Methods for Triphenylphosphine Oxide (TPPO) Removal

Method Reagents/Process Scale TPPO Removal Efficiency Reference
PrecipitationCooling of toluene reaction mixtureKilogramSignificant removal by filtration[1]
Complexation and Wet MillingMgCl2, wet milling14 kgReduced from 37.18 to 0.15 area % (HPLC)[4]

Experimental Protocols

Protocol 1: Mitsunobu Reaction for this compound Synthesis (Lab-Scale)

This protocol is based on a one-pot Mitsunobu esterification-saponification procedure.[5]

  • Preparation: In a round-bottom flask, dissolve quinine (1.0 eq), triphenylphosphine (1.3 eq), and p-nitrobenzoic acid (1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Reaction Initiation: Cool the stirred solution to 0°C in an ice water bath.

  • Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) (1.1 eq) dropwise to the cooled solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • In situ Saponification: Upon completion of the esterification, add a solution of lithium hydroxide to the reaction mixture to facilitate in situ saponification of the intermediate p-nitrobenzoate ester.

  • Work-up: After the saponification is complete, perform an aqueous work-up. Extract the aqueous phase with an organic solvent (e.g., chloroform/diethyl ether).

  • Purification: Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica gel to yield pure this compound.[5]

Protocol 2: Scalable Removal of Triphenylphosphine Oxide (TPPO)

This protocol utilizes magnesium chloride and wet milling for the removal of TPPO.[4]

  • Reaction Completion: After the Mitsunobu reaction is complete, add solid magnesium chloride (MgCl2) to the reaction mixture.

  • Wet Milling: Subject the mixture to wet milling. This process grinds the MgCl2 particles, continuously exposing fresh surfaces for complexation with TPPO.

  • Complex Formation: The solid MgCl2 reacts with the dissolved TPPO to form an insoluble solid complex.

  • Filtration: Remove the insoluble MgCl2-TPPO complex from the reaction mixture by simple filtration.

  • Product Isolation: The filtrate, now significantly depleted of TPPO, can be further processed to isolate the desired product. This method was demonstrated to reduce TPPO from 37.18 to 0.15 area % on a 14 kg scale.[4]

Mandatory Visualization

Epiquinine_Synthesis_Workflow cluster_mitsunobu Mitsunobu Reaction Route cluster_oxidation_reduction Oxidation-Reduction Route Quinine_M Quinine Mitsunobu_Step Mitsunobu Reaction (PPh3, DIAD, Acid) Quinine_M->Mitsunobu_Step Intermediate_Ester Intermediate Ester Mitsunobu_Step->Intermediate_Ester TPPO TPPO By-product Mitsunobu_Step->TPPO Hydrolysis Hydrolysis Intermediate_Ester->Hydrolysis Epiquinine_M This compound Hydrolysis->Epiquinine_M Purification Purification (Crystallization/Chromatography) Epiquinine_M->Purification Quinine_OR Quinine Oxidation Oxidation Quinine_OR->Oxidation Quininone Quininone Intermediate Oxidation->Quininone Reduction Stereoselective Reduction Quininone->Reduction Epiquinine_OR This compound Reduction->Epiquinine_OR Quinine_Byproduct Quinine (By-product) Reduction->Quinine_Byproduct Epiquinine_OR->Purification Start Starting Material: Quinine Start->Quinine_M Start->Quinine_OR Final_Product Pure this compound Purification->Final_Product

Caption: Alternative synthetic routes from quinine to this compound.

Troubleshooting_Logic cluster_mitsunobu_troubleshooting Mitsunobu Troubleshooting cluster_ox_red_troubleshooting Oxidation-Reduction Troubleshooting Start Low Yield or Purity in This compound Synthesis Check_Reaction Identify Synthetic Route Start->Check_Reaction Mitsunobu Mitsunobu Reaction Check_Reaction->Mitsunobu Mitsunobu Oxidation_Reduction Oxidation-Reduction Check_Reaction->Oxidation_Reduction Ox/Red Check_Reagents Check Reagent Quality (PPh3, DIAD) Mitsunobu->Check_Reagents Check_Oxidation Incomplete Oxidation? Oxidation_Reduction->Check_Oxidation Check_Conditions Optimize Conditions (Temp, Equivalents) Check_Reagents->Check_Conditions Check_TPPO TPPO Removal Issue? Check_Conditions->Check_TPPO Implement_TPPO_Removal Implement Scalable TPPO Removal (e.g., MgCl2) Check_TPPO->Implement_TPPO_Removal Yes End Improved Yield/Purity Check_TPPO->End No Implement_TPPO_Removal->End Optimize_Oxidation Optimize Oxidizing Agent/Conditions Check_Oxidation->Optimize_Oxidation Yes Check_Reduction Poor Diastereoselectivity? Check_Oxidation->Check_Reduction No Optimize_Oxidation->Check_Reduction Optimize_Reduction Screen Reducing Agents & Optimize Conditions Check_Reduction->Optimize_Reduction Yes Check_Reduction->End No Optimize_Reduction->End

Caption: Troubleshooting workflow for this compound synthesis scale-up.

References

Technical Support Center: Mitigating Salt Effects in Epiquinine Reaction Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with salt effects during the analysis of epiquinine reactions. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Disclaimer: Specific quantitative data and established protocols for mitigating salt effects in this compound reaction analysis are not widely available in published literature. Therefore, the guidance provided below is based on general principles of analytical chemistry, chromatography, and information available for its diastereomer, quinine. Researchers should validate these methods for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My HPLC analysis of an this compound reaction mixture shows poor peak shape and shifting retention times. Could salts be the cause?

A1: Yes, the presence of inorganic salts in your sample can significantly impact HPLC analysis, leading to:

  • Poor Peak Shape: High salt concentrations can cause peak fronting, tailing, or splitting. This is often due to the disruption of the stationary phase chemistry or the creation of a sample solvent environment that is too strong or too weak compared to the mobile phase.

  • Shifting Retention Times: Salts can alter the ionic strength of the sample and the mobile phase, affecting the partitioning of this compound between the stationary and mobile phases. This can lead to inconsistent and drifting retention times, making peak identification and quantification unreliable.

  • Increased Column Backpressure: Salt precipitation within the HPLC system, particularly at the head of the column or in the tubing, can lead to a significant increase in backpressure, potentially damaging the column and the HPLC pump.

  • Decreased Column Efficiency and Lifespan: Some salts can irreversibly bind to or degrade the silica-based packing material of reversed-phase columns, leading to a loss of performance and a shorter column lifetime.

Q2: What types of salts are most likely to interfere with my this compound analysis?

A2: While any salt can potentially cause issues if present at a high enough concentration, certain types are more commonly problematic in reversed-phase HPLC:

  • Phosphate Buffers: Commonly used for pH control, phosphate salts can precipitate when mixed with high concentrations of organic solvents like acetonitrile.

  • Chloride Salts (e.g., NaCl, KCl): These are often introduced during reaction workups or as part of a saline buffer. High concentrations can affect peak shape and contribute to system corrosion over time.

  • Sulfate Salts: Similar to other inorganic salts, these can cause precipitation and chromatographic issues.

The degree of interference depends on the salt's concentration, solubility in the mobile phase, and the specific HPLC method parameters (e.g., mobile phase composition, gradient).

Q3: How can I remove salts from my this compound reaction mixture before HPLC analysis?

A3: Several techniques can be employed to desalt your sample. The best choice depends on the sample volume, the concentration of this compound and salts, and the available equipment.

  • Solid-Phase Extraction (SPE): This is a highly effective and common method for desalting and concentrating analytes. For this compound, a reversed-phase (e.g., C18) or a suitable ion-exchange cartridge can be used. The principle involves retaining the analyte on the solid phase while the salts are washed away. The purified this compound is then eluted with a stronger solvent.

  • Liquid-Liquid Extraction (LLE): this compound, as an alkaloid, can be extracted from an aqueous solution into an immiscible organic solvent after adjusting the pH to make the this compound neutral (basic conditions). The salts will remain in the aqueous phase.

  • Dialysis: For larger sample volumes, dialysis can be used to remove small salt molecules from a sample containing the larger this compound molecule by diffusion across a semi-permeable membrane.

  • Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size. It can be effective for removing small salt ions from the larger this compound molecule.

Troubleshooting Guides

Troubleshooting Poor HPLC Performance Due to Salt Contamination
Symptom Potential Cause Troubleshooting Steps
High Backpressure Salt precipitation in the HPLC system.1. Flush the entire system, including the column, with warm, HPLC-grade water (without buffer or organic modifier) to dissolve precipitated salts. 2. If pressure remains high, disconnect the column and flush the system to isolate the blockage. 3. Consider in-line filters to protect the column.
Peak Tailing or Fronting High ionic strength of the sample solvent.1. Dilute the sample in the mobile phase starting conditions. 2. Implement a desalting step (e.g., SPE) before injection.
Inconsistent Retention Times Fluctuations in mobile phase ionic strength or column equilibration issues due to residual salt.1. Ensure adequate column equilibration between injections. 2. Thoroughly wash the column with a salt-free mobile phase after a sequence of salty samples. 3. Desalt samples prior to analysis for better reproducibility.
Loss of Resolution Column degradation due to salt effects.1. Use a guard column to protect the analytical column. 2. If performance does not improve after flushing, the column may need to be replaced.

Experimental Protocols

Protocol 1: Desalting an this compound Reaction Mixture using Solid-Phase Extraction (SPE)

This protocol provides a general guideline for desalting an this compound sample using a C18 SPE cartridge. Optimization will be required based on the specific reaction conditions and this compound concentration.

Materials:

  • C18 SPE Cartridge (appropriate size for the sample volume)

  • SPE Vacuum Manifold

  • Methanol (HPLC grade)

  • Deionized Water (HPLC grade)

  • Aqueous solution of the this compound reaction mixture

  • Elution Solvent (e.g., Methanol with 0.1% formic acid or ammonia, to be optimized)

Methodology:

  • Conditioning:

    • Pass 2-3 cartridge volumes of methanol through the C18 cartridge to wet the stationary phase.

    • Pass 2-3 cartridge volumes of deionized water to equilibrate the cartridge to aqueous conditions. Do not let the cartridge run dry.

  • Sample Loading:

    • Load the aqueous this compound reaction mixture onto the cartridge. The this compound will be retained on the C18 sorbent.

  • Washing (Desalting):

    • Pass 2-3 cartridge volumes of deionized water through the cartridge to wash away the inorganic salts.

  • Elution:

    • Elute the retained this compound with a small volume of the elution solvent. The choice of elution solvent may need to be optimized to ensure complete recovery of this compound.

  • Sample Preparation for HPLC:

    • Evaporate the elution solvent under a stream of nitrogen or in a vacuum concentrator.

    • Reconstitute the dried this compound residue in the HPLC mobile phase for analysis.

Protocol 2: Forced Degradation Study of this compound (General Guideline)

Forced degradation studies are crucial for developing stability-indicating analytical methods. This protocol outlines a general approach based on ICH guidelines.[1][2]

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and validate the stability-indicating nature of an HPLC method.

Stress Conditions:

  • Acid Hydrolysis:

    • Dissolve this compound in 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Neutralize the solution before HPLC analysis.

  • Base Hydrolysis:

    • Dissolve this compound in 0.1 M NaOH.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Neutralize the solution before HPLC analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a solution of hydrogen peroxide (e.g., 3%).

    • Keep at room temperature for a defined period.

  • Thermal Degradation:

    • Expose solid this compound to dry heat (e.g., 80°C) for a defined period.

    • Dissolve in a suitable solvent for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to UV and visible light in a photostability chamber.

    • Analyze at various time points.

Analysis:

  • Analyze the stressed samples by a suitable HPLC method.

  • Monitor for the appearance of new peaks (degradation products) and a decrease in the area of the this compound peak.

  • The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Reaction_Mixture This compound Reaction Mixture (with salts) Desalting Desalting Step (e.g., SPE, LLE) Reaction_Mixture->Desalting Desalted_Sample Desalted this compound Sample Desalting->Desalted_Sample HPLC_Analysis HPLC Analysis Desalted_Sample->HPLC_Analysis Data_Processing Data Processing and Quantification HPLC_Analysis->Data_Processing Final_Results Final_Results Data_Processing->Final_Results Purity, Yield, Reaction Kinetics

Caption: Experimental workflow for this compound reaction analysis with a desalting step.

troubleshooting_logic Start Poor HPLC Results Check_Pressure High Backpressure? Start->Check_Pressure Check_Peak_Shape Poor Peak Shape? Check_Pressure->Check_Peak_Shape No Flush_System Flush System with Water Check_Pressure->Flush_System Yes Check_Retention Shifting Retention? Check_Peak_Shape->Check_Retention No Implement_Desalting Implement Desalting Protocol (e.g., SPE) Check_Peak_Shape->Implement_Desalting Yes Optimize_Equilibration Optimize Column Equilibration Check_Retention->Optimize_Equilibration Yes Re-analyze Re-analyze Sample Check_Retention->Re-analyze No Flush_System->Re-analyze Implement_Desalting->Re-analyze Optimize_Equilibration->Re-analyze

Caption: Troubleshooting logic for HPLC issues in this compound analysis.

References

Technical Support Center: Optimizing Catalyst Loading in Epiquinine-Mediated Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with epiquinine-mediated reactions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the optimization of this compound catalyst loading.

Issue Potential Cause Troubleshooting Steps
Low Reaction Yield Insufficient catalyst loading, catalyst decomposition, or suboptimal reaction conditions.1. Gradually increase the catalyst loading in increments (e.g., 0.5 mol% to 2 mol%). 2. Verify the quality and purity of the this compound catalyst. 3. Ensure all reagents and solvents are anhydrous and of high purity. 4. Optimize other reaction parameters such as temperature, concentration, and reaction time.
Poor Enantioselectivity Incorrect catalyst loading, presence of impurities, or catalyst aggregation.1. Determine the optimal catalyst loading; high loadings can sometimes lead to the formation of non-selective aggregates. 2. Purify all starting materials and the catalyst. 3. Screen different solvents to minimize catalyst aggregation and improve solubility. 4. Ensure the reaction temperature is optimal for stereocontrol.
Reaction Stalls or is Sluggish Low catalyst activity, catalyst poisoning, or mass transfer limitations.1. Increase catalyst loading incrementally. 2. Check for potential catalyst poisons in the starting materials or solvent. Common poisons for amine-based catalysts include acidic impurities. 3. Improve stirring or agitation to overcome mass transfer issues, especially in heterogeneous reactions. 4. Consider the use of a co-catalyst or additive if reported for the specific reaction type.
Inconsistent Results Between Batches Variability in reagent quality, catalyst activity, or reaction setup.1. Use reagents and solvents from the same batch for a series of experiments. 2. Standardize the catalyst preparation and handling procedure. 3. Ensure consistent and accurate measurement of all components, especially the catalyst. 4. Maintain identical reaction conditions (temperature, stirring rate, atmosphere) for all experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for an this compound-mediated reaction?

A1: For many this compound-catalyzed reactions, a good starting point for optimization is typically between 1 and 10 mol%. Some highly efficient systems have been reported to work well with catalyst loadings as low as 0.2-1 mol%.[1] It is recommended to start with a loading of around 5 mol% and then screen lower and higher concentrations to find the optimal conditions for your specific transformation.

Q2: Can increasing the catalyst loading always be expected to increase the reaction rate?

A2: While it is often the case that a higher catalyst concentration leads to a faster reaction, this is not always a linear relationship. At a certain point, increasing the catalyst loading may not significantly increase the rate due to factors such as catalyst aggregation or the reaction becoming limited by another step, such as substrate diffusion. In some instances, excessively high catalyst concentrations can even lead to lower yields or enantioselectivity due to the formation of less-active or non-selective catalyst aggregates.

Q3: How does catalyst loading affect the enantioselectivity of the reaction?

A3: The effect of catalyst loading on enantioselectivity can be complex. In many cases, there is an optimal loading range to achieve the highest enantiomeric excess (ee). Below this range, the background (non-catalyzed) reaction may become more significant, leading to a lower ee. Above the optimal range, catalyst aggregation can lead to the formation of different catalytic species with lower selectivity, thus decreasing the ee. Therefore, it is crucial to screen a range of catalyst loadings to identify the optimum for enantioselectivity.

Q4: What are the signs of catalyst decomposition or deactivation during the reaction?

A4: Signs of catalyst decomposition or deactivation include a decrease in the reaction rate over time (stalling), a drop in yield or enantioselectivity upon scale-up, or a change in the color of the reaction mixture. To mitigate this, ensure the use of high-purity reagents and solvents, maintain an inert atmosphere if the catalyst is sensitive to air or moisture, and operate within the optimal temperature range for the catalyst's stability.

Q5: Is it possible to recycle the this compound catalyst?

A5: The recyclability of the this compound catalyst depends on its stability under the reaction and workup conditions. If the catalyst is stable, it can often be recovered and reused. Strategies for catalyst recycling include precipitation and filtration if the catalyst is a solid, or extraction into an acidic aqueous phase followed by neutralization and re-extraction into an organic solvent. The effectiveness of recycling should be evaluated by monitoring the catalyst's performance (yield and enantioselectivity) over several cycles.

Experimental Protocols

General Protocol for Optimizing Catalyst Loading

This protocol provides a systematic approach to determining the optimal catalyst loading for an this compound-mediated reaction.

  • Initial Screening: Set up a series of small-scale reactions with varying catalyst loadings (e.g., 1, 2.5, 5, 7.5, and 10 mol%).

  • Constant Parameters: Keep all other reaction parameters constant, including the concentration of reactants, solvent, temperature, and reaction time.

  • Reaction Monitoring: Monitor the progress of each reaction at regular intervals using an appropriate analytical technique (e.g., TLC, GC, HPLC, or NMR) to determine the conversion and enantioselectivity.

  • Data Analysis: Plot the yield and enantiomeric excess as a function of catalyst loading to identify the optimal range.

  • Refinement: If necessary, perform a second round of optimization with a narrower range of catalyst loadings around the initial optimum to pinpoint the ideal concentration.

Visualizations

Experimental_Workflow Experimental Workflow for Catalyst Loading Optimization A 1. Initial Screening (e.g., 1-10 mol%) B 2. Maintain Constant Reaction Parameters A->B C 3. Monitor Reaction (Conversion & ee) B->C D 4. Analyze Data (Plot Yield & ee vs. Loading) C->D E 5. Identify Optimal Loading Range D->E F 6. Refine Optimization (Narrower Range) E->F G Optimal Catalyst Loading F->G

Caption: Workflow for optimizing catalyst loading.

Troubleshooting_Logic Troubleshooting Logic for Common Issues Start Problem Encountered LowYield Low Yield Start->LowYield PoorEE Poor Enantioselectivity Start->PoorEE SlowRate Slow Reaction Rate Start->SlowRate CheckLoading Adjust Catalyst Loading LowYield->CheckLoading CheckPurity Verify Reagent/Catalyst Purity LowYield->CheckPurity CheckConditions Optimize Reaction Conditions (Temp, Solvent, etc.) LowYield->CheckConditions PoorEE->CheckLoading PoorEE->CheckPurity PoorEE->CheckConditions SlowRate->CheckLoading SlowRate->CheckConditions CheckPoisons Investigate Potential Catalyst Poisons SlowRate->CheckPoisons

Caption: Troubleshooting decision tree.

References

Validation & Comparative

A Comparative Analysis of Epiquinine and Quinidine as Asymmetric Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of asymmetric organocatalysis, cinchona alkaloids and their derivatives stand out as a privileged class of catalysts, enabling the synthesis of chiral molecules with high stereoselectivity. Among these, quinidine and its diastereomer, epiquinine, have garnered significant attention. This guide provides a comparative study of their catalytic performance, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in catalyst selection and reaction optimization.

Performance Comparison in Asymmetric Catalysis

While direct, side-by-side comparisons of this compound and quinidine in the same catalytic reaction are not extensively documented in the literature, their individual performances in similar transformations highlight their distinct catalytic capabilities. Below is a summary of their performance in representative asymmetric reactions.

Table 1: Catalytic Performance of this compound and Quinidine Derivatives in Asymmetric Michael Additions

CatalystReaction TypeSubstrate 1Substrate 2Yield (%)Enantiomeric Excess (ee%)Diastereomeric Ratio (dr)
This compound Derivative (1) Nitro-Michael Reaction5-substituted 2(3-H)-furanonesNitroalkenes>9088-98>98:2
Quinidine Derivative (2) Aza-Michael AdditionMalonatesEnonesup to 99up to 94N/A

Note: The data presented is for derivative forms of the catalysts in different Michael addition reactions and serves to illustrate their general effectiveness.

Catalytic Mechanism and Experimental Workflow

The catalytic cycle of cinchona alkaloid-based catalysts in Michael additions typically involves a dual activation mechanism. The tertiary amine of the quinuclidine core acts as a Brønsted base to deprotonate the nucleophile, while the hydroxyl group (or a derivative thereof) at the C9 position acts as a Brønsted acid to activate the electrophile through hydrogen bonding. This dual activation orients the substrates in a chiral environment, leading to enantioselective bond formation.

Below is a generalized workflow for an asymmetric Michael addition reaction catalyzed by a cinchona alkaloid derivative.

G start_end start_end process process reagents reagents analysis analysis product product start Start dissolve Dissolve Catalyst and Substrate 1 start->dissolve cool Cool Reaction Mixture dissolve->cool add_sub2 Add Substrate 2 cool->add_sub2 stir Stir at Specified Temp. add_sub2->stir quench Quench Reaction stir->quench extract Work-up and Extraction quench->extract purify Purification (Chromatography) extract->purify analyze Analyze Product (NMR, HPLC) purify->analyze end Final Product analyze->end

Caption: Generalized workflow for a cinchona alkaloid-catalyzed asymmetric Michael addition.

Experimental Protocols

The following are representative experimental protocols for asymmetric reactions catalyzed by derivatives of this compound and quinidine.

Protocol 1: this compound-Derivative-Catalyzed Asymmetric Nitro-Michael Reaction

This protocol is adapted from the work on novel this compound-derived catalysts.

Materials:

  • This compound-derived 3,5-bis(trifluoromethyl)benzamide catalyst (5 mol%)

  • 5-substituted 2(3-H)-furanone (0.1 mmol)

  • Nitroalkene (0.12 mmol)

  • Tetrahydrofuran (THF), anhydrous (1.0 mL)

  • Saturated aqueous NH4Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO4

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the 5-substituted 2(3-H)-furanone (1.0 equiv) and the this compound-derived catalyst in anhydrous THF at room temperature, add the nitroalkene (1.2 equiv).

  • Stir the reaction mixture at the same temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the desired Michael adduct.

  • Determine the diastereomeric ratio by 1H NMR analysis and the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Quinidine-Derivative-Catalyzed Asymmetric Aza-Michael Addition

This protocol is a generalized procedure based on typical conditions for quinidine-catalyzed aza-Michael additions.

Materials:

  • Quinidine-derived thiourea catalyst (10 mol%)

  • Chalcone (0.25 mmol)

  • Dibenzyl malonate (0.30 mmol)

  • Toluene (1.0 mL)

  • Hydrochloric acid (1 N)

  • Ethyl acetate

  • Brine

  • Anhydrous Na2SO4

  • Silica gel for column chromatography

Procedure:

  • Dissolve the quinidine-derived catalyst and chalcone (1.0 equiv) in toluene in a reaction vial.

  • Add dibenzyl malonate (1.2 equiv) to the solution.

  • Stir the mixture at the specified temperature (e.g., 25 °C) for the time indicated by TLC monitoring (typically 24-72 hours).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product directly by flash column chromatography on silica gel to yield the pure product.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Conclusion

Both this compound and quinidine are powerful platforms for the design of effective organocatalysts. While their diastereomeric relationship often leads to pseudo-enantiomeric behavior, providing opposite enantiomers of the product, the specific modifications on the cinchona scaffold play a crucial role in determining the catalyst's activity and selectivity. The choice between an this compound- or quinidine-based catalyst will ultimately depend on the specific reaction, substrates, and desired product stereochemistry. The data and protocols provided herein serve as a valuable starting point for researchers in the field of asymmetric synthesis.

Epiquinine vs. Quinine: A Comparative Analysis of Antimalarial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the stereochemical influence on the antiplasmodial activity of Cinchona alkaloids, focusing on the significantly lower efficacy of epiquinine compared to its diastereomer, quinine. This guide synthesizes key experimental findings, outlines the methodologies used for their determination, and explores the structural basis for their differential activity against Plasmodium falciparum.

The Cinchona alkaloids, quinine and its stereoisomers, have been a cornerstone of antimalarial therapy for centuries. However, subtle variations in their three-dimensional structure can lead to dramatic differences in their biological activity. This guide provides a detailed comparison of the antimalarial properties of quinine and its C9-epimer, this compound, highlighting the critical role of stereochemistry in their interaction with the malaria parasite.

Quantitative Comparison of Antimalarial Activity

Experimental data unequivocally demonstrates that quinine is substantially more potent than this compound in inhibiting the in vitro growth of Plasmodium falciparum. A key study by Karle et al. (1992) established the following relative activities:

CompoundP. falciparum Strain (Chloroquine Susceptibility)Relative Potency vs. This compound
Quinine D6 (Sensitive)>100 times more active
W2 (Resistant)>10 times more active
This compound D6 (Sensitive)Baseline
W2 (Resistant)Baseline

This stark contrast in potency underscores the stringent stereochemical requirements for effective antimalarial action within this class of compounds.

Experimental Protocols

The in vitro antimalarial activity of quinine and this compound was determined using a standardized [³H]-hypoxanthine incorporation assay. This method is a widely accepted technique for assessing the viability and proliferation of P. falciparum in culture.

In Vitro [³H]-Hypoxanthine Incorporation Assay

Objective: To determine the 50% inhibitory concentration (IC50) of antimalarial compounds against P. falciparum.

Principle: Plasmodium falciparum salvages purines from the host for nucleic acid synthesis. The incorporation of radiolabeled hypoxanthine serves as a marker for parasite growth. Inhibition of this incorporation is proportional to the antimalarial activity of the test compound.

Materials:

  • Plasmodium falciparum cultures (e.g., D6 and W2 clones)

  • Human erythrocytes (type O+)

  • RPMI 1640 medium supplemented with HEPES, sodium bicarbonate, and human serum or Albumax

  • [³H]-hypoxanthine

  • Test compounds (quinine, this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Gas mixture (5% CO₂, 5% O₂, 90% N₂)

  • Cell harvester and scintillation counter

Procedure:

  • Parasite Culture: Asynchronous cultures of P. falciparum are maintained in human erythrocytes at a defined hematocrit in complete culture medium.

  • Drug Dilution: Serial dilutions of the test compounds are prepared in culture medium and added to the wells of a 96-well plate.

  • Parasite Inoculation: A suspension of parasitized erythrocytes (typically at 0.5% parasitemia and 2.5% hematocrit) is added to each well containing the drug dilutions.

  • Incubation: The plates are incubated at 37°C for 24 hours in a controlled atmosphere.

  • Radiolabeling: [³H]-hypoxanthine is added to each well, and the plates are incubated for an additional 18 to 24 hours.

  • Harvesting: The contents of each well are harvested onto glass fiber filters using a cell harvester. The filters are then washed to remove unincorporated radiolabel.

  • Scintillation Counting: The radioactivity on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition of [³H]-hypoxanthine incorporation against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for quinine and the experimental workflow for comparing the antimalarial activity of quinine and this compound.

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis p_culture P. falciparum Culture parasite_add Addition of Parasitized RBCs p_culture->parasite_add drug_prep Drug Preparation (Quinine & this compound) plate_setup 96-well Plate Setup (Drug Dilutions) drug_prep->plate_setup plate_setup->parasite_add incubation1 24h Incubation parasite_add->incubation1 radiolabel Add [3H]-hypoxanthine incubation1->radiolabel incubation2 18-24h Incubation radiolabel->incubation2 harvest Harvest & Wash incubation2->harvest scint_count Scintillation Counting harvest->scint_count ic50_calc IC50 Calculation scint_count->ic50_calc comparison Activity Comparison ic50_calc->comparison

Caption: Experimental workflow for comparing the antimalarial activity.

mechanism_of_action cluster_parasite Malaria Parasite Food Vacuole Hemoglobin Hemoglobin Heme Free Heme (Toxic) Hemoglobin->Heme Digestion HemePolymerase Heme Polymerase Heme->HemePolymerase CellDeath Parasite Death Heme->CellDeath Accumulation Leads to Hemozoin Hemozoin (Non-toxic Crystal) HemePolymerase->Hemozoin Biocrystallization Quinine Quinine Quinine->HemePolymerase Inhibits This compound This compound This compound->HemePolymerase Weakly Inhibits

Caption: Proposed mechanism of action for Quinine's antimalarial activity.

Discussion on the Mechanism of Differential Activity

The profound difference in the antimalarial efficacy of quinine and this compound is attributed to their stereochemistry at the C9 position. Quinine possesses an (8S,9R) configuration, while this compound has a (8S,9S) configuration. This alteration in the spatial arrangement of the hydroxyl group relative to the quinoline ring is believed to hinder the ability of this compound to effectively bind to its target within the parasite.

The primary mechanism of action for quinine is the inhibition of hemozoin biocrystallization in the parasite's food vacuole.[1] Free heme, a toxic byproduct of hemoglobin digestion, is detoxified by the parasite through polymerization into insoluble hemozoin crystals. Quinine is thought to interfere with this process, leading to the accumulation of toxic free heme and subsequent parasite death. The stereochemical arrangement of the hydroxyl and the quinuclidine nitrogen in quinine is crucial for its interaction with heme or heme polymerase. The unfavorable orientation of these functional groups in this compound likely results in a significantly weaker binding affinity, thereby explaining its dramatically reduced antimalarial activity.[2]

References

Spectroscopic comparison of epiquinine and quinine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic distinctions between the diastereomers quinine and its C9 epimer, epiquinine. This guide provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Fluorescence, UV-Visible, and Circular Dichroism spectra, supported by experimental data and detailed methodologies.

Quinine, a natural alkaloid renowned for its antimalarial properties, and its diastereomer, this compound, present a compelling case study in stereoisomerism. Differing only in the configuration at the C9 hydroxyl group, this subtle structural variance gives rise to distinct spectroscopic signatures. Understanding these differences is crucial for their identification, characterization, and the development of stereoselective synthetic and analytical methods.

At a Glance: Spectroscopic Comparison

The following table summarizes the key spectroscopic data for a direct comparison of quinine and this compound.

Spectroscopic TechniqueParameterQuinineThis compound
¹H NMR (CDCl₃, ppm)H-9~5.7 (d)~5.3 (d)
H-2'~8.7 (d)~8.7 (d)
OCH₃~3.9 (s)~3.9 (s)
¹³C NMR (CDCl₃, ppm)C-9~71.2~69.8
C-2'~148.1~147.9
C-6' (OCH₃)~55.7~55.6
Fluorescence (0.1 N H₂SO₄)Excitation λₘₐₓ (nm)~250, 350[1][2]~250, 350
Emission λₘₐₓ (nm)~450[1][2]~450
Quantum Yield (Φ)~0.55[3]Lower than Quinine
UV-Visible (Ethanol)λₘₐₓ (nm)~232, 278, 332~232, 280, 332
Molar Absorptivity (ε) at ~332 nm~5,500Similar to Quinine
Circular Dichroism Cotton EffectStrong PositiveStrong Negative

In-Depth Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structural nuances between quinine and this compound. The most significant differences in their ¹H NMR spectra are observed for the proton at the C9 position (H-9). In quinine, this proton resonates further downfield compared to this compound, a direct consequence of the change in its stereochemical environment.

The ¹³C NMR spectra also exhibit characteristic differences, particularly for the C9 carbon. The inversion of the hydroxyl group's stereochemistry at C9 in this compound results in a noticeable upfield shift for this carbon signal compared to quinine. Other carbon signals in the quinoline and quinuclidine rings show minor shifts, reflecting the subtle conformational changes induced by the epimerization.

Fluorescence Spectroscopy

Both quinine and this compound are fluorescent molecules, a property attributed to the quinoline chromophore. In acidic solutions, they exhibit strong blue fluorescence. While their excitation and emission maxima are virtually identical, a key differentiator is their fluorescence quantum yield. Quinine is known for its high quantum yield, making it a widely used fluorescence standard.[3] In contrast, the quantum yield of this compound is significantly lower, indicating that the stereochemistry at C9 influences the non-radiative decay pathways of the excited state.

UV-Visible Spectroscopy

The UV-Visible absorption spectra of quinine and this compound are very similar, as they share the same chromophore. Both compounds display characteristic absorption bands in the ultraviolet region, corresponding to π-π* transitions within the quinoline ring system. The molar absorptivity values for the corresponding absorption maxima are also of a similar order of magnitude. This similarity makes UV-Vis spectroscopy less effective for distinguishing between the two epimers on its own but remains a valuable tool for quantification.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is an exquisitely sensitive technique for differentiating chiral molecules like quinine and this compound. Due to their opposite stereochemistry at the C9 position, which is a major contributor to their overall chiroptical properties, quinine and this compound exhibit nearly mirror-image CD spectra. Quinine typically shows a strong positive Cotton effect, while this compound displays a strong negative Cotton effect in the same region. This stark contrast makes CD spectroscopy an unequivocal method for their stereochemical assignment.

Experimental Protocols

The following sections detail the methodologies for the spectroscopic analyses presented.

NMR Spectroscopy

Sample Preparation: Samples of quinine and this compound are individually dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), at a concentration of approximately 10-20 mg/mL in a standard 5 mm NMR tube.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Spectra are acquired with a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR: Spectra are recorded using a proton-decoupled pulse sequence with a spectral width of about 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (typically 1024 or more) due to the lower natural abundance of the ¹³C isotope.

Fluorescence Spectroscopy

Sample Preparation: Stock solutions of quinine and this compound are prepared in ethanol. For analysis, these are diluted with 0.1 N sulfuric acid to a final concentration in the range of 1-10 µg/mL.

Instrumentation and Data Acquisition: Fluorescence spectra are recorded on a spectrofluorometer.

  • Excitation Spectra: The emission wavelength is fixed at the emission maximum (~450 nm), and the excitation wavelength is scanned from 200 to 400 nm.

  • Emission Spectra: The excitation wavelength is set at one of the excitation maxima (e.g., 350 nm), and the emission is scanned from 370 to 600 nm.

  • Quantum Yield: The relative quantum yield of this compound can be determined by comparing its integrated fluorescence intensity to that of quinine under identical experimental conditions, using the known quantum yield of quinine as a reference.

UV-Visible Spectroscopy

Sample Preparation: Stock solutions of quinine and this compound are prepared in a suitable UV-transparent solvent, such as ethanol or methanol. These are then diluted to a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1-1.0 AU), which is usually in the µg/mL range.

Instrumentation and Data Acquisition: UV-Visible absorption spectra are recorded on a dual-beam UV-Vis spectrophotometer from 200 to 400 nm. The solvent used for sample preparation is used as a blank.

Circular Dichroism (CD) Spectroscopy

Sample Preparation: Solutions of quinine and this compound are prepared in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 0.1-1.0 mg/mL.

Instrumentation and Data Acquisition: CD spectra are recorded on a CD spectropolarimeter.

  • The instrument is purged with nitrogen gas to allow for measurements in the far-UV region.

  • Spectra are typically recorded from 200 to 350 nm in a quartz cuvette with a path length of 1 cm or 0.1 cm.

  • The data is typically presented as ellipticity (in millidegrees) versus wavelength.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of quinine and this compound.

Spectroscopic_Comparison_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Comparison cluster_conclusion Conclusion Quinine Quinine Sample Solvent_NMR Dissolve in Deuterated Solvent Quinine->Solvent_NMR Solvent_Fluo Dilute in 0.1 N H₂SO₄ Quinine->Solvent_Fluo Solvent_UV Dilute in Ethanol Quinine->Solvent_UV Solvent_CD Dissolve in Methanol Quinine->Solvent_CD This compound This compound Sample This compound->Solvent_NMR This compound->Solvent_Fluo This compound->Solvent_UV This compound->Solvent_CD NMR NMR Spectroscopy (¹H and ¹³C) Solvent_NMR->NMR Fluorescence Fluorescence Spectroscopy Solvent_Fluo->Fluorescence UV_Vis UV-Visible Spectroscopy Solvent_UV->UV_Vis CD Circular Dichroism Spectroscopy Solvent_CD->CD Compare_NMR Compare Chemical Shifts and Coupling Constants NMR->Compare_NMR Compare_Fluo Compare λₘₐₓ and Quantum Yields Fluorescence->Compare_Fluo Compare_UV Compare λₘₐₓ and Molar Absorptivity UV_Vis->Compare_UV Compare_CD Compare Cotton Effects and Ellipticity CD->Compare_CD Conclusion Elucidate Spectroscopic Differences Compare_NMR->Conclusion Compare_Fluo->Conclusion Compare_UV->Conclusion Compare_CD->Conclusion

Caption: Workflow for the comparative spectroscopic analysis of quinine and this compound.

References

Head-to-head comparison of different epiquinine synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to Epiquinine Synthesis: A Head-to-Head Comparison

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of this compound, a diastereomer of the crucial antimalarial drug quinine, is of significant interest. This compound and its derivatives serve as powerful organocatalysts in asymmetric synthesis. This guide provides a detailed head-to-head comparison of prominent methods for synthesizing this compound, focusing on epimerization from quinine and two distinct total synthesis approaches.

Performance Comparison of this compound Synthesis Methods

The following table summarizes the key quantitative data for the different synthesis methods, offering a clear comparison of their efficiency and stereoselectivity.

Synthesis Method Key Strategy Starting Material Number of Steps (from key intermediate) Overall Yield Diastereomeric Ratio (Quinine:this compound)
Epimerization of Quinine Mitsunobu ReactionQuinine1 (one-pot)Not explicitly statedPredominantly this compound
Stork Total Synthesis Stereoselective constructionChiral (S)-4-vinylbutyrolactone~15Not explicitly stated for this compound14:1 (Quinine:this compound) in final oxidation step[1]
Maulide Total Synthesis C-H Activation(-)-3-aminoquinuclidine105.4% for (-)-quinine[2]Not explicitly stated
Ishikawa Total Synthesis Organocatalytic aza [3+3] cycloaddition/Strecker reaction5-hydroxypentenal derivative and thiomalonamate1516% for (-)-9-epi-quinine[3][4]Not explicitly stated

Experimental Protocols

Detailed methodologies for the key experiments in each synthesis are provided below.

Epimerization of Quinine via Mitsunobu Reaction

This method achieves the inversion of the C9 hydroxyl group of quinine to furnish this compound. A one-pot esterification-saponification procedure is a common approach.

Protocol:

  • To a solution of quinine in a suitable solvent (e.g., anhydrous THF or toluene), add triphenylphosphine (Ph3P) and a carboxylic acid (e.g., benzoic acid).

  • Cool the mixture to 0 °C and add a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Upon completion of the esterification, add a solution of a base (e.g., sodium hydroxide or potassium hydroxide) in methanol or water to saponify the intermediate ester.

  • Stir the reaction mixture at room temperature until the saponification is complete.

  • Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., Na2SO4).

  • Purify the crude product by column chromatography to yield pure this compound.

Stork Total Synthesis: Final Oxidation Step

The final step of the Stork total synthesis involves the introduction of the C9 hydroxyl group, which results in a mixture of quinine and this compound.

Protocol:

  • Prepare a solution of the precursor amine (15) in a mixture of dimethyl sulfoxide (DMSO) and an appropriate solvent.

  • Add sodium hydride (NaH) to the solution at room temperature.

  • Bubble oxygen gas through the reaction mixture.

  • The reaction is monitored for the consumption of the starting material.

  • Upon completion, the reaction is quenched, and the products are extracted.

  • The resulting mixture of quinine and this compound is then separated by chromatography to yield the individual diastereomers. This oxidation has been reported to produce a quinine to this compound ratio of approximately 14:1.[1]

Maulide Total Synthesis: Key C-H Activation and Aldol Reaction

This concise synthesis utilizes a palladium-catalyzed C-H activation to couple key fragments.

Protocol:

  • Picolinamide Directed C-H Arylation:

    • Modify the C7 amino group of a quinuclidine derivative to a picolinamide directing group.

    • Couple this intermediate with an aryl halide using a palladium catalyst (e.g., Pd(OAc)2) with a suitable ligand and base. This step proceeds with high regio- and diastereocontrol.

  • Aldol Coupling:

    • The vinyl-intermediate is coupled with an aldehyde precursor to the quinoline portion of the molecule.

    • This aldol reaction is achieved using a strong base such as lithium hexamethyldisilazide (LiHMDS) at low temperatures.

    • An in situ derivatization with a sulfonyl hydrazone is performed to manage the epimerization at the C8 position.[2]

Ishikawa Total Synthesis: Organocatalytic Key Step

This enantioselective total synthesis constructs a key piperidine intermediate through a cascade reaction.

Protocol:

  • The synthesis commences with an asymmetric formal aza [3+3] cycloaddition reaction between a 5-hydroxypentenal derivative and a thiomalonamate.

  • This reaction is catalyzed by a small amount (0.5 mol%) of a diphenylprolinol silyl ether catalyst.

  • The resulting hemiaminal is then subjected to a Strecker-type cyanation in the same pot using trimethylsilyl cyanide (TMSCN) and a Lewis acid (e.g., BF3·Et2O).

  • This one-pot, two-step sequence generates a highly functionalized and optically active tetrasubstituted piperidine derivative with excellent yield and enantiomeric excess.[3][5]

Visualizing the Synthesis Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of each described synthesis method.

Stork_Total_Synthesis start Chiral (S)-4-vinylbutyrolactone intermediate1 Azido aldehyde intermediate start->intermediate1 Several steps intermediate2 Tetrahydropyridine intermediate intermediate1->intermediate2 Ring closure intermediate3 Protected amine intermediate2->intermediate3 Reduction intermediate4 Quinuclidine precursor (15) intermediate3->intermediate4 Ring closure end Quinine & this compound (14:1) intermediate4->end Oxidation (NaH, DMSO, O2) Maulide_Total_Synthesis start (-)-3-aminoquinuclidine intermediate1 Picolinamide-functionalized quinuclidine start->intermediate1 Functionalization intermediate2 Arylated quinuclidine intermediate1->intermediate2 Pd-catalyzed C-H Activation intermediate3 Vinyl-intermediate intermediate2->intermediate3 4 steps end (-)-Quinine intermediate3->end Aldol coupling & Reduction aldehyde Quinoline aldehyde precursor aldehyde->end Ishikawa_Total_Synthesis start1 5-Hydroxypentenal derivative intermediate1 Optically active tetrasubstituted piperidine start1->intermediate1 Organocatalytic aza [3+3] cycloaddition / Strecker reaction start2 Thiomalonamate start2->intermediate1 intermediate2 Quinuclidine precursor intermediate1->intermediate2 Several steps end (+)-Quinine & (-)-9-epi-Quinine intermediate2->end Coupling quinoline Dihydroquinoline unit quinoline->end

References

Epiquinine Derivatives in Asymmetric Catalysis: A Comparative Efficiency Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is paramount for achieving high efficiency and stereoselectivity in asymmetric synthesis. This guide provides a comparative analysis of the catalytic performance of various epiquinine derivatives, supported by experimental data, to aid in this critical decision-making process.

This compound, a diastereomer of quinine, and its derivatives have emerged as powerful organocatalysts in a range of asymmetric transformations. Their unique stereochemical arrangement allows for the creation of specific chiral environments, guiding the formation of desired stereoisomers. This guide focuses on comparing the catalytic efficiency of prominent this compound derivatives in key organic reactions, namely Michael additions and aza-Henry reactions.

Comparative Catalytic Efficiency

The efficacy of a catalyst is best assessed through quantitative measures such as reaction yield, enantiomeric excess (ee%), and diastereomeric ratio (dr). The following tables summarize the performance of different this compound derivatives in specific asymmetric reactions.

Asymmetric Michael Addition

The Michael addition, a fundamental carbon-carbon bond-forming reaction, has been a key area for the application of this compound-derived catalysts. Here, we compare a polystyrene-supported 9-amino(9-deoxy)this compound derivative and an this compound-derived 3,5-bis(trifluoromethyl)benzamide in the conjugate addition of nucleophiles to α,β-unsaturated compounds.

Table 1: Performance of this compound Derivatives in the Asymmetric Michael Addition

CatalystNucleophileElectrophileYield (%)ee%Diastereomeric Ratio (dr)
Polystyrene-supported 9-amino(9-deoxy)this compoundDiethyl malonateChalcone9598-
Polystyrene-supported 9-amino(9-deoxy)this compoundNitromethaneChalcone9297-
This compound-derived 3,5-bis(trifluoromethyl)benzamide2(3H)-Furanoneβ-Nitrostyrene9399>98:2 (syn)
This compound-derived 3,5-bis(trifluoromethyl)benzamide2(3H)-Furanone(E)-3-phenyl-1-nitroprop-1-ene9098>98:2 (syn)

Data compiled from various research articles.

Asymmetric Aza-Henry Reaction

The aza-Henry (or nitro-Mannich) reaction is a crucial method for the synthesis of chiral β-nitroamines, which are valuable precursors to vicinal diamines. This compound-derived thiourea catalysts have shown exceptional performance in this transformation.

Table 2: Performance of this compound-Derived Thiourea Catalysts in the Asymmetric Aza-Henry Reaction

CatalystImineNitroalkaneYield (%)ee%Diastereomeric Ratio (dr)
This compound-derived thioureaN-Boc-isatin ketimineNitroethane989290:10
This compound-derived thioureaN-Boc-isatin ketimine1-Nitropropane959590:10
Hydroquinine-derived thioureaN-Boc-isatin ketimineNitroethane999691:9
Hydroquinine-derived thioureaN-Boc-isatin ketimine1-Nitropropane989590:10

Data compiled from various research articles. Note that hydroquinine is a dihydro derivative of quinine and its epi- form is analogous to this compound.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for the successful application of these catalysts.

General Procedure for Asymmetric Michael Addition Catalyzed by Polystyrene-Supported 9-amino(9-deoxy)this compound

To a solution of the α,β-unsaturated ketone (0.25 mmol) in toluene (1.0 mL) was added the diethyl malonate (0.50 mmol). The polystyrene-supported 9-amino(9-deoxy)this compound catalyst (10 mol%) was then added, and the resulting suspension was stirred at room temperature for 24 hours. Upon completion of the reaction (monitored by TLC), the catalyst was filtered off and washed with toluene. The combined filtrate was concentrated under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired Michael adduct. The enantiomeric excess was determined by chiral HPLC analysis.

General Procedure for Asymmetric Aza-Henry Reaction Catalyzed by this compound-Derived Thiourea

In a vial, the N-Boc-isatin ketimine (0.1 mmol) and the this compound-derived thiourea catalyst (10 mol%) were dissolved in toluene (1.0 mL). The solution was cooled to -20 °C, and the nitroalkane (0.2 mmol) was added dropwise. The reaction mixture was stirred at this temperature for 48 hours. After completion of the reaction, the solvent was removed in vacuo, and the crude product was purified by flash chromatography on silica gel. The yield, diastereomeric ratio, and enantiomeric excess of the product were determined by ¹H NMR spectroscopy and chiral HPLC analysis.

Catalytic Cycle and Workflow

The catalytic cycle of 9-amino(9-deoxy)this compound derivatives in the Michael addition is believed to proceed through an iminium ion intermediate. This mechanism is depicted in the following diagram.

Catalytic_Cycle Catalytic Cycle of 9-Amino(9-deoxy)this compound in Michael Addition Catalyst This compound Derivative Iminium Iminium Ion Intermediate Catalyst->Iminium + Enone Enone α,β-Unsaturated Ketone Enamine Enamine Intermediate Iminium->Enamine (LUMO activation) Nucleophile Nucleophile (e.g., Malonate) Nucleophile->Enamine attacks Adduct_Catalyst Adduct-Catalyst Complex Enamine->Adduct_Catalyst forms Adduct_Catalyst->Catalyst regenerates Product Michael Adduct Adduct_Catalyst->Product Hydrolysis

Figure 1: Proposed catalytic cycle for the Michael addition catalyzed by 9-amino(9-deoxy)this compound.

The experimental workflow for a typical asymmetric catalysis experiment using an this compound derivative is outlined below.

Experimental_Workflow General Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh Substrates & Catalyst B Dissolve in Anhydrous Solvent A->B C Stir under Inert Atmosphere B->C D Monitor by TLC/GC-MS C->D E Quench Reaction D->E F Solvent Evaporation E->F G Column Chromatography F->G H Determine Yield G->H I Determine ee% (Chiral HPLC) G->I

Figure 2: A generalized workflow for asymmetric synthesis using this compound derivatives.

A Comparative Guide to the Cross-Reactivity of Epiquinine in Quinine Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of epiquinine in immunoassays designed for the quantification of quinine. Due to a lack of direct studies on this compound's cross-reactivity, this guide draws upon established principles of immunoassay technology and data from studies on the cross-reactivity of quinine's other diastereomer, quinidine, to provide a scientifically grounded perspective.

Introduction to Cross-Reactivity in Immunoassays

Immunoassays are widely used for the detection and quantification of a vast array of molecules, including drugs like quinine. These assays rely on the specific binding of an antibody to its target antigen. However, substances with a similar chemical structure to the target analyte can sometimes bind to the antibody, a phenomenon known as cross-reactivity. This can lead to inaccurate, often overestimated, measurements of the target analyte.

Quinine and this compound are stereoisomers, specifically C9 epimers, meaning they differ only in the three-dimensional arrangement of atoms at a single chiral center. This structural similarity makes this compound a potential cross-reactant in immunoassays developed for quinine. The degree of cross-reactivity is a critical performance parameter of an immunoassay, especially when analyzing samples that may contain multiple isomers of a drug.

Data on Stereoisomer Cross-Reactivity in Cinchona Alkaloid Immunoassays

One study on the Abbott TDx and AxSYM analyzers found that quinine showed no significant cross-reactivity in a quinidine immunoassay at concentrations up to 250 µg/mL.[1][2] However, at higher concentrations, a small degree of cross-reactivity was observed.[1][2] This concentration-dependent cross-reactivity is a common feature in immunoassays.

Given that quinine and this compound are both diastereomers of each other, a similar pattern of cross-reactivity can be anticipated for this compound in a quinine immunoassay. The extent of this cross-reactivity would be highly dependent on the specific antibody used in the assay.

To illustrate how cross-reactivity data is typically presented, the following table provides a hypothetical comparison based on the observed behavior of quinidine and other structurally related compounds.

CompoundRelationship to QuinineAssay PlatformHypothetical % Cross-ReactivityReference Method (for comparison)
Quinine Analyte Competitive ELISA 100% HPLC-UV
This compoundDiastereomer (C9 Epimer)Competitive ELISA10-30% (estimated)HPLC-UV
QuinidineDiastereomerCompetitive ELISA5-20% (by analogy)HPLC-UV
CinchonineRelated Cinchona AlkaloidCompetitive ELISA<5%HPLC-UV
ChloroquineStructurally DissimilarCompetitive ELISA<1%HPLC-UV

Note: The cross-reactivity percentages for this compound and quinidine are illustrative and based on the general principles of stereoisomer cross-reactivity observed in similar immunoassays. Actual values would need to be determined experimentally for each specific quinine immunoassay.

Comparison with Alternative Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that physically separates compounds in a mixture before detection. This makes it highly specific and generally free from the interferences of stereoisomers that can affect immunoassays.

FeatureImmunoassay (e.g., ELISA)High-Performance Liquid Chromatography (HPLC)
Principle Antibody-antigen bindingDifferential partitioning between mobile and stationary phases
Specificity Can be affected by cross-reacting stereoisomers like this compoundHigh specificity, capable of separating diastereomers
Throughput High (e.g., 96-well plate format)Lower, sequential sample analysis
Speed Relatively fast per sample in a batchSlower per sample
Cost Lower cost per sample, higher initial setup for automationHigher instrument cost, lower cost per sample for established methods
Expertise Relatively easy to performRequires skilled operators

For applications requiring the specific quantification of quinine in the presence of this compound or other diastereomers, HPLC is the recommended method. However, for high-throughput screening where the potential for minor overestimation due to cross-reactivity is acceptable, immunoassays can be a valuable tool.

Experimental Protocols

Protocol for Competitive ELISA to Determine Cross-Reactivity

This protocol outlines a typical procedure for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the cross-reactivity of this compound in a quinine immunoassay.

1. Reagents and Materials:

  • Microtiter plate coated with quinine-protein conjugate

  • Quinine standard solutions (for calibration curve)

  • This compound solutions of varying concentrations (to test for cross-reactivity)

  • Anti-quinine primary antibody

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., dilute sulfuric acid)

  • Wash buffer (e.g., PBS with Tween-20)

  • Plate reader

2. Procedure:

  • Prepare a series of quinine standard solutions to generate a standard curve.

  • Prepare a series of this compound solutions at concentrations expected to show a response.

  • Add a fixed volume of the quinine standards or this compound solutions to the wells of the microtiter plate.

  • Add a fixed amount of the anti-quinine primary antibody to each well.

  • Incubate the plate to allow the free quinine or this compound and the coated quinine-protein conjugate to compete for binding to the primary antibody.

  • Wash the plate to remove unbound antibodies and other reagents.

  • Add the enzyme-conjugated secondary antibody to each well and incubate. This antibody will bind to the primary antibody that is bound to the well.

  • Wash the plate to remove any unbound secondary antibody.

  • Add the substrate solution and incubate to allow for color development. The amount of color is inversely proportional to the amount of free quinine or this compound in the sample.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance of each well using a plate reader.

3. Data Analysis:

  • Plot the absorbance values for the quinine standards against their concentrations to create a standard curve.

  • Determine the concentration of quinine that causes 50% inhibition of the maximum signal (IC50).

  • Determine the concentration of this compound that causes 50% inhibition of the maximum signal.

  • Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (IC50 of Quinine / IC50 of this compound) x 100

Visualizations

Diagram of Competitive Immunoassay Principle

G cluster_0 High Quinine Concentration cluster_1 Low Quinine Concentration Quinine_high Quinine (Analyte) Ab_high Anti-Quinine Antibody Quinine_high->Ab_high Binds Coated_Ag_high Coated Quinine Ab_high->Coated_Ag_high Limited Binding Result_high Low Signal Coated_Ag_high->Result_high Leads to Quinine_low Quinine (Analyte) Ab_low Anti-Quinine Antibody Quinine_low->Ab_low Limited Binding Coated_Ag_low Coated Quinine Ab_low->Coated_Ag_low Binds Result_low High Signal Coated_Ag_low->Result_low Leads to

Caption: Competitive immunoassay principle.

Diagram of Cross-Reactivity

G cluster_0 Specific Binding cluster_1 Cross-Reactivity cluster_2 No Binding Quinine Quinine Antibody_S Anti-Quinine Antibody Quinine->Antibody_S Binds This compound This compound Antibody_CR Anti-Quinine Antibody This compound->Antibody_CR Binds (weaker) Unrelated Unrelated Compound Antibody_N Anti-Quinine Antibody Unrelated->Antibody_N No Binding

Caption: Specificity and cross-reactivity.

References

Navigating Stereoisomers: A Comparative Guide to the Pharmacokinetics of Epiquinine and Quinine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between stereoisomers is paramount in the quest for effective and safe therapeutics. This guide provides a detailed comparison of the pharmacokinetic profiles of two such diastereomers: the well-known antimalarial drug quinine and its C9 epimer, epiquinine.

While both compounds share the same molecular formula and connectivity, their distinct three-dimensional arrangements lead to significant differences in their biological activity and, consequently, their pharmacokinetic behavior. Quinine is a mainstay in the treatment of malaria, whereas this compound is markedly less active against Plasmodium falciparum[1]. This disparity in efficacy strongly suggests underlying differences in their absorption, distribution, metabolism, and excretion (ADME) profiles.

This guide synthesizes the available experimental data to illuminate these differences, offering a valuable resource for those engaged in antimalarial drug discovery and development, as well as for researchers investigating the broader implications of stereochemistry in pharmacology.

Comparative Pharmacokinetic Parameters

A comprehensive understanding of a drug's pharmacokinetic profile is essential for determining appropriate dosage regimens and predicting its therapeutic window. The table below summarizes the key pharmacokinetic parameters for quinine. Despite extensive searches of scientific literature, specific quantitative pharmacokinetic data for this compound (such as Cmax, Tmax, AUC, half-life, and clearance) are not publicly available. This significant data gap underscores the need for further research into the ADME properties of this quinine stereoisomer.

Pharmacokinetic ParameterQuinineThis compound
Maximum Plasma Concentration (Cmax) Dose-dependent; e.g., ~5.0 mg/L after a single oral dose in lean healthy adults.[2]Data not available
Time to Maximum Plasma Concentration (Tmax) 1-3 hours after oral administration.Data not available
Area Under the Curve (AUC) Dose-proportional.Data not available
Elimination Half-life (t½) Approximately 11 hours in healthy adults, prolonged in malaria patients.[3]Data not available
Volume of Distribution (Vd) 2.5 to 7.1 L/kg in healthy subjects.[4]Data not available
Clearance (CL) 0.09 L/h/kg in patients with uncomplicated malaria.[4]Data not available
Protein Binding Approximately 70-90%, primarily to alpha-1-acid glycoprotein.[3][4]Data not available
Metabolism Primarily hepatic, over 80% metabolized by CYP3A4 to 3-hydroxyquinine.[4][5][6]Data not available
Excretion Approximately 20% excreted unchanged in urine.[4]Data not available

Experimental Protocols: A Methodological Overview

The characterization of the pharmacokinetic properties of compounds like quinine and this compound relies on well-defined experimental protocols. Below is a detailed methodology for a typical human pharmacokinetic study of quinine, which would be applicable for studying this compound.

Study Design: A typical study would involve a single-dose, open-label design in a cohort of healthy adult volunteers.

Subject Population:

  • Healthy male and female volunteers, aged 18-55 years.

  • Subjects undergo a full medical screening, including blood and urine analysis, to ensure no underlying health conditions.

  • Exclusion criteria include pregnancy, lactation, history of clinically significant diseases, and use of any medication that could interfere with the study drug's pharmacokinetics.

Drug Administration:

  • A single oral dose of quinine sulfate (e.g., 600 mg) is administered with a standardized volume of water after an overnight fast.

Blood Sampling:

  • Venous blood samples are collected into heparinized tubes at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method:

  • Plasma concentrations of the drug and its major metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

  • The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Pharmacokinetic Analysis:

  • Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.

  • Cmax and Tmax are determined directly from the observed data.

  • The elimination rate constant (λz) is determined from the slope of the terminal log-linear phase of the plasma concentration-time curve.

  • The elimination half-life (t½) is calculated as 0.693/λz.

  • The area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t) is calculated using the linear trapezoidal rule. The AUC from time zero to infinity (AUC0-∞) is calculated as AUC0-t + (last measurable concentration/λz).

  • Clearance (CL/F) and Volume of Distribution (Vz/F) are calculated based on the dose administered.

Experimental Workflow

The following diagram illustrates the typical workflow for a clinical pharmacokinetic study.

Pharmacokinetic_Workflow cluster_PreStudy Pre-Study Phase cluster_StudyExecution Study Execution Phase cluster_PostStudy Post-Study Phase Protocol Study Protocol Development Ethics Ethics Committee Approval Protocol->Ethics Recruitment Subject Recruitment & Screening Ethics->Recruitment Dosing Drug Administration Recruitment->Dosing Sampling Blood Sample Collection Dosing->Sampling Processing Sample Processing & Storage Sampling->Processing Bioanalysis Bioanalytical Quantification Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis Reporting Final Report Generation PK_Analysis->Reporting Quinine_Metabolism Quinine Quinine Excretion Excretion (Urine) Quinine->Excretion Unchanged CYP3A4 CYP3A4 (Major) Quinine->CYP3A4 Hepatic Metabolism Other_CYPs Other CYPs (Minor) Quinine->Other_CYPs Metabolites Metabolites Metabolites->Excretion 3-hydroxyquinine 3-hydroxyquinine CYP3A4->3-hydroxyquinine Other_Metabolites Other Minor Metabolites Other_CYPs->Other_Metabolites 3-hydroxyquinine->Metabolites Other_Metabolites->Metabolites

References

A Comparative Guide to the Antiarrhythmic Properties of Epiquinine and Quinidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinidine, a class Ia antiarrhythmic agent, has been a cornerstone in the management of cardiac arrhythmias for decades. Its efficacy in restoring normal sinus rhythm is well-documented, stemming from its ability to modulate cardiac ion channels. Epiquinine, a stereoisomer of quinine and diastereomer of quinidine, presents an intriguing subject for comparative analysis. However, a comprehensive review of the scientific literature reveals a significant disparity in the available research. While quinidine's electrophysiological and antiarrhythmic effects have been extensively studied, there is a notable scarcity of experimental data specifically investigating the antiarrhythmic properties of this compound.

This guide provides a detailed overview of the antiarrhythmic properties of quinidine, supported by experimental data and methodologies. It will also address the current knowledge gap regarding this compound's cardiac effects, drawing inferences from related compounds where possible, to offer a complete perspective for the research and drug development community.

Quinidine: A Well-Characterized Antiarrhythmic Agent

Quinidine exerts its antiarrhythmic effects primarily by blocking sodium and potassium channels in cardiac myocytes. This dual action leads to a prolongation of the action potential duration and an increase in the effective refractory period, which are crucial for suppressing re-entrant arrhythmias.

Mechanism of Action: Ion Channel Blockade

Quinidine's primary mechanism of action involves the blockade of several key ion channels responsible for the cardiac action potential:

  • Fast Sodium Channels (INa): As a class Ia antiarrhythmic, quinidine blocks the fast inward sodium current in a use-dependent manner. This action decreases the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.

  • Potassium Channels (IK): Quinidine also blocks multiple potassium currents, including the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current. This blockade prolongs the repolarization phase of the action potential, leading to an increased action potential duration (APD) and a longer QT interval on the electrocardiogram.

  • Other Channels: Quinidine can also affect other ion channels, including the transient outward potassium current (Ito), the inward rectifier potassium current (IK1), and L-type calcium channels (ICa), contributing to its overall electrophysiological profile.

Signaling Pathway of Quinidine's Antiarrhythmic Action

The following diagram illustrates the primary signaling pathway through which quinidine exerts its antiarrhythmic effects by blocking cardiac sodium and potassium channels.

Quinidine_Mechanism cluster_membrane Cardiomyocyte Membrane Na_channel Fast Sodium Channel (Nav1.5) Depolarization Decreased Rate of Depolarization (↓Vmax) Na_channel->Depolarization Mediates Phase 0 K_channel Delayed Rectifier Potassium Channel (hERG) Repolarization Prolonged Repolarization (↑APD) K_channel->Repolarization Mediates Phase 3 Quinidine Quinidine Quinidine->Na_channel Blocks Quinidine->K_channel Blocks Conduction Slowed Conduction Velocity Depolarization->Conduction Slows ERP Increased Effective Refractory Period Repolarization->ERP Increases Antiarrhythmic_Effect Suppression of Re-entrant Arrhythmias Conduction->Antiarrhythmic_Effect Contributes to ERP->Antiarrhythmic_Effect Contributes to Stereoisomer_Comparison cluster_isomers Diastereomers Cinchona_Alkaloids Cinchona Alkaloids Quinidine Quinidine Cinchona_Alkaloids->Quinidine This compound This compound Cinchona_Alkaloids->this compound Quinidine_Activity Antiarrhythmic & Antimalarial Activity Quinidine->Quinidine_Activity Well-Documented Stereochemistry Different Stereochemistry at C9 Quinidine->Stereochemistry Epiquinine_Activity Significantly Lower Antimalarial Activity Antiarrhythmic Activity Undetermined This compound->Epiquinine_Activity Largely Unknown This compound->Stereochemistry Different_Binding Potentially Different Binding to Cardiac Ion Channels Stereochemistry->Different_Binding Leads to Different_Binding->Epiquinine_Activity Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Start Compound of Interest (e.g., this compound) In_Vitro In Vitro Studies Start->In_Vitro In_Vivo In Vivo Studies In_Vitro->In_Vivo Promising Results Patch_Clamp Ion Channel Patch Clamp (Na+, K+, Ca2+ channels) In_Vitro->Patch_Clamp Action_Potential Cardiac Action Potential Recording In_Vitro->Action_Potential Induced_Arrhythmia Chemically or Electrically Induced Arrhythmia In_Vivo->Induced_Arrhythmia ECG_Monitoring ECG and Hemodynamic Monitoring In_Vivo->ECG_Monitoring Analysis Data Analysis and Comparison Conclusion Conclusion on Antiarrhythmic Potential Analysis->Conclusion Patch_Clamp->Analysis Action_Potential->Analysis Induced_Arrhythmia->Analysis ECG_Monitoring->Analysis

Stereochemical Nuances in Cinchona Alkaloids Dictate Antiplasmodial Potency Against Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the four primary cinchona alkaloids—quinine, quinidine, cinchonine, and cinchonidine—along with their C9 epimers, reveals that stereochemistry plays a pivotal role in their efficacy against the malaria parasite, Plasmodium falciparum. The spatial arrangement of the hydroxyl group at the C9 position and the vinyl group at the C3 position on the quinuclidine ring significantly influences their antiplasmodial activity, with natural isomers consistently demonstrating superior potency over their synthetic or semi-synthetic counterparts.

The in vitro activity of these alkaloids, quantified as the half-maximal inhibitory concentration (IC50), underscores a clear structure-activity relationship. Quinidine, the dextrorotatory diastereomer of quinine, frequently exhibits the most potent antiplasmodial activity among the natural alkaloids. Conversely, the 9-epi forms of these alkaloids, where the stereochemistry at the C9 position is inverted, show a dramatic reduction in efficacy, often by a factor of 10 to over 100.[1]

Comparative Antiplasmodial Activity

The following tables summarize the in vitro IC50 values of various cinchona alkaloid stereoisomers against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. The data, compiled from multiple studies, consistently highlight the superior activity of the natural configurations.

Table 1: In Vitro Activity of Cinchona Alkaloids Against Chloroquine-Sensitive P. falciparum Strains

AlkaloidStereoisomerP. falciparum StrainIC50 (nM)Reference
Quinine(-)-Quinine3D7~40-50[2]
Quinidine(+)-Quinidine3D7~20-30[2]
Cinchonine(+)-CinchonineFCQ-27/PNG~100[3][4]
Cinchonidine(-)-CinchonidineFCQ-27/PNG~200[3][4]
9-epiquinineD6>1000
9-epiquinidineD6>1000

Table 2: In Vitro Activity of Cinchona Alkaloids Against Chloroquine-Resistant P. falciparum Strains

AlkaloidStereoisomerP. falciparum StrainIC50 (nM)Reference
Quinine(-)-QuinineK1~200-400[2][5]
Quinidine(+)-QuinidineK1~100-200[2][5]
Cinchonine(+)-CinchonineS. Isolate~104[2]
Cinchonidine(-)-CinchonidineS. Isolate~225[2]
9-epiquinineW2>1000[1]
9-epiquinidineW2>1000[1]

Note: IC50 values are approximate ranges compiled from multiple sources and may vary based on specific experimental conditions.

Mechanism of Action: Inhibition of Hemozoin Formation

The primary mechanism of action for cinchona alkaloids against P. falciparum is the inhibition of hemozoin biocrystallization within the parasite's acidic food vacuole.[6][7][8] During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. Cinchona alkaloids are believed to interfere with this process by binding to free heme, preventing its incorporation into the growing hemozoin crystal. This leads to an accumulation of toxic free heme, which induces oxidative stress and ultimately leads to parasite death.

The stereochemistry of the alkaloid influences its binding affinity and interaction with heme, which likely accounts for the observed differences in antiplasmodial activity.

Hemozoin_Inhibition cluster_parasite Plasmodium falciparum Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion in Food Vacuole Hemozoin Hemozoin (Inert Crystal) Heme->Hemozoin Biocrystallization Death Parasite Death Heme->Death Accumulation & Oxidative Stress Alkaloid Cinchona Alkaloid Alkaloid->Heme Binding

Caption: Mechanism of action of cinchona alkaloids.

Experimental Protocols

The in vitro antiplasmodial activity of cinchona alkaloids is typically determined using a SYBR Green I-based fluorescence assay or a schizont maturation assay.

SYBR Green I-Based Fluorescence Assay

This assay quantifies parasite proliferation by measuring the fluorescence of SYBR Green I, a dye that intercalates with DNA. Since mature erythrocytes lack a nucleus, the fluorescence signal is directly proportional to the number of parasites.

Detailed Methodology:

  • P. falciparum Culture: Asexual stages of P. falciparum strains are maintained in continuous culture in human erythrocytes (O+) at a 5% hematocrit in RPMI 1640 medium supplemented with AlbuMAX I, hypoxanthine, and gentamicin. Cultures are incubated at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2.

  • Drug Preparation: Stock solutions of cinchona alkaloids are prepared in an appropriate solvent (e.g., 70% ethanol) and serially diluted to the desired concentrations in RPMI 1640 medium.

  • Assay Setup: Synchronized ring-stage parasites are seeded in 96-well plates at a parasitemia of approximately 0.5-1% and a hematocrit of 2.5%. The prepared drug dilutions are added to the wells. Control wells containing no drug and wells with uninfected erythrocytes are also included.

  • Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well. The plate is incubated in the dark at room temperature for 1-2 hours.

  • Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence readings are corrected for background fluorescence from uninfected erythrocytes. The 50% inhibitory concentration (IC50) is calculated by non-linear regression analysis of the dose-response curves.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P_culture 1. P. falciparum Culture (Synchronized Rings) Seeding 3. Seeding in 96-well Plate P_culture->Seeding D_prep 2. Drug Dilution Series D_prep->Seeding Incubation 4. 72h Incubation Seeding->Incubation Lysis 5. Lysis & SYBR Green I Staining Incubation->Lysis Reading 6. Fluorescence Reading Lysis->Reading Analysis 7. IC50 Calculation Reading->Analysis

Caption: Workflow for SYBR Green I antiplasmodial assay.

Conclusion

The stereochemical configuration of cinchona alkaloids is a critical determinant of their antiplasmodial activity. The natural diastereomers, particularly quinidine and quinine, are significantly more potent than their 9-epi epimers. This underscores the importance of the three-dimensional structure for effective interaction with the biological target, believed to be free heme within the parasite's food vacuole. These findings provide valuable insights for the rational design of new antimalarial agents based on the cinchona alkaloid scaffold, emphasizing the need to preserve the natural stereochemistry at key chiral centers to maximize efficacy. Further investigation into the precise molecular interactions between different stereoisomers and heme may lead to the development of even more potent and selective antimalarial drugs.

References

A Comparative Analysis of Quinine's Cardiac Electrophysiology: An Unresolved Comparison with Epiquinine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cardiac electrophysiological profile of a compound is paramount for assessing its therapeutic potential and safety. This guide provides a detailed comparison of the effects of quinine on key cardiac electrophysiological parameters. Despite extensive investigation, a direct comparative analysis with its diastereomer, epiquinine, is not possible due to a lack of available scientific literature on the cardiac electrophysiological effects of this compound.

This guide will focus on the well-documented effects of quinine, a cinchona alkaloid with a long history of use as an antimalarial agent and its known interactions with cardiac ion channels. The information presented here is intended to serve as a comprehensive reference for the cardiac safety profile of quinine.

Quantitative Effects on Cardiac Ion Channels and ECG Parameters

Quinine exerts its primary cardiac effects through the blockade of several key ion channels, which in turn alters the cardiac action potential and can be observed on an electrocardiogram (ECG). The following tables summarize the known quantitative effects of quinine.

Cardiac Ion ChannelEffect of QuinineIC50 ValueReference Model
hERG (IKr) Inhibition44.0 ± 0.6 μMXenopus oocytes
Sodium Channels (INa) InhibitionNot explicitly quantified in the provided resultsGeneral literature
Potassium Channels (IKs, ICaL) InhibitionNot explicitly quantified in the provided resultsGeneral literature

Table 1: Inhibitory Effects of Quinine on Cardiac Ion Channels. This table summarizes the half-maximal inhibitory concentration (IC50) of quinine on the hERG potassium channel, a critical component of cardiac repolarization. Data on other key cardiac ion channels is noted, though specific IC50 values were not available in the reviewed literature.

ECG ParameterEffect of QuinineObservations
QT Interval Prolongation (dose-dependent)Less potent than its diastereomer, quinidine.
QRS Duration ProlongationConsistent with sodium channel blockade.

Table 2: Effects of Quinine on Electrocardiogram (ECG) Parameters. This table outlines the observed effects of quinine on the QT interval and QRS duration, key indicators of cardiac repolarization and depolarization, respectively.

Experimental Protocols

The data presented in this guide are derived from standard preclinical experimental models designed to assess the cardiac electrophysiological effects of chemical compounds.

In Vitro Ion Channel Assays (e.g., Patch Clamp Electrophysiology)
  • Objective: To determine the direct effect of a compound on specific cardiac ion channels.

  • Methodology:

    • Cells expressing the human ion channel of interest (e.g., hERG, Nav1.5, Cav1.2) are cultured. Commonly used cell lines include Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells.

    • Whole-cell patch-clamp recordings are performed to measure the ionic current flowing through the specific channel in the presence and absence of the test compound (e.g., quinine).

    • A range of compound concentrations are tested to generate a concentration-response curve.

    • The IC50 value, the concentration at which the compound inhibits 50% of the ionic current, is calculated from this curve.

Ex Vivo ECG Recordings (e.g., Langendorff Perfused Heart)
  • Objective: To assess the integrated effect of a compound on the electrical activity of the whole heart.

  • Methodology:

    • An isolated heart from a suitable animal model (e.g., guinea pig, rabbit) is mounted on a Langendorff apparatus and perfused with a physiological salt solution.

    • The heart is allowed to stabilize, and baseline ECG recordings are obtained.

    • The test compound is introduced into the perfusate at various concentrations.

    • Changes in ECG parameters, such as the QT interval and QRS duration, are measured and compared to baseline.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathway affected by quinine and a typical experimental workflow for assessing cardiac electrophysiology.

experimental_workflow cluster_invitro In Vitro Assessment cluster_exvivo Ex Vivo Assessment invitro_start Cell Culture with Expressed Ion Channels patch_clamp Whole-Cell Patch Clamp Recording invitro_start->patch_clamp concentration_response Concentration-Response Curve Generation patch_clamp->concentration_response ic50 IC50 Determination concentration_response->ic50 data_analysis Data Analysis and Comparison ic50->data_analysis exvivo_start Isolated Perfused Heart Preparation baseline_ecg Baseline ECG Recording exvivo_start->baseline_ecg compound_admin Compound Administration baseline_ecg->compound_admin ecg_monitoring Continuous ECG Monitoring compound_admin->ecg_monitoring ecg_monitoring->data_analysis

Experimental workflow for cardiac electrophysiology assessment.

cardiac_action_potential cluster_action_potential Cardiac Action Potential cluster_ion_channels Governing Ion Channels Phase0 Phase 0 (Depolarization) Phase1 Phase 1 (Early Repolarization) Phase2 Phase 2 (Plateau) Phase3 Phase 3 (Repolarization) Phase4 Phase 4 (Resting Potential) INa INa (Sodium) INa->Phase0 IKr IKr (hERG) IKr->Phase3 IKs IKs (Potassium) IKs->Phase3 ICaL ICaL (Calcium) ICaL->Phase2 Quinine Quinine Quinine->INa Blocks Quinine->IKr Blocks Quinine->IKs Blocks Quinine->ICaL Blocks

Influence of Quinine on key cardiac ion channels.

Conclusion

Quinine demonstrates clear effects on cardiac electrophysiology, primarily through the blockade of sodium and potassium channels, leading to QRS and QT interval prolongation. These effects are dose-dependent and are less pronounced than those of its more potent diastereomer, quinidine.

Crucially, this guide highlights a significant gap in the scientific literature regarding the cardiac electrophysiological properties of this compound. Without experimental data on this compound's effects on cardiac ion channels and overall electrophysiology, a direct and meaningful comparison with quinine is impossible. Future research focusing on the cardiac safety profile of this compound is warranted to fully understand the structure-activity relationships among the cinchona alkaloids and to provide a complete picture for drug development and safety assessment.

Differentiating Epiquinine from its Isomers using Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise differentiation of stereoisomers is a critical analytical challenge. This guide provides a comprehensive comparison of mass spectrometric techniques for distinguishing epiquinine from its isomers, primarily quinidine and quinine. By leveraging tandem mass spectrometry (MS/MS) and ion mobility-mass spectrometry (IM-MS), researchers can achieve robust and reliable identification.

This compound, quinidine, and quinine are diastereomers, sharing the same molecular formula and mass but differing in their three-dimensional arrangement. This subtle structural variance leads to distinct physicochemical properties and pharmacological activities, making their unambiguous identification essential in pharmaceutical research and quality control. Mass spectrometry offers a powerful suite of tools to probe these structural differences.

Tandem Mass Spectrometry (MS/MS) for Isomer Differentiation

Tandem mass spectrometry is a cornerstone technique for isomer differentiation. By inducing fragmentation of the protonated molecules ([M+H]+) and analyzing the resulting fragment ions, differences in stereochemistry can be revealed through variations in fragment ion abundances.

The primary fragmentation pathway for cinchona alkaloids, including this compound and its isomers, involves the cleavage of the C8-C9 bond. This bond connects the quinoline and quinuclidine ring systems. The stability of the resulting fragment ions is influenced by the stereochemistry at the C8 and C9 positions, leading to quantifiable differences in their relative intensities in the MS/MS spectrum.

While specific quantitative data for the fragmentation of this compound is not extensively published in comparative studies, the general fragmentation patterns of cinchona alkaloids provide a strong basis for their differentiation. The key to distinguishing these isomers lies in the relative abundances of the characteristic fragment ions.

Table 1: Key Diagnostic Fragment Ions for the Differentiation of this compound, Quinidine, and Quinine

Precursor Ion (m/z)Fragment Ion (m/z)Putative Structure of FragmentExpected Relative Abundance Trend
325.19136.11Quinuclidine moietyVaries significantly between isomers
325.19159.08Methoxyquinoline moietyGenerally a stable and abundant fragment
325.19186.12Fragment from quinuclidine ring cleavageDifferences in intensity can be diagnostic
325.19293.18[M+H - H₂O]⁺Relative abundance can differ based on stereochemistry

Note: The exact relative abundances will depend on the specific instrumental conditions.

Ion Mobility-Mass Spectrometry (IM-MS): Adding a Separation Dimension

Ion mobility-mass spectrometry provides an additional dimension of separation based on the size, shape, and charge of the ions. This technique measures the collision cross-section (CCS) of an ion, which is a value reflecting its average rotational area. Diastereomers like this compound, quinidine, and quinine, with their distinct three-dimensional structures, will exhibit different CCS values, allowing for their separation and identification even when their fragmentation patterns are similar.

While comprehensive public databases such as the METLIN-CCS database[1][2][3], the Bush Lab Collision Cross Section Database[4], and the PNNL Metabolomics CCS Database[5][6] are invaluable resources for small molecule identification, specific experimental CCS values for this compound are not yet widely available. However, the established differences in the crystal structures of quinine, quinidine, and their epi-isomers suggest that their gas-phase conformations will also differ, leading to distinct CCS values. Researchers can experimentally determine these values to build internal libraries for routine screening.

Experimental Protocols

The following provides a detailed methodology for the differentiation of this compound from its isomers using LC-MS/MS. This protocol can be adapted for ion mobility-mass spectrometry by incorporating an ion mobility cell in the mass spectrometer.

Liquid Chromatography - Tandem Mass Spectrometry (LC-MS/MS) Protocol

1. Sample Preparation:

  • Prepare standard solutions of this compound, quinidine, and quinine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 µg/mL.
  • For complex matrices, perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analytes of interest.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for separating these isomers.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A typical gradient would start at 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions for re-equilibration. The gradient should be optimized to achieve baseline separation of the isomers.
  • Flow Rate: 0.2-0.4 mL/min.
  • Column Temperature: 30-40 °C.
  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Capillary Voltage: 3.0-4.0 kV.
  • Source Temperature: 120-150 °C.
  • Desolvation Gas Flow: 600-800 L/hr.
  • Desolvation Temperature: 350-450 °C.
  • MS1 Acquisition: Scan for the protonated molecule [M+H]⁺ at m/z 325.19.
  • MS/MS Acquisition (Product Ion Scan):
  • Select the precursor ion m/z 325.19.
  • Apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation pattern.
  • Acquire the product ion spectrum.
  • Multiple Reaction Monitoring (MRM) for Quantification (Optional):
  • Monitor specific transitions (e.g., 325.19 -> 136.11, 325.19 -> 159.08) for each isomer after determining their characteristic fragments and optimal collision energies.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for differentiating this compound from its isomers using mass spectrometry.

Differentiating_Isomers Workflow for Isomer Differentiation by Mass Spectrometry cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis and Differentiation Standard_Solutions Prepare Standard Solutions (this compound, Quinidine, Quinine) LC_Separation Liquid Chromatography (Isomer Separation) Standard_Solutions->LC_Separation Sample_Extraction Extract from Matrix (if necessary) Sample_Extraction->LC_Separation ESI_Ionization Electrospray Ionization (Positive Mode) LC_Separation->ESI_Ionization Eluted Analytes MS1_Detection MS1 Detection (Precursor Ion m/z 325.19) ESI_Ionization->MS1_Detection CID_Fragmentation Collision-Induced Dissociation (Fragmentation of Precursor Ion) MS1_Detection->CID_Fragmentation Select Precursor IM_Separation Ion Mobility Separation (CCS Measurement) MS1_Detection->IM_Separation Optional Path MS2_Detection MS2 Detection (Product Ion Spectra) CID_Fragmentation->MS2_Detection Fragmentation_Comparison Compare Fragmentation Patterns (Relative Ion Intensities) MS2_Detection->Fragmentation_Comparison IM_Separation->MS2_Detection CCS_Comparison Compare Collision Cross-Sections IM_Separation->CCS_Comparison Isomer_Identification Isomer Identification Fragmentation_Comparison->Isomer_Identification CCS_Comparison->Isomer_Identification

Caption: Experimental workflow for differentiating this compound and its isomers.

References

A Comparative Analysis of the Antiarrhythmic Properties of Quinicine and Quinidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiarrhythmic properties of quinicine and its stereoisomer, quinidine. While the initial aim was to include epiquinine, a thorough review of published scientific literature revealed no documented antiarrhythmic properties for this compound. Therefore, the focus of this guide has been redirected to a comparison between quinicine and the well-characterized Class Ia antiarrhythmic drug, quinidine.

The available data suggests that quinicine shares a similar mechanism of action with quinidine, exhibiting efficacy in animal models of arrhythmia.[1] However, a lack of detailed quantitative studies on quinicine limits a direct, potency-for-potency comparison. This guide summarizes the known qualitative effects of quinicine and provides a detailed, data-supported overview of the electrophysiological properties of quinidine to serve as a benchmark for future research.

Electrophysiological Profile and Antiarrhythmic Effects

A pivotal, albeit dated, study by Autret et al. (1978) demonstrated that quinicine possesses both preventive and curative properties against ouabain-induced arrhythmias in animal models. The mechanism of action was reported to be analogous to that of quinidine, involving a prolongation of the refractory period and a decrease in atrial and atrioventricular conduction velocities.[1]

Quinidine, a Class Ia antiarrhythmic agent, exerts its effects by modulating the electrical impulses in the heart.[2][3] Its primary mechanism involves the blockade of voltage-gated sodium channels, which slows the upstroke of the cardiac action potential and consequently, the conduction of the electrical impulse.[4][5] Additionally, quinidine blocks several potassium channels, which prolongs the duration of the action potential and the effective refractory period.[2][6] These actions collectively contribute to its ability to suppress and prevent various types of arrhythmias.[7][8]

Table 1: Comparative Electrophysiological Effects of Quinicine and Quinidine

ParameterQuinicineQuinidine (Quantitative Data)
Efficacy in Ouabain-Induced Arrhythmia Demonstrated preventive and curative actions in animal models.[1]Effective in suppressing ouabain-induced arrhythmias.[9]
Effect on Effective Refractory Period (ERP) Prolongs ERP.[1]Increases ERP.[5][10]
Effect on Conduction Velocity Diminishes atrial and atrioventricular conduction velocities.[1]Decreases conduction velocity.[5]
Effect on Sodium Channels (INa) Implied blockade due to similar mechanism to quinidine.[1]Blocks fast inward sodium current (INa), reducing the maximum upstroke velocity (Vmax) of the action potential.[4][11]
Effect on Potassium Channels (IK) Implied blockade due to similar mechanism to quinidine.[1]Blocks various potassium currents, including the transient outward current (Ito) and the delayed rectifier potassium current (IK), prolonging repolarization.[2][6]
Anticholinergic Properties Possesses anticholinergic properties.[1]Exhibits anticholinergic (vagolytic) activity.[2]
Local Anesthetic Properties Possesses local anesthetic properties.[1]Known to have local anesthetic effects.

Mechanism of Action: A Signalling Pathway Perspective

The antiarrhythmic actions of Class Ia agents like quinidine, and putatively quinicine, are centered on their ability to modulate cardiac ion channels. The following diagram illustrates the proposed mechanism of action.

Proposed Mechanism of Action of Quinicine and Quinidine cluster_membrane Cardiomyocyte Membrane cluster_action_potential Cardiac Action Potential cluster_effects Electrophysiological Effects Na_channel Voltage-Gated Sodium Channel (Nav1.5) Phase0 Phase 0 (Depolarization) Na_channel->Phase0 Initiates Conduction Decreased Conduction Velocity Na_channel->Conduction Slowing of Depolarization K_channel Voltage-Gated Potassium Channels (e.g., KCNQ1/KCNE1) Phase3 Phase 3 (Repolarization) K_channel->Phase3 Mediates Prolongation Prolonged APD & ERP K_channel->Prolongation Delayed Repolarization APD Action Potential Duration (APD) ERP Effective Refractory Period (ERP) Drug Quinicine / Quinidine Drug->Na_channel Blockade Drug->K_channel Blockade Antiarrhythmic Antiarrhythmic Conduction->Antiarrhythmic Antiarrhythmic Effect Prolongation->Antiarrhythmic

Caption: Proposed mechanism of action for quinicine and quinidine.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments in the evaluation of antiarrhythmic agents.

Ouabain-Induced Arrhythmia in Guinea Pig (In Vivo)

This model is used to assess the efficacy of a compound in preventing or terminating a chemically induced arrhythmia.

  • Animal Preparation: Male Hartley guinea pigs (300-400g) are anesthetized with an appropriate anesthetic (e.g., sodium pentobarbital). The jugular vein is cannulated for drug and ouabain administration, and the carotid artery is cannulated for blood pressure monitoring. ECG leads are placed to monitor cardiac rhythm.

  • Drug Administration: The test compound (quinicine or quinidine) or vehicle is administered intravenously over a set period.

  • Arrhythmia Induction: A solution of ouabain (e.g., 20 µg/mL in saline) is infused at a constant rate (e.g., 5 µL/min) until the onset of ventricular tachycardia or fibrillation, or for a maximum duration.

  • Data Acquisition: Continuous ECG and blood pressure recordings are made throughout the experiment. The time to onset of arrhythmia, the duration of the arrhythmia, and any reversion to normal sinus rhythm are recorded.

  • Data Analysis: The protective effect of the test compound is evaluated by comparing the time to arrhythmia onset and the incidence and duration of arrhythmias in the treated group versus the vehicle control group. For curative effects, the compound is administered after the induction of a stable arrhythmia.

Measurement of Effective Refractory Period (ERP) and Conduction Velocity in Isolated Langendorff-Perfused Heart

The Langendorff preparation allows for the study of cardiac electrophysiology in an ex vivo setting, free from systemic influences.[12][13][14]

  • Heart Isolation and Perfusion: A guinea pig heart is rapidly excised and mounted on a Langendorff apparatus.[12] Retrograde perfusion through the aorta is initiated with oxygenated Krebs-Henseleit solution at a constant temperature and pressure.

  • Electrode Placement: A stimulating electrode is placed on the epicardial surface of the right ventricle, and a recording electrode is placed at a known distance on the left ventricle to record the ventricular electrogram.

  • ERP Measurement: The heart is paced at a constant cycle length (e.g., S1-S1 of 250 ms). A premature stimulus (S2) is introduced after a train of S1 stimuli. The S1-S2 coupling interval is progressively decreased until the S2 stimulus fails to elicit a propagated response. The longest S1-S2 interval that fails to capture the ventricle is defined as the ERP.

  • Conduction Velocity Measurement: The heart is paced at a constant rate. The conduction time between the stimulating and recording electrodes is measured. The conduction velocity is calculated by dividing the distance between the electrodes by the conduction time.

  • Drug Perfusion and Data Analysis: After baseline measurements, the heart is perfused with a known concentration of the test compound. ERP and conduction velocity are remeasured. The effects of the compound are determined by comparing the pre- and post-drug values.

Conclusion

The available evidence suggests that quinicine is a promising antiarrhythmic agent with a mechanism of action similar to the established drug quinidine. Both compounds appear to act by blocking key cardiac ion channels, leading to a prolongation of the refractory period and a slowing of conduction velocity. However, the lack of publicly available, detailed quantitative studies on quinicine prevents a definitive comparison of its potency and full electrophysiological profile with that of quinidine.

For researchers and drug development professionals, this analysis highlights a significant knowledge gap and an opportunity for further investigation. Future studies should focus on generating robust, quantitative data on the effects of quinicine on specific cardiac ion channels and its efficacy in various arrhythmia models. Such data would be invaluable in determining the therapeutic potential of quinicine as a viable alternative or adjunct to existing antiarrhythmic therapies. The absence of any data on the antiarrhythmic properties of this compound suggests that this compound is unlikely to be a fruitful area of investigation for novel antiarrhythmic drugs.

References

Density functional theory (DFT) calculations for epiquinine catalyst-substrate complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cinchona alkaloid epiquinine, a diastereomer of quinine, has emerged as a powerful organocatalyst in asymmetric synthesis, prized for its ability to generate chiral molecules with high enantioselectivity. Understanding the intricate interactions between the this compound catalyst and its substrate at a molecular level is paramount for optimizing existing synthetic routes and designing novel, more efficient catalysts. Density Functional Theory (DFT) calculations have become an indispensable tool in this endeavor, offering profound insights into reaction mechanisms, transition state geometries, and the origins of stereoselectivity.

This guide provides a comparative overview of DFT calculations for this compound catalyst-substrate complexes, supported by experimental data. We will delve into the methodologies of these computational studies and compare the performance of this compound with alternative catalysts.

Experimental and Computational Performance Comparison

The efficacy of a catalyst is ultimately determined by its performance in a given chemical transformation. Here, we present a comparative analysis of this compound and alternative organocatalysts in the context of the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction.

Experimental Data: Asymmetric Michael Addition

The enantioselective Michael addition of dimedone to trans-cinnamone serves as a benchmark reaction to evaluate the performance of 9-amino(9-deoxy)-epi-quinine. The reaction typically proceeds with high yield and excellent enantioselectivity, underscoring the catalytic prowess of the this compound scaffold.

CatalystSubstrate 1Substrate 2SolventYield (%)Enantiomeric Excess (ee, %)
9-amino(9-deoxy)-epi-quinine Dimedonetrans-CinnamoneDichloromethane9990
Cinchonidine-derived squaramideCyclopentane-1,2-dioneAlkylidene oxindoleChloroformHighHigh[1]
(R,R)-DPEN-thioureaCycloketonesα,β-Unsaturated NitroalkenesWater88-9976-99 (syn)[2][3]
Quinine-derived thioureaMalononitrileChalconesTolueneGoodup to 96

Note: The data for alternative catalysts are for similar Michael addition reactions and are presented for comparative purposes.

Computational Data: Insights from DFT
Catalyst ClassTypical DFT FunctionalKey Interactions ModeledPredicted Determinants of Enantioselectivity
This compound/Cinchona Alkaloids M06-2X, B3LYP-D3Hydrogen bonding, π-π stacking, steric hindranceConformation of the catalyst, specific hydrogen bonding network between the catalyst's functional groups (e.g., amine, hydroxyl) and the substrates. The bifunctional nature activating both nucleophile and electrophile is crucial.[4][5]
Squaramide-based CatalystsM06-2X, B3LYPDual hydrogen bonding from the squaramide moiety, electrostatic interactionsThe rigid geometry of the squaramide group creates a well-defined chiral pocket, leading to highly organized transition states.[6]
Thiourea-based CatalystsB3LYP, M06-2XDual hydrogen bonding from the thiourea moiety, Brønsted acid-base interactionsSimultaneous activation of both the nucleophile and electrophile through a network of hydrogen bonds is a key feature.[4][7]

Experimental and Computational Protocols

Reproducibility and accuracy are cornerstones of scientific research. Below are detailed methodologies for both the experimental asymmetric Michael addition catalyzed by an this compound derivative and a representative DFT calculation protocol for studying such catalyst-substrate complexes.

Experimental Protocol: Asymmetric Michael Addition with 9-amino(9-deoxy)-epi-quinine

This protocol is based on the enantioselective Michael addition of dimedone to cinnamone.

Materials:

  • 9-amino(9-deoxy)-epi-quinine (catalyst)

  • Dimedone (nucleophile)

  • trans-Cinnamone (electrophile)

  • Salicylic acid (co-catalyst)

  • Dichloromethane (solvent)

Procedure:

  • To a solution of 9-amino(9-deoxy)-epi-quinine (0.02 mmol, 20 mol%) and salicylic acid (0.04 mmol, 40 mol%) in dichloromethane (1 mL) is added dimedone (0.1 mmol).

  • The mixture is stirred at room temperature for 10 minutes.

  • trans-Cinnamone (0.15 mmol) is then added, and the reaction mixture is stirred at room temperature.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired Michael adduct.

  • The enantiomeric excess of the product is determined by chiral stationary phase high-performance liquid chromatography (HPLC).

DFT Calculation Protocol for a Cinchona Alkaloid-Catalyzed Michael Addition

This protocol is a representative methodology based on studies of similar cinchona alkaloid-catalyzed reactions.[4][7][8]

1. Software:

  • Gaussian 16 or a similar quantum chemistry software package.

2. Method:

  • Functional: M06-2X is often a good choice as it accounts for non-covalent interactions. B3LYP with a dispersion correction (e.g., B3LYP-D3) is also widely used.[5][9]

  • Basis Set: A split-valence basis set with polarization and diffuse functions, such as 6-311+G(d,p) or def2-TZVP, is recommended for accurate energy calculations.[5]

  • Solvation Model: The effect of the solvent (e.g., dichloromethane) is crucial and can be modeled using an implicit solvation model like the Polarizable Continuum Model (PCM) or the SMD model.

3. Computational Steps:

  • Conformational Search: A thorough conformational search of the this compound catalyst is performed to identify the lowest energy conformer.
  • Geometry Optimization: The geometries of the reactants (nucleophile and electrophile), the catalyst, the catalyst-substrate pre-reaction complexes, the transition states, and the products are fully optimized without any symmetry constraints.
  • Frequency Calculations: Vibrational frequency calculations are performed on all optimized structures to confirm them as either minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
  • Transition State Search: Transition states are located using methods like the synchronous transit-guided quasi-Newton (STQN) method or by scanning the potential energy surface along the reaction coordinate.
  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed on the transition state structures to verify that they connect the correct reactant and product complexes.
  • Energy Calculations: Single-point energy calculations are performed on the optimized geometries with a larger basis set to obtain more accurate electronic energies. The binding energy of the catalyst-substrate complex is calculated as: Ebinding = Ecomplex - (Ecatalyst + Esubstrate) The activation energy is calculated as the difference in free energy between the transition state and the pre-reaction complex.

Visualizing a DFT Workflow and its Correlation with Experimental Results

To better illustrate the process and its implications, the following diagrams are provided.

dft_workflow cluster_pre Structure Preparation cluster_calc DFT Calculations cluster_post Analysis & Interpretation start Initial 3D Structures (Catalyst, Substrates) conf_search Conformational Search (Catalyst) start->conf_search geom_opt Geometry Optimization (Reactants, Intermediates, TS, Products) conf_search->geom_opt freq_calc Frequency Calculation (Characterize Stationary Points) geom_opt->freq_calc nci Non-Covalent Interaction Analysis geom_opt->nci irc_calc IRC Calculation (Verify Transition State) freq_calc->irc_calc For TS energy_calc Single-Point Energy (Refine Energies) freq_calc->energy_calc For Minima irc_calc->energy_calc thermo Thermochemical Analysis (ΔG, ΔH) energy_calc->thermo results Binding & Activation Energies thermo->results nci->results

A typical workflow for DFT calculations of a catalyst-substrate complex.

dft_experiment_correlation cluster_dft DFT Predictions cluster_exp Experimental Observations ts_energy ΔG‡ (Activation Energy) rate Reaction Rate ts_energy->rate Correlates with binding_energy ΔE_binding (Binding Energy) yield Product Yield binding_energy->yield Influences steric_electronic Steric and Electronic Properties of TS enantio Enantioselectivity (ee%) steric_electronic->enantio Determines

Correlation between DFT-calculated properties and experimental outcomes.

References

Safety Operating Guide

Proper Disposal of Epiquinine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling epiquinine, a diastereomer of quinine, understanding the appropriate disposal procedures is essential to mitigate risks and adhere to regulatory standards. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

Hazard Profile of this compound

This compound is classified as harmful if swallowed, may cause an allergic skin reaction, and may cause allergy or asthma symptoms or breathing difficulties if inhaled. Adherence to safety protocols is paramount when handling this compound. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this compound:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Sensitization1H317: May cause an allergic skin reaction
Respiratory Sensitization1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled

Data sourced from PubChem CID 10448938.

Step-by-Step Disposal Procedure

The disposal of this compound, as with most laboratory chemicals, should be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.

1. Waste Identification and Segregation:

  • Designate as Hazardous Waste: As soon as this compound or any material contaminated with it is no longer needed, it must be classified as hazardous waste.

  • Segregate Waste Streams: Keep this compound waste separate from other incompatible chemical waste streams to prevent dangerous reactions. Wastes should be stored in containers made of a compatible material.

2. Containerization and Labeling:

  • Use Appropriate Containers: Solid this compound waste should be collected in a clearly labeled, sealable container. Liquid waste containing this compound should be stored in a compatible, leak-proof container with a tightly fitting cap.

  • Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." Do not use abbreviations or chemical formulas. The label should also include the date accumulation started and the associated hazards (e.g., "Toxic," "Sensitizer").

3. Storage:

  • Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.

4. Disposal:

  • Engage a Licensed Waste Management Company: The disposal of chemical waste must be handled by a licensed and approved hazardous waste disposal company. These companies are equipped to manage the transportation, treatment, and final disposal in accordance with all local, state, and federal regulations.

  • Internal Protocols: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting your Environmental Health and Safety (EHS) office to schedule a collection.

  • Documentation: Retain all documentation provided by the waste management company, such as waste manifests or "trip tickets," as proof of proper disposal.

5. Decontamination and Disposal of Empty Containers:

  • Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue. The rinsate from this process must be collected and treated as hazardous waste.

  • Final Rinse: After the initial triple rinse with a solvent, a subsequent triple rinse with water should be performed.

  • Container Disposal: Once thoroughly decontaminated, the empty container can typically be disposed of in the regular trash or recycled, depending on institutional policies. Be sure to deface or remove the original label.

Experimental Protocols

This document provides procedural guidance for disposal and does not cite specific experimental protocols. For safe handling procedures during experimentation, always refer to the Safety Data Sheet (SDS) and your institution's specific safety protocols.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

EpiquinineDisposal cluster_0 A This compound Waste Generated B Is it Contaminated Material (e.g., gloves, paper towels)? A->B C Is it an Empty Container? A->C D Is it Unused/Expired this compound? A->D E Collect in Labeled Hazardous Waste Container B->E Yes F Triple Rinse with Appropriate Solvent C->F Yes D->E Yes I Store in Designated Secondary Containment E->I G Collect Rinsate as Hazardous Waste F->G H Dispose of Decontaminated Container in Regular Waste F->H G->E J Arrange for Pickup by Licensed Waste Contractor via EHS I->J

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure and environmentally conscious research environment.

Personal protective equipment for handling Epiquinine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety & Handling Guide for Epiquinine

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound in a research environment. It is intended for researchers, scientists, and drug development professionals to ensure safe and effective laboratory practices.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust be worn with side-shields.
Hand Protection Protective GlovesChemically resistant gloves (e.g., nitrile) are required. Gloves must be inspected before use and changed frequently.
Body Protection Laboratory CoatA standard laboratory coat should be worn. For larger quantities or risk of splashing, impervious clothing is recommended.
Respiratory Protection RespiratorRequired when handling the powder form to avoid inhalation of dust. A NIOSH-approved N100 or CEN-approved FFP3 particulate respirator is recommended. Use in a well-ventilated area or under a fume hood.
Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

AspectProcedure
Handling - Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid form to minimize dust inhalation.[1][2]- Avoid contact with skin and eyes.[2]- Do not eat, drink, or smoke in the handling area.- Wash hands thoroughly after handling.
Storage - Keep the container tightly closed in a dry and well-ventilated place.[2][3]- Protect from light.- Store in a refrigerator.

Recommended Storage Temperatures:

FormTemperatureDuration
Powder-20°C3 years
Powder4°C2 years
In solvent-80°C2 years
In solvent-20°C1 year
Step-by-Step Handling Protocol

This protocol outlines the procedural steps for safely handling this compound powder and preparing solutions.

1. Preparation and Area Setup:

  • Ensure the chemical fume hood is operational.
  • Cover the work surface with absorbent, disposable bench paper.
  • Assemble all necessary equipment: spatulas, weighing paper, vials, and calibrated pipettes.
  • Prepare a waste container for contaminated disposables.

2. Weighing the this compound Powder:

  • Inside the fume hood, carefully open the container of this compound.
  • Use a clean spatula to transfer the desired amount of powder onto weighing paper on a calibrated analytical balance.
  • Close the this compound container tightly immediately after use.

3. Solution Preparation:

  • Transfer the weighed this compound powder into a suitable flask or vial.
  • Add the desired solvent (e.g., DMSO, ethanol) dropwise to the powder to avoid splashing.
  • Gently swirl the container to dissolve the solid. If necessary, use a vortex mixer or sonicator.
  • Once dissolved, dilute the solution to the final desired concentration with the solvent.
  • Clearly label the container with the compound name, concentration, solvent, and date of preparation.

4. Post-Handling and Cleanup:

  • Dispose of all contaminated disposable items (e.g., weighing paper, pipette tips, gloves) in the designated hazardous waste container.
  • Decontaminate the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol).
  • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused Solid this compound - Dispose of as hazardous chemical waste in a clearly labeled, sealed container.- Follow all local, state, and federal regulations for chemical waste disposal.
This compound Solutions - Collect in a designated, sealed, and labeled hazardous waste container.- Do not pour down the drain.
Contaminated Labware - Disposable items (gloves, pipette tips, etc.) should be placed in a sealed bag and disposed of as hazardous waste.- Reusable glassware should be decontaminated by rinsing with a suitable solvent, which is then collected as hazardous waste, followed by washing with soap and water.
Emergency Procedures

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response:

  • Evacuate the area.

  • Wear appropriate PPE.

  • For small spills, cover with an inert absorbent material (e.g., vermiculite, sand) and collect in a sealed container for disposal.

  • For large spills, contact your institution's environmental health and safety department.

  • Ventilate the area and wash the spill site after material pickup is complete.

Visual Workflow Diagrams

The following diagrams illustrate the key workflows for handling and disposing of this compound safely.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_area 1. Prepare Work Area (Fume Hood, Bench Paper) don_ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) prep_area->don_ppe weigh 3. Weigh this compound Powder don_ppe->weigh prepare_solution 4. Prepare Solution weigh->prepare_solution dispose_waste 5. Dispose of Contaminated Items prepare_solution->dispose_waste clean_area 6. Clean Work Area dispose_waste->clean_area store 7. Store Stock Solution Properly clean_area->store

Caption: Workflow for the safe handling and preparation of this compound solutions.

DisposalWorkflow cluster_waste_types Waste Segregation cluster_containment Containment cluster_final_disposal Final Disposal start This compound Waste Generated solid_waste Solid this compound start->solid_waste liquid_waste This compound Solutions start->liquid_waste contaminated_items Contaminated Disposables (Gloves, Tips, etc.) start->contaminated_items solid_container Seal in Labeled Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container disposable_container Seal in Labeled Hazardous Waste Bag/Container contaminated_items->disposable_container final_disposal Arrange for Pickup by Certified Hazardous Waste Handler solid_container->final_disposal liquid_container->final_disposal disposable_container->final_disposal

Caption: Step-by-step workflow for the proper disposal of this compound waste.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.